molecular formula C5H6F4O3 B1630409 Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate CAS No. 755-73-7

Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate

Cat. No.: B1630409
CAS No.: 755-73-7
M. Wt: 190.09 g/mol
InChI Key: NDNOUXQCMAHOSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate is a useful research compound. Its molecular formula is C5H6F4O3 and its molecular weight is 190.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F4O3/c1-11-3(10)4(6,7)5(8,9)12-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNOUXQCMAHOSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(OC)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061074
Record name Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propanoic acid, 2,2,3,3-tetrafluoro-3-methoxy-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

755-73-7
Record name Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=755-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2,2,3,3-tetrafluoro-3-methoxy-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000755737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2,2,3,3-tetrafluoro-3-methoxy-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.953
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Fluorinated Building Block

Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate is a fluorinated ester of significant interest in the chemical and pharmaceutical industries. Its unique physicochemical properties, imparted by the presence of fluorine atoms, make it a valuable intermediate in the synthesis of advanced materials, specialty chemicals, and pharmacologically active molecules. The fluorine atoms can enhance the stability, reactivity, and biological activity of compounds into which it is incorporated.[1] This guide provides an in-depth exploration of a robust and high-yield synthetic pathway to this versatile compound, intended for researchers and professionals in drug development and chemical synthesis.

Strategic Approach to Synthesis: Catalytic Decomposition of a Fluorinated Ether

The primary industrial method for synthesizing this compound involves the catalytic decomposition of a fluorinated ether precursor. This approach is favored due to its high efficiency and selectivity. The reaction proceeds via the cleavage of a methoxy group and subsequent fluorination, facilitated by a metal halide catalyst. This method has been shown to achieve yields exceeding 95% under optimized conditions.[1]

A key advantage of this synthetic route is the potential to run the reaction without a solvent, which simplifies the purification process and reduces production costs.[1] The reaction is exothermic, and careful temperature control is crucial for maximizing yield and minimizing the formation of by-products.

Experimental Workflow

The following diagram outlines the key stages in the synthesis of this compound.

Synthesis_Workflow Start Start Reagent_Prep Reagent Preparation Start->Reagent_Prep Reaction_Setup Reaction Setup Reagent_Prep->Reaction_Setup Catalytic_Reaction Catalytic Reaction (100-110 °C) Reaction_Setup->Catalytic_Reaction Product_Isolation Product Isolation (Distillation) Catalytic_Reaction->Product_Isolation Purification Purification Product_Isolation->Purification Analysis Analysis (GC, NMR, IR) Purification->Analysis Final_Product Final Product Analysis->Final_Product

Caption: A schematic overview of the synthesis process.

Materials and Methods

Materials
Reagent/MaterialGradeSupplierNotes
Fluorinated Ether Precursor≥98%Commercially AvailableSpecific precursor as described in US Patent 4,357,282.
Titanium Tetrafluoride (TiF₄)Anhydrous, ≥99%Commercially AvailableOther catalysts like SbF₅ or TaF₅ can be used.[1]
MethanolAnhydrous, ≥99.8%Commercially AvailableUsed for quenching and workup.
Nitrogen GasHigh PurityStandard Laboratory SupplyFor maintaining an inert atmosphere.
Equipment
  • High-pressure stainless-steel reactor equipped with a magnetic stirrer, thermocouple, pressure gauge, and inlet/outlet valves.

  • Heating mantle with a temperature controller.

  • Distillation apparatus.

  • Standard laboratory glassware.

  • Analytical instruments: Gas Chromatograph (GC), Nuclear Magnetic Resonance (NMR) Spectrometer, Infrared (IR) Spectrometer.

Detailed Experimental Protocol

1. Reactor Preparation:

  • Thoroughly clean and dry the high-pressure reactor.

  • Assemble the reactor and ensure all fittings are sealed correctly.

  • Purge the reactor with high-purity nitrogen gas for at least 30 minutes to establish an inert atmosphere.

2. Reagent Charging:

  • Under a nitrogen atmosphere, carefully charge the reactor with the fluorinated ether precursor.

  • Add the titanium tetrafluoride catalyst to the reactor. The catalyst loading should be optimized based on the specific precursor and desired reaction rate.

3. Reaction Execution:

  • Seal the reactor and commence stirring.

  • Begin heating the reactor to the target temperature of 100–110 °C.[1]

  • Monitor the reaction progress by observing the pressure and temperature. The reaction is exothermic, so careful temperature control is essential.

  • The reaction is typically complete within a few hours, as indicated by the stabilization of pressure and temperature.

4. Product Isolation and Purification:

  • Once the reaction is complete, cool the reactor to room temperature.

  • Carefully vent the reactor to release any gaseous by-products, such as methyl fluoride (CH₃F).[1]

  • The crude product is then transferred to a distillation apparatus.

  • Purify the product by fractional distillation under atmospheric or reduced pressure. The boiling point of this compound is approximately 159 °C.[2][3]

5. Product Characterization:

  • Analyze the purified product using GC to determine its purity.

  • Confirm the structure of the final product using ¹H NMR, ¹⁹F NMR, and IR spectroscopy.

Reaction Mechanism

The synthesis proceeds through a nucleophilic displacement mechanism, as illustrated below.

Reaction_Mechanism Start Fluorinated Ether Precursor + TiF₄ Intermediate Acyl Fluoride Intermediate Start->Intermediate Abstraction of methoxy group Product This compound + CH₃F Intermediate->Product Esterification with methanol

Caption: The proposed mechanism for the catalytic synthesis.

Results and Discussion

This synthetic method consistently produces this compound in high yields, often exceeding 95%.[1] The primary by-product is methyl fluoride, which is a gas at room temperature and can be easily removed.[1] The use of a robust metal halide catalyst like TiF₄ is crucial for the efficiency of the reaction. The catalyst can often be recycled for multiple batches, making the process more economical on an industrial scale.[1]

Purification by distillation is generally sufficient to obtain a product with high purity (>97%).[3] The identity and purity of the final product should be confirmed by standard analytical techniques.

Safety Precautions

  • Flammability: this compound is a flammable liquid with a flashpoint of 48°C.[2][3] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Irritant: The compound is an irritant to the eyes, skin, and respiratory tract.[4] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.

  • Hazardous By-products: The reaction generates methyl fluoride, a flammable gas. The reactor should be vented safely.

  • Catalyst Handling: Metal halide catalysts like TiF₄ are moisture-sensitive and corrosive. They should be handled in a dry, inert atmosphere.

For detailed safety information, refer to the Safety Data Sheet (SDS) for this compound and all other reagents used.[3][5]

Applications in Research and Development

This compound serves as a critical building block in various fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), where the fluorine content can enhance drug efficacy and metabolic stability.[1]

  • Material Science: This compound is employed in the development of specialty polymers and coatings, contributing to improved chemical resistance and thermal stability.[1][]

  • Chemical Research: It acts as a versatile reagent in synthetic chemistry for introducing fluorinated moieties into organic molecules.[1]

References

  • Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor. (n.d.). Google Patents.
  • This compound - SIELC Technologies. (2018, February 16). Retrieved from [Link]

  • Methyl 2,2,3,3-tetrafluoro-3-((1,1,1,2,3,3-hexafluoro-3-((trifluoroethenyl)oxy)propan-2-yl)oxy)propanoate - PubChem. (n.d.). Retrieved from [Link]

  • Cas 755-73-7,this compound | lookchem. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - Methyl 3-methoxypropionate - Cole-Parmer. (n.d.). Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Applications of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (CAS 755-73-7), a specialized fluorinated building block used in the synthesis of high-value agrochemicals and pharmaceutical intermediates.

Executive Summary

This compound (MTFMP) is a polyfluorinated ester characterized by a unique MeO-CF2-CF2-COOMe skeleton.[1] Its significance lies in its ability to introduce the metabolically stable tetrafluoroethylene motif into bioactive molecules. Unlike simple perfluoroalkyl chains, the presence of the ether oxygen (methoxy group) modulates the lipophilicity (LogP) and solubility profile, making it a versatile "soft" fluorinating agent for drug discovery.

This guide details the physicochemical data, industrial synthesis routes, and handling protocols required for the rigorous integration of MTFMP into R&D workflows.

Physicochemical Characterization

The following data aggregates experimental values from industrial safety data sheets (SDS) and property databases.

Table 1: Core Physicochemical Properties
PropertyValueContext/Notes
CAS Number 755-73-7 Unique Identifier
Molecular Formula C₅H₆F₄O₃
Molecular Weight 190.09 g/mol
Appearance Clear, colorless liquidLow viscosity
Boiling Point 157.8 – 159 °C@ 760 mmHg (Atmospheric)
Density 1.331 g/cm³@ 25 °C (High density due to F content)
Refractive Index (

)
1.3327Low index characteristic of fluorocarbons
Flash Point 48 °C (118 °F)Flammable Liquid (Category 3)
Vapor Pressure ~2.7 mmHg@ 25 °C
LogP (Octanol/Water) 1.73 – 1.95Moderate lipophilicity; cell-permeable range
Solubility Soluble in organic solventsMeOH, MeCN, DCM, THF
Structural Analysis & Electronic Effects

The molecule features two distinct functional zones that dictate its reactivity:

  • The Perfluoroethyl Bridge (-CF₂-CF₂-): The four fluorine atoms exert a strong inductive electron-withdrawing effect (-I). This significantly lowers the pKa of protons in derivatives (e.g., the corresponding acid) and increases the electrophilicity of the carbonyl carbon.

  • The Methoxy Terminus (MeO-): Unlike a terminal trifluoromethyl (-CF₃) group, the methoxy group acts as a hydrogen bond acceptor, potentially improving the binding affinity of drug candidates targeting specific protein pockets.

Industrial Synthesis & Production

The most efficient industrial route to this compound avoids the use of expensive perfluorinated starting materials. Instead, it utilizes Tetrafluoroethylene (TFE) and Dimethyl Carbonate (DMC) in a base-catalyzed telomerization-like process.

Mechanism of Action[6][7]
  • Initiation: An alkoxide base (e.g., Sodium Methoxide) attacks TFE to form a fluorinated carbanion.

  • Coupling: The carbanion attacks the electrophilic carbonyl of Dimethyl Carbonate.

  • Elimination: Methoxide is eliminated, regenerating the catalyst and forming the ester product.

Figure 1: Synthesis Workflow (TFE-DMC Route)

SynthesisPathway TFE Tetrafluoroethylene (TFE) Intermediate Fluorinated Carbanion [MeO-CF2-CF2-] TFE->Intermediate Nucleophilic Attack DMC Dimethyl Carbonate (DMC) Product Methyl 2,2,3,3-tetrafluoro- 3-methoxypropionate DMC->Product Electrophilic Trapping Base Catalyst: Sodium Methoxide Base->Intermediate Initiates Intermediate->Product

Caption: Base-catalyzed synthesis utilizing TFE and Dimethyl Carbonate to generate the target fluorinated ester.

Applications in Drug Development

MTFMP serves as a critical intermediate for introducing the -CF₂CF₂- linker into bioactive molecules. This linker acts as a bioisostere for ethyl or propyl chains but with altered metabolic stability and conformation.

Key Reaction Pathways

Researchers utilize the ester functionality of MTFMP to derivatize the core structure:

  • Hydrolysis: Conversion to 2,2,3,3-tetrafluoro-3-methoxypropanoic acid (Acid functionality for coupling).

  • Amidation: Reaction with amines to form fluorinated amides (Peptidomimetics).

  • Reduction: Conversion to the fluorinated alcohol or aldehyde.

Figure 2: Divergent Synthesis & Reactivity

Reactivity Core Methyl 2,2,3,3-tetrafluoro- 3-methoxypropionate Hydrolysis Hydrolysis (LiOH / THF) Core->Hydrolysis Amidation Amidation (R-NH2 / Heat) Core->Amidation Reduction Reduction (NaBH4 or LAH) Core->Reduction Acid Tetrafluoro-3-methoxy propanoic Acid Hydrolysis->Acid Yields Acid Amide Fluorinated Amide (Bioactive Scaffold) Amidation->Amide Yields Amide Alcohol Fluorinated Alcohol (Building Block) Reduction->Alcohol Yields Alcohol

Caption: Primary derivatization pathways for converting MTFMP into functional drug discovery scaffolds.

Handling, Safety, and Storage Protocols

Given the flammability and specific reactivity of fluorinated esters, strict adherence to safety protocols is mandatory.

Hazard Identification (GHS)[2][7][10]
  • Signal Word: WARNING

  • H226: Flammable liquid and vapor.[2]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Storage & Stability[1]
  • Temperature: Store at 2°C to 8°C (Refrigerated) for long-term stability. Room temperature (15-25°C) is acceptable for short durations.

  • Atmosphere: Hygroscopic potential; store under Inert Gas (Nitrogen or Argon) to prevent moisture ingress and hydrolysis.

  • Incompatibility: Avoid strong oxidizing agents, strong bases (which may induce premature hydrolysis), and reducing agents.

Disposal

Fluorinated organic waste must never be disposed of in standard aqueous drains. Collect in dedicated "Halogenated Organic Solvent" waste streams for high-temperature incineration equipped with scrubbers to manage HF generation.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1047788, this compound. Retrieved from [Link]

  • Quick Company (Patent Insight). Process For Preparation Of Esters using Tetrafluoroethylene and Dimethyl Carbonate. Retrieved from [Link]

Sources

Technical Monograph: Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (CAS 755-73-7). It is designed for researchers and drug development professionals, moving beyond basic data sheets into mechanistic insights, synthetic utility, and application protocols.

CAS Number: 755-73-7 Role: Fluorinated Building Block & Metabolic Stability Modulator Document Type: Technical Deep Dive & Application Guide

Executive Summary

This compound (MTFMP) is a specialized fluorinated ester serving as a critical intermediate in the synthesis of fluoropolymers and bioactive pharmaceutical ingredients (APIs).[1][][3] Distinguished by its perfluorinated ethyl backbone (


) capped with a methoxy ether and a methyl ester, this compound offers a unique balance of lipophilicity and hydrolytic stability.

For the medicinal chemist, MTFMP acts as a strategic "fluorine delivery system," allowing the introduction of the tetrafluoroethylene motif—a bioisostere for ethyl or carbonyl linkers—thereby enhancing metabolic resistance against cytochrome P450 oxidation. In material science, it is the direct precursor to perfluorinated vinyl ethers used in high-performance elastomers.

Chemical Identity & Physicochemical Profile

Understanding the physical constraints of MTFMP is vital for process design. The presence of four fluorine atoms significantly lowers the boiling point relative to non-fluorinated analogues due to reduced van der Waals interactions, while simultaneously increasing density.

Table 1: Physicochemical Specifications
PropertyValueTechnical Note
IUPAC Name Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate-
Molecular Formula

-
Molecular Weight 190.09 g/mol -
Boiling Point 159 °C @ 760 mmHgHigh retention in reaction mixtures compared to lower fluoro-esters.
Density 1.331 g/cm³Significantly denser than water; facilitates phase separation in aqueous workups.
Flash Point 48 °CFlammable. Requires grounding and inert atmosphere (N₂).
LogP 1.73Moderate lipophilicity; membrane permeable.
Refractive Index 1.296Typical for highly fluorinated species.
Solubility Soluble in MeOH, MeCN, DCMLimited solubility in water due to fluorocarbon character.

Synthetic Routes & Manufacturing Logic

The synthesis of MTFMP is not merely an esterification; it often involves complex fluorination chemistry.[1] The most robust industrial route utilizes the catalytic decomposition of fluorinated ether precursors, ensuring high atom economy and purity.

The Metal Halide Catalytic Route

While direct esterification of the parent acid is possible, a more sophisticated method involves the cleavage of perfluorinated ether precursors using Lewis acid catalysts like Titanium Tetrafluoride (


) or Antimony Pentafluoride (

).[1] This method minimizes the formation of difluoromalonate by-products.[1]

Mechanism Insight: The metal halide acts as a Lewis acid, coordinating to the ether oxygen, facilitating a nucleophilic displacement that generates an acyl fluoride intermediate. This intermediate is subsequently quenched with methanol to yield the target ester.

Visualization: Synthetic Pathway

The following diagram illustrates the catalytic conversion logic and downstream derivatization.

SynthesisPath Precursor Fluorinated Ether Precursor Intermediate Acyl Fluoride Intermediate Precursor->Intermediate Catalytic Cleavage (100-110°C) Catalyst Lewis Acid Catalyst (TiF4 / SbF5) Catalyst->Intermediate Coordinates Target Methyl 2,2,3,3-tetrafluoro- 3-methoxypropionate (CAS 755-73-7) Intermediate->Target Esterification Byproduct Methyl Fluoride (CH3F) Intermediate->Byproduct Reagent Methanol (MeOH) Reagent->Target Quenching

Figure 1: Catalytic synthesis pathway highlighting the Lewis acid-mediated cleavage and subsequent esterification.[1][4]

Applications in Drug Discovery & Development

In the context of modern drug design, CAS 755-73-7 is utilized to modulate the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of lead compounds.

Metabolic Stability Enhancement

The


 moiety is chemically inert and resistant to enzymatic degradation. Replacing a labile ester or alkyl chain with the tetrafluoropropionate backbone blocks metabolic soft spots.
  • Mechanism: The strong C-F bonds (approx. 116 kcal/mol) prevent hydroxylation by Cytochrome P450 enzymes.

  • Lipophilicity: The fluorine atoms lower the basicity of nearby functional groups and increase lipophilicity (LogP ~1.73), enhancing passive diffusion across the blood-brain barrier (BBB).

Bioisosteric Replacement

MTFMP serves as a precursor to amides and heterocycles.

  • Reaction: The methyl ester is readily displaced by primary or secondary amines to form

    
    -tetrafluoroamides .
    
  • Utility: These amides mimic the transition state of peptide bond hydrolysis but are non-cleavable by proteases, making them excellent candidates for protease inhibitors.

Experimental Protocol: Amidation of MTFMP

Note: This protocol describes the conversion of MTFMP into a fluorinated amide, a common workflow in medicinal chemistry.

Objective: Synthesis of


-benzyl-2,2,3,3-tetrafluoro-3-methoxypropanamide.
Reagents & Equipment[1][5]
  • Substrate: this compound (1.0 eq)[4]

  • Nucleophile: Benzylamine (1.2 eq)

  • Solvent: Anhydrous THF or DCM

  • Base: Triethylamine (1.5 eq) - Optional, to scavenge protons if using salt forms.

  • Equipment: Sealed pressure vial (if heating is required) or round-bottom flask under

    
    .
    
Step-by-Step Methodology
  • Preparation: Purge the reaction vessel with dry Nitrogen (

    
    ). Add MTFMP (1 mmol, ~190 mg) and anhydrous THF (5 mL).
    
  • Addition: Cool the solution to 0 °C. Dropwise add Benzylamine (1.2 mmol).

  • Reaction: Allow the mixture to warm to room temperature (RT). Stir for 4–12 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The ester carbonyl stretch (

      
      ) should disappear, replaced by the amide stretch (
      
      
      
      ).
  • Workup:

    • Evaporate THF under reduced pressure.

    • Dissolve residue in DCM (10 mL).

    • Wash with 1N HCl (to remove excess amine) followed by Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: If necessary, purify via silica gel flash chromatography.

Visualization: Application Workflow

ApplicationFlow Start MTFMP (CAS 755-73-7) Decision Target Application? Start->Decision PathA Route A: Medicinal Chemistry Decision->PathA Drug Discovery PathB Route B: Polymer Science Decision->PathB Materials StepA1 Amidation (R-NH2) PathA->StepA1 ProdA Fluorinated Amide (Protease Inhibitor) StepA1->ProdA StepB1 Hydrolysis to Acid PathB->StepB1 StepB2 Pyrolysis of Salt StepB1->StepB2 ProdB Perfluoro Vinyl Ether (Monomer) StepB2->ProdB

Figure 2: Decision tree for utilizing MTFMP in pharmaceutical vs. material science workflows.

Handling, Safety, & Stability

CAS 755-73-7 is a halogenated ester and must be treated with specific precautions to avoid hydrolysis or accidental ignition.

  • Flammability: Flash point is 48 °C. It is classified as a Flammable Liquid (Category 3) . All transfers must occur in a fume hood away from sparks/open flames.

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon or Nitrogen). The compound is hygroscopic; moisture ingress will hydrolyze the ester to the corrosive parent acid (

    
     generation potential).
    
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. In case of skin contact, wash immediately with soap and water; the lipophilic nature aids skin absorption.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69787, Propanoic acid, 2,2,3,3-tetrafluoro-3-methoxy-, methyl ester. Retrieved from [Link]

Sources

spectroscopic data for Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate NMR

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate by NMR Spectroscopy

Executive Summary

This compound is a fluorinated ester of significant interest as a building block in organic synthesis and for the development of specialty polymers and coatings.[][2] Its unique physicochemical properties, imparted by the tetrafluoroethyl backbone, necessitate robust analytical methods for structural confirmation and purity assessment. This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of this compound. We will explore the theoretical underpinnings for interpreting its ¹H, ¹³C, and ¹⁹F NMR spectra, explain the causality behind experimental choices, and provide validated protocols for data acquisition. This document is intended for researchers, chemists, and quality control professionals who require a deep understanding of the structural elucidation of complex fluorinated molecules.

Introduction to this compound

A thorough understanding of a molecule's identity and properties is the foundation of any spectroscopic analysis. These characteristics influence everything from sample preparation to the interpretation of spectral data.

Chemical Identity and Physicochemical Properties

This compound (CAS No. 755-73-7) is a liquid at room temperature with a molecular formula of C₅H₆F₄O₃.[3][4] Its key properties are summarized in the table below. The presence of four fluorine atoms significantly impacts its density, boiling point, and electronic environment compared to its non-fluorinated analogs.

PropertyValueSource(s)
CAS Number 755-73-7[2][3][4]
Molecular Formula C₅H₆F₄O₃[2][5]
Molecular Weight 190.09 g/mol [2][3]
Boiling Point ~158-159 °C at 760 mmHg[2][4][5]
Density ~1.331 g/cm³[2][4][5]
Flash Point 48.5 °C[3][5]
Refractive Index ~1.332[3][4]
Molecular Structure

The structure of this compound contains two chiral centers at C2 and C3, though it is typically supplied as a racemic mixture. The two difluoro-methylene (-CF₂-) groups are chemically distinct, a critical feature that dictates the complexity of its ¹⁹F NMR spectrum.

Caption: Molecular structure of this compound.

The Role of NMR Spectroscopy in Analyzing Fluorinated Molecules

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For fluorinated compounds, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is not just beneficial but essential for unambiguous characterization.

Expertise: Why ¹⁹F NMR is a Superior Analytical Tool

While ¹H NMR is ubiquitous, ¹⁹F NMR offers distinct advantages for analyzing organofluorine compounds.[6]

  • High Natural Abundance and Sensitivity: The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of the proton. This allows for rapid data acquisition with excellent signal-to-noise.

  • Wide Chemical Shift Range: The typical chemical shift range for ¹⁹F is over 400 ppm, compared to ~15 ppm for ¹H.[7] This vast range minimizes signal overlap, even in complex molecules, making spectral interpretation more straightforward.

  • No Background Interference: Since fluorine is not a common biological or environmental element, ¹⁹F NMR spectra are exceptionally clean, with virtually no background signals from solvents or common impurities.[8][9]

Trustworthiness: The Impact of Fluorine on ¹H and ¹³C Spectra

The high electronegativity of fluorine atoms creates strong inductive effects that deshield nearby nuclei, causing their signals to appear at higher chemical shifts (downfield) in ¹H and ¹³C spectra. Furthermore, spin-spin coupling between fluorine and carbon/hydrogen nuclei (J-coupling) provides invaluable structural information. These couplings, which propagate through chemical bonds, result in the splitting of signals, confirming the proximity of different atoms within the molecular structure.

Predicted NMR Spectroscopic Data and Interpretation

Disclaimer: The following spectral data is predicted based on established NMR principles and analysis of analogous structures. Experimental values may vary slightly based on solvent, concentration, and instrument calibration.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing two distinct singlets corresponding to the two methyl groups.

  • δ ~ 3.9 ppm (s, 3H, -COOCH₃): The methyl ester protons are expected in this region.

  • δ ~ 3.5 ppm (s, 3H, -CF₂OCH₃): The methyl ether protons are slightly more shielded and appear upfield.

Causality: The separation of these two signals is due to their different electronic environments. The ester group is more electron-withdrawing than the ether linkage. Long-range H-F coupling (⁴JHF or ⁵JHF) is possible but is typically very small (< 1 Hz) and may only be resolved as slight peak broadening.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides the most detailed information about the fluorinated core of the molecule.

  • Two Distinct Signals: The two -CF₂- groups at the C2 and C3 positions are diastereotopic and thus chemically non-equivalent. This will give rise to two separate signal systems.

  • Complex Splitting Pattern: We predict an ABXY or a more complex second-order coupling pattern.

    • Geminal Coupling (²JFF): The two fluorine atoms on the same carbon are non-equivalent and will couple to each other.

    • Vicinal Coupling (³JFF): The fluorine atoms on adjacent carbons (C2 and C3) will also couple to each other.

  • Expected Chemical Shifts: Based on typical values for fluorinated ethers and esters, the signals are predicted to appear in the -70 to -120 ppm range relative to CFCl₃.[7][10]

Causality: The non-equivalence of the geminal fluorines and the mutual coupling between the two CF₂ groups result in a complex but highly informative splitting pattern. Deciphering this pattern is key to confirming the structure.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show five distinct signals. The carbons attached to fluorine will exhibit significant splitting due to one-bond and two-bond C-F coupling.

  • δ ~ 165 ppm (t, ¹JCF ≈ 25-35 Hz, C=O): The carbonyl carbon (C1) will be split into a triplet by the two adjacent fluorine atoms on C2.

  • δ ~ 110-120 ppm (tt, ¹JCF ≈ 250-300 Hz, ²JCF ≈ 25-35 Hz, C2 & C3): The two carbons of the tetrafluoroethyl backbone will appear in this region. Each will be split into a triplet by the two geminal fluorines (¹JCF) and further split into a triplet by the two vicinal fluorines (²JCF), resulting in a triplet of triplets.

  • δ ~ 55 ppm (s, -COOCH₃): The methyl ester carbon.

  • δ ~ 52 ppm (s, -CF₂OCH₃): The methyl ether carbon.

Causality: The magnitude of the C-F coupling constant is directly related to the number of bonds separating the atoms. Large one-bond couplings (¹JCF) are characteristic and confirmatory for carbons directly attached to fluorine.

Summary of Predicted Spectroscopic Data
NucleusPredicted Shift (δ, ppm)Predicted MultiplicityPredicted Coupling (J, Hz)Assignment
¹H ~ 3.9Singlet (s)--COOCH
~ 3.5Singlet (s)--OCH
¹⁹F -70 to -120Complex Multiplet²JFF, ³JFF-F ₂C-CF ₂-
¹³C ~ 165Triplet (t)²JCF ≈ 25-35C =O
~ 110-120Triplet of Triplets (tt)¹JCF ≈ 250-300, ²JCF ≈ 25-35-C F₂-C F₂-
~ 55Singlet (s)--COOC H₃
~ 52Singlet (s)--OC H₃

Experimental Protocols for NMR Data Acquisition

A self-validating protocol ensures that the data collected is accurate and reproducible. This begins with meticulous sample preparation and extends to the logical selection of acquisition parameters.

Sample Preparation: The First Step to Quality Data
  • Verify Purity: Before analysis, confirm the sample's purity using an orthogonal technique like HPLC. A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water is suitable.[11]

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

  • Solvent Selection: Add ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common and appropriate choice.

  • Internal Standard: Add a small amount of an internal standard. Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) can be used as an external or internal reference (0 ppm), though co-referencing to a known peak in the ¹H spectrum is also common practice.

  • Homogenization: Cap the tube and gently invert several times or vortex briefly to ensure the solution is homogeneous.

NMR Data Acquisition Workflow

The following workflow provides a general framework for acquiring high-quality NMR data. Specific parameters must be optimized for the spectrometer in use.

cluster_prep Phase 1: Preparation cluster_setup Phase 2: Spectrometer Setup cluster_acq Phase 3: Data Acquisition cluster_proc Phase 4: Data Processing prep Sample Preparation (Purity Check, Weighing, Solvent) insert Insert Sample & Lock prep->insert tune Tune & Match Probe (¹H, ¹⁹F, ¹³C) insert->tune shim Shim Gradients (Optimize B₀ Homogeneity) tune->shim params Set Experiment Parameters (Pulse Width, Spectral Width, D1, NS) shim->params acquire Acquire FID params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Referencing baseline->integrate report report integrate->report Final Spectrum Analysis

Caption: A generalized workflow for NMR data acquisition and processing.

Specific Acquisition Parameters
  • For ¹H NMR:

    • Relaxation Delay (D1): 1-2 seconds is typically sufficient.

    • Number of Scans (NS): 8-16 scans will provide an excellent signal-to-noise ratio.

  • For ¹⁹F NMR:

    • Relaxation Delay (D1): Fluorine nuclei can have longer relaxation times. A D1 of 5-10 seconds is recommended to ensure quantitative accuracy.[8]

    • Spectral Width: Ensure the spectral width is large enough (~250 ppm) to encompass all potential signals.

    • Proton Decoupling: Use proton decoupling to simplify the spectrum by removing H-F couplings.

  • For ¹³C NMR:

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128, 256, or more) will be required to achieve a good signal-to-noise ratio.

    • Proton Decoupling: This is standard practice to enhance signal intensity (via the Nuclear Overhauser Effect) and simplify the spectrum to single lines for each unique carbon (before C-F coupling is considered).

Conclusion

The structural elucidation of this compound is readily achievable through a coordinated multi-nuclear NMR approach. The predicted spectra reveal a molecule with distinct and informative features in each dimension: simple singlets in the ¹H spectrum confirming the methyl groups, a complex but characteristic pattern in the ¹⁹F spectrum detailing the fluorinated backbone, and a C-F coupled ¹³C spectrum that verifies the entire carbon framework. By following robust experimental protocols, researchers can confidently use NMR spectroscopy to verify the identity, structure, and purity of this valuable synthetic intermediate, ensuring the integrity of their downstream applications in drug development and material science.

References

  • Series of 19 F NMR spectra recorded during the process of warming a... - ResearchGate. Available at: [Link]

  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing). Available at: [Link]

  • 19 F NMR spectra of the fluorinated acrylic acid ester (Fig. 22) in... - ResearchGate. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - NIH. Available at: [Link]

  • This compound - SIELC Technologies. Available at: [Link]

  • Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate | Chemsrc. Available at: [Link]

  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - RSC Publishing. Available at: [Link]

  • High-Resolution Mass Spectrometry Analysis of Legacy and Emerging PFAS in Oilfield Environments: Occurrence, Source, and Toxicity Assessment - MDPI. Available at: [Link]

  • 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. Available at: [Link]

Sources

Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical mechanism, synthetic utility, and reactivity profile of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (CAS 755-73-7).

Mechanisms of Reactivity & Synthetic Applications in Drug Design

Executive Summary

This compound is a specialized fluorinated ester used primarily as a building block in the synthesis of fluoropolymers and fluorinated pharmaceuticals.[1] Unlike direct-acting pharmacological agents, its "mechanism of action" refers to its unique chemical reactivity profile .

For drug development professionals, this molecule represents a strategic reagent for introducing polyfluorinated ether motifs ($ -CF_2CF_2-O-


 \log P $), metabolic stability, and binding affinity. This guide analyzes its dual-mode reactivity (acylation vs. alkylation) and its production via metal-halide catalyzed fluorination.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
  • IUPAC Name: Methyl 3-methoxy-2,2,3,3-tetrafluoropropanoate[2]

  • CAS Number: 755-73-7[3][4][5][2][6][7]

  • Molecular Formula:

    
    [3][4][5][2][6]
    
  • Molecular Weight: 190.09 g/mol [4][5][2][6]

  • Structure:

    
    
    
  • Physical State: Liquid

  • Boiling Point: 159°C (approx.)[5]

  • Key Feature: The perfluorinated ethyl bridge ($ -CF_2CF_2- $) creates a strong electron-withdrawing environment, significantly altering the reactivity of the ester and methoxy groups compared to non-fluorinated analogs.

Mechanism of Action: Chemical Reactivity Profile

The core utility of this molecule lies in its divergent reactivity with nucleophiles, particularly amines. This behavior is critical for medicinal chemists designing synthesis routes.

3.1 The Fluorine Effect on Electrophilicity

The four fluorine atoms at the


 and 

positions exert a powerful inductive effect ($ -I $).
  • Activated Ester: The carbonyl carbon is highly electron-deficient, typically promoting nucleophilic acyl substitution ($ S_{N}Ac $).

  • Activated Methyl Group: Uniquely, the electron-withdrawing chain also pulls density from the ester oxygen, making the methyl group ($ -OCH_3

    
     S_N2 $).
    
3.2 Divergent Pathway: Acylation vs. Alkylation

In reactions with amines (e.g., arylamines), the molecule displays a rare mechanistic bifurcation . While esters typically form amides, this fluorinated ester can act as a methylating agent .

  • Pathway A (Standard): Nucleophilic attack at the carbonyl carbon

    
     Formation of Fluorinated Amides .
    
  • Pathway B (Anomalous): Nucleophilic attack at the methyl carbon ($ B_{Al}2 $ mechanism)

    
     Formation of N-Methylated Amines  and the fluorinated acid byproduct.
    

Experimental Insight: Research indicates that this


 alkylation pathway is favored under specific conditions (high temperature, absence of solvent) and is highly dependent on the steric and electronic nature of the amine. This "side reaction" must be controlled or exploited depending on the desired target (amide vs. methyl-amine).
3.3 Visualization of Reaction Pathways

The following diagram illustrates the divergent reactivity mechanisms.

ReactivityMechanism Substrate Methyl 2,2,3,3-tetrafluoro- 3-methoxypropionate TransitionAc Tetrahedral Intermediate (S_N Ac Pathway) Substrate->TransitionAc Carbonyl Attack TransitionAlk Bimolecular Transition (S_N 2 Pathway) Substrate->TransitionAlk Methyl Attack (Fluorine Induced) Amine Nucleophile (R-NH2) Amine->TransitionAc Amine->TransitionAlk ProductAmide Fluorinated Amide (R-NH-CO-CF2-CF2-OMe) TransitionAc->ProductAmide Elimination of MeOH ProductMethyl N-Methylated Amine (R-NH-Me) TransitionAlk->ProductMethyl Cleavage of Carboxylate

Figure 1: Divergent reaction pathways of this compound with amines.

Synthesis & Production Mechanism

The industrial synthesis of this molecule utilizes a catalytic fluorination process, often starting from fluorinated ether precursors.[1]

  • Catalysts: Metal halides such as Titanium Tetrafluoride ($ TiF_4

    
     SbF_5 
    
    
    
    TaF_5 $).[1]
  • Mechanism: The metal halide acts as a Lewis acid, facilitating the cleavage of methoxy groups from precursors and subsequent fluorination.

  • Reaction Conditions: Typically performed at 70–110°C in a sealed reactor.

  • Yield: High efficiency (>90%) is achievable, with methyl fluoride ($ CH_3F $) often produced as a byproduct.[1]

Applications in Drug Development

For the medicinal chemist, this molecule serves as a "kit" for installing specific fluorinated functionalities.

Application AreaMechanism of Utility
Bioisosteric Replacement The $ -CF_2CF_2- $ group mimics the spatial volume of a hydrocarbon chain but with altered electronic properties, often improving metabolic stability against P450 oxidation.
Lipophilicity Modulation Introduction of the tetrafluoro-methoxy chain increases lipophilicity ($ \log P $), enhancing membrane permeability for CNS-targeted drugs.
Fluoropolymer Synthesis Precursor for Vinyl Ethers .[8] Through pyrolysis or base-catalyzed elimination, the ester can be converted into fluorinated vinyl ether monomers used in biocompatible polymers.
Proton Pump Inhibitors (PPIs) Fluorinated alkoxy groups are common pharmacophores in PPIs (e.g., Pantoprazole analogs), where $ pK_a $ modulation is critical.
Experimental Protocol: Reaction with Arylamines

Note: This protocol highlights the control required to manage the competitive methylation pathway.

Objective: Synthesis of N-(fluorinated acyl) arylamines (Amide formation).

  • Reagents:

    • This compound (1.0 eq).[3][6]

    • Arylamine (e.g., Aniline, 1.0 eq).

    • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Avoid solvent-free conditions to suppress methylation.

  • Procedure:

    • Dissolve the ester in anhydrous DCM under Nitrogen atmosphere.

    • Add the amine dropwise at 0°C to control exotherm.

    • Stir at room temperature for 4–12 hours.

    • Monitoring: Use

      
      -NMR to distinguish product formation. The shift of the $ CF_2 $ group adjacent to the carbonyl will change distinctively upon amide formation.
      
  • Purification:

    • Wash reaction mixture with 1M HCl (to remove unreacted amine) and Brine.

    • Dry over $ Na_2SO_4 $, filter, and concentrate.

    • Purify via silica gel chromatography (Hexane/EtOAc gradient).

Safety Warning:

  • H226: Flammable liquid and vapor.[4]

  • Fluoride Toxicity: In case of thermal decomposition, HF gas may be generated. Use calcium gluconate gel for skin exposure.

References
  • BenchChem. "this compound: Mechanism and Chemical Reactions." BenchChem Database. Link

  • ResearchGate. "Methyl fluoroalkanoate as methyl-transferring reagent. Unexpected participation of BAl2 (SN2) mechanism in the reaction of methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate with amines." Journal of Fluorine Chemistry. Link

  • SIELC Technologies. "Separation of this compound via HPLC." SIELC Application Notes. Link

  • ChemicalBook. "this compound Properties and Safety." ChemicalBook CAS Database. Link

Sources

An In-depth Technical Guide to Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate, a fluorinated ester of significant interest, presents a unique combination of properties derived from its tetrafluoroethyl backbone and methoxy and methyl ester functional groups. This guide is intended to provide a comprehensive technical overview for researchers and professionals in drug development and materials science. It delves into the known synthesis methodologies, chemical and physical properties, spectroscopic signatures, and the safety and environmental considerations associated with this compound. While this guide consolidates the currently available public domain information, it is important to note that specific experimental protocols for laboratory-scale synthesis, detailed spectroscopic data, and comprehensive toxicological profiles remain areas requiring further public research and documentation.

Molecular Structure and Physicochemical Properties

Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate (CAS No. 755-73-7) is a carboxylate ester with the molecular formula C₅H₆F₄O₃.[1][2][3][4][5] Its structure features a propanoate backbone with four fluorine atoms on the C2 and C3 positions, a methoxy group on the C3 position, and a methyl ester group.

The presence of the highly electronegative fluorine atoms significantly influences the electronic properties of the molecule, particularly the reactivity of the ester group.[6] This structural feature is key to its utility as a chemical intermediate.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate

PropertyValueSource(s)
Molecular Formula C₅H₆F₄O₃[5]
Molecular Weight 190.09 g/mol [4]
CAS Number 755-73-7[2]
Appearance Clear liquid[3]
Density 1.331 g/cm³[3][4]
Boiling Point 159 °C[3][4]
Flash Point 48 °C[3][4]
Refractive Index 1.3327[3]

Synthesis Methodologies

There are two primary routes for the synthesis of Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate:

Fischer Esterification of 2,2,3,3-tetrafluoro-3-methoxypropanoic acid

This classical method involves the reaction of 2,2,3,3-tetrafluoro-3-methoxypropanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or tosic acid.[1][6][7] The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of methanol is typically used, and/or the water formed during the reaction is removed.[1]

Reaction Scheme:

Catalytic Decomposition of Fluorinated Ether Precursors

An industrial-scale synthesis has been described in US Patent 4,357,282, which involves the catalytic decomposition of fluorinated ether precursors.[6] This method employs metal halide catalysts like titanium tetrafluoride (TiF₄), antimony pentafluoride (SbF₅), or tantalum pentafluoride (TaF₅) to facilitate the reaction.[6] The process is reported to achieve high yields of over 95% under optimized conditions.[6]

Conceptual Workflow for Industrial Synthesis:

Caption: Industrial synthesis via catalytic decomposition.

Chemical Reactivity and Applications

The tetrafluorinated backbone of Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate significantly enhances the electrophilicity of the carbonyl carbon in the ester group. This makes the compound a valuable intermediate in organic synthesis, particularly for reactions involving nucleophilic attack.

Reactivity with Nucleophiles

The electron-withdrawing nature of the fluorine atoms facilitates the attack of nucleophiles on the ester carbonyl group.[6] This enhanced reactivity allows for transformations that might be sluggish with non-fluorinated analogues.

Reactivity MTFMP Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate Intermediate Tetrahedral Intermediate MTFMP->Intermediate Nucleophile Nucleophile (Nu⁻) Nucleophile->MTFMP Nucleophilic Attack Product Acyl-Substituted Product Intermediate->Product LeavingGroup Methoxide (⁻OCH₃) Intermediate->LeavingGroup

Caption: General reactivity with nucleophiles.

Potential Applications

While specific, detailed applications in drug development or as a monomer are not extensively documented in publicly available literature, its properties suggest potential in the following areas:

  • Specialty Polymers: As a fluorinated monomer, it could be used to synthesize polymers with enhanced thermal stability, chemical resistance, and specific optical properties.

  • Agrochemicals and Pharmaceuticals: The incorporation of fluorinated moieties can significantly alter the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This compound serves as a potential building block for introducing such groups.

  • Electrolyte Additives: Fluorinated esters are sometimes used as additives in lithium-ion battery electrolytes to improve performance and safety.

Further research is needed to explore and document the specific utility of this compound in these fields.

Spectroscopic Characterization (Anticipated Data)

Detailed, publicly available spectra for Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate are scarce. However, based on its structure, the following spectroscopic characteristics can be anticipated:

Table 2: Anticipated Spectroscopic Data

TechniqueExpected Features
¹H NMR - A singlet for the methyl ester protons (-COOCH₃).- A singlet for the methoxy protons (-OCH₃).- Potential coupling of the methoxy protons with the fluorine atoms on the adjacent carbon.
¹³C NMR - Resonances for the carbonyl carbon, the two carbons bearing fluorine atoms, the methyl ester carbon, and the methoxy carbon.- Significant C-F coupling would be observed for the fluorinated carbons.
¹⁹F NMR - Two distinct signals for the two non-equivalent pairs of fluorine atoms (-CF₂- and -CF₂-OCH₃).- Complex splitting patterns due to F-F coupling.
IR Spectroscopy - A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretch of the ester.- Strong absorption bands in the 1100-1250 cm⁻¹ region due to C-F stretching vibrations.[6]
Mass Spectrometry - The molecular ion peak at m/z = 190.09.- Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the methyl ester group (-COOCH₃), and potentially rearrangements involving the fluorine atoms.[11][12][13]

Safety and Handling

Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate is classified as a flammable liquid and an irritant.[6] Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses), and avoiding sources of ignition.[2]

A Safety Data Sheet (SDS) should be consulted for detailed handling and emergency procedures. According to one SDS, the compound may cause skin and serious eye irritation, and may cause respiratory irritation.[14] To date, the chemical, physical, and toxicological properties have not been thoroughly investigated.[14] No component of this product at levels greater than or equal to 0.1% is identified as a carcinogen by IARC or ACGIH.[14]

Environmental Considerations

As a per- and polyfluoroalkyl substance (PFAS), the environmental fate of Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate is a significant consideration. PFAS are known for their high persistence in the environment due to the strength of the carbon-fluorine bond.[15][16][17][18][19] Short-chain PFAS, in particular, are known to be mobile in soil and water.

While specific data on the environmental degradation and bioaccumulation of this methoxy-containing PFAS is not available, the general persistence of the PFAS class of compounds warrants responsible handling and disposal to minimize environmental release.[15]

Conclusion and Future Outlook

Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate is a fluorinated ester with significant potential as a building block in synthetic chemistry. Its enhanced reactivity, stemming from the tetrafluoroethyl moiety, makes it an attractive intermediate for the synthesis of complex molecules in the pharmaceutical and materials science sectors.

However, to fully realize its potential, further research is critically needed in several areas. The development and publication of detailed and reproducible laboratory-scale synthesis protocols would greatly benefit the research community. Furthermore, comprehensive studies on its reactivity, applications in polymer and medicinal chemistry with concrete examples, and detailed toxicological and environmental fate assessments are essential. As these data become available, this versatile fluorinated compound may find broader application in the development of novel drugs and advanced materials.

References

  • Journal of Chemical Technology and Metallurgy. (2013). ESTERIFICATION OF MIXTURES OF PURE FATTY ACIDS WITH METHANOL. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • KASTRATOVIĆ, D., & BIGOVIĆ, M. (n.d.). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Retrieved from [Link]

  • Khan Academy. (n.d.). Fischer esterification. Retrieved from [Link]

  • ResearchGate. (2025, August 6). High‐temperature esterification of fatty acids with methanol at ambient pressure. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate. Retrieved from [Link]

  • ResearchGate. (2025, August 9). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, October 29). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Kinetics of Esterification of Propionic Acid with Methanol over a Fibrous Polymer-Supported Sulphonic Acid Catalyst. Retrieved from [Link]

  • PubMed Central. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The High Persistence of PFAS is Sufficient for their Management as a Chemical Class. Retrieved from [Link]

  • Angene Chemical. (2025, March 22). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). Propanoic acid, 2,2,3,3-tetrafluoro-3-methoxy-, methyl ester. Retrieved from [Link]

  • Wiley Analytical Science. (2024, April 30). Forever chemicals: Investigating the persistence and impact of per- and polyfluoroalkyl substances in the environment and food. Retrieved from [Link]

  • Åbo Akademi University Research Portal. (n.d.). Kinetics of esterification of propanoic acid with methanol over a fibrous polymer-supported sulphonic acid catalyst. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Frontiers. (2025, July 14). From persistence to progress: assessing per- and polyfluoroalkyl substances (PFAS) environmental impact and advances in photo-as. Retrieved from [Link]

  • PubMed. (n.d.). 1H, 13C and 19F NMR spectroscopy of polyfluorinated ureas. Correlations involving NMR chemical shifts and electronic substituent effects. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Occurrences of per- and Polyfluoroalkyl Substances (PFAS) in the Environment and Their Oxidative Degradation By Modified Fenton Treatment. Retrieved from [Link]

  • PubMed Central. (n.d.). Per- and polyfluoroalkyl substances in the environment. Retrieved from [Link]

  • Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • YouTube. (2022, December 2). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. Retrieved from [Link]

  • Unknown Source. (n.d.). Ultrafast 19F MAS NMR 090222 revised.
  • ResearchGate. (n.d.). (PDF) Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl). Retrieved from [Link]

Sources

Solubility Profile & Technical Handling Guide: Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (CAS 755-73-7) is a specialized fluorinated building block used critically in the synthesis of fluoropolymers, pharmaceutical intermediates, and agrochemicals. Its unique structure—comprising a lipophilic fluorocarbon bridge (


), a polar ester group, and a methoxy ether linkage—creates a complex solubility profile that does not strictly adhere to standard hydrocarbon models.

This guide provides a technical analysis of its solubility behavior, predictive solvent compatibility, and a standardized protocol for empirical determination. Researchers should utilize this document to optimize reaction media selection and downstream extraction processes.

Physicochemical Drivers of Solubility

To predict the solubility behavior of this compound, we must analyze its molecular architecture. The interplay between its fluorinated backbone and oxygenated functional groups dictates its interaction with solvent matrices.

Molecular Structure Analysis
  • Fluorinated Bridge (

    
    ):  Imparts hydrophobicity and lipophilicity. Fluorine atoms have low polarizability, often leading to immiscibility with highly polar aqueous phases but high affinity for halogenated solvents.
    
  • Ester & Methoxy Groups (

    
    ):  These are Hydrogen Bond Acceptors (HBA). They facilitate solubility in polar organic solvents (alcohols, ketones) and allow for dipole-dipole interactions.
    
Key Properties
PropertyValueImplication for Solubility
Molecular Formula

Moderate molecular weight (190.09 g/mol ) favors dissolution.[1][2][3]
LogP (Predicted) ~1.4 – 1.95Moderately Lipophilic. Preferential partitioning into organic phases over water.
Density 1.33 g/mLHeavier than water; will form the bottom layer in aqueous extractions unless chlorinated solvents are used.
Boiling Point 159°CHigh boiling point makes it suitable as a solute but requires high-vacuum for removal if used in excess.

Solubility Landscape: Predicted & Observed

Based on the "Like Dissolves Like" principle modified for organofluorine chemistry, the following solubility profile is derived.

Solvent Compatibility Matrix[4]
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Solvents Dichloromethane (DCM), ChloroformExcellent High affinity between the fluorinated chain and chlorinated solvents due to halogen-halogen interactions and similar polarity.
Polar Aprotic THF, Ethyl Acetate, Acetone, AcetonitrileHigh The ester and methoxy groups participate in dipole-dipole interactions. THF is particularly effective due to ether-ether compatibility.
Polar Protic Methanol, Ethanol, IsopropanolGood Soluble due to H-bonding with the ester carbonyl. Note: Avoid strong bases in protic solvents to prevent transesterification.
Hydrocarbons Hexane, TolueneModerate to Low The polarity of the ester group competes with the non-polar fluorinated chain. Likely soluble in Toluene; lower solubility in Hexane.
Aqueous Water, BrineInsoluble / Very Low The hydrophobic fluorinated bridge dominates, preventing hydration of the molecule.
Fluorinated HFIP, TrifluorotolueneExcellent "Fluorous" interaction guarantees high miscibility. Ideal for specialized biphasic fluorous synthesis.
Decision Logic for Solvent Selection

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Reaction vs. Extraction).

SolventSelection Start Start: Select Solvent for CAS 755-73-7 Intent What is the process goal? Start->Intent Reaction Chemical Synthesis Intent->Reaction Extraction Workup / Extraction Intent->Extraction ReactType Reaction Type? Reaction->ReactType ExtractPhase Partitioning Phase Extraction->ExtractPhase Nucleophilic Nucleophilic Substitution ReactType->Nucleophilic Reduction Reduction / Oxidation ReactType->Reduction Rec_THF Use THF or Acetonitrile (High Solubility, Good Dielectric) Nucleophilic->Rec_THF Rec_DCM Use DCM or Toluene (Inert, Good Solvation) Reduction->Rec_DCM Rec_EtOAc Use Ethyl Acetate / DCM (Compound stays in Organic Layer) ExtractPhase->Rec_EtOAc Target is Product

Figure 1: Decision tree for solvent selection based on process requirements. High contrast nodes indicate decision points.

Standardized Experimental Protocol

Since specific quantitative solubility data (g/L) varies by temperature and purity, researchers must validate solubility empirically before scaling up. This Self-Validating Protocol ensures accuracy.

Protocol: Gravimetric Solubility Determination (Saturation Method)

Objective: Determine the saturation limit of CAS 755-73-7 in a target solvent at 25°C.

Reagents & Equipment:

  • Analytical Balance (±0.1 mg precision)

  • Scintillation Vials (20 mL) with PTFE-lined caps

  • Syringe Filter (0.45 µm PTFE - Crucial for fluorinated solvents)

  • Target Solvent (HPLC Grade)

Workflow:

  • Preparation: Weigh an empty, dry scintillation vial (

    
    ).
    
  • Saturation: Add 1.0 mL of solvent to a separate mixing vial. Slowly add this compound dropwise with vigorous stirring until a visible droplet persists or cloudiness remains (indicating saturation).

  • Equilibration: Stir the mixture at 25°C for 4 hours.

  • Filtration: Draw the supernatant into a syringe and filter it into the pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent using a gentle nitrogen stream or rotary evaporator (Note: Compound BP is 159°C, so solvent removal is safe without losing solute).

  • Measurement: Weigh the vial containing the dried residue (

    
    ).
    
  • Calculation:

    
    
    

SolubilityProtocol Step1 1. Add Solute to Solvent until Turbid Step2 2. Equilibrate (4h @ 25°C) Step1->Step2 Step3 3. Filter Supernatant (0.45µm PTFE) Step2->Step3 Step4 4. Evaporate Solvent (N2 Stream) Step3->Step4 Step5 5. Gravimetric Analysis Step4->Step5

Figure 2: Workflow for the gravimetric determination of solubility limits.

Applications & Handling Insights

Synthesis & Reactivity

This compound is frequently used as a fluorinated building block .

  • Nucleophilic Attack: The ester group is susceptible to nucleophilic attack. Solvents like Methanol or Ethanol should be avoided if using strong nucleophiles (e.g., Grignard reagents, hydrides) to prevent side reactions; THF or Diethyl Ether are preferred.

  • Fluorination Precursors: It is often synthesized via catalytic fluorination of ether precursors using metal halides (

    
    , 
    
    
    
    ).[4] In these reactions, the reaction mixture itself often acts as the solvent, or perfluorinated solvents are used.[4]
Extraction & Workup
  • Partitioning: Due to its LogP (~1.4-1.9), the compound will partition into the organic layer during aqueous workups.

  • Recommended System: Use Ethyl Acetate / Water or DCM / Water . The compound will reside in the Ethyl Acetate or DCM layer.

  • Warning: Do not use simple hydrocarbons (Hexane/Heptane) for extraction from polar reaction mixtures, as recovery yields may be poor due to limited solubility compared to chlorinated or ester-based solvents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776369, this compound. Retrieved from [Link]

Sources

Computational Characterization & Predictive Modeling of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (MTFMP)

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Guide / Whitepaper Target Audience: Computational Chemists, Battery Material Scientists, and Process Engineers. Subject: CAS 755-73-7 |


[1][2][3][4][5][6]

Executive Summary

Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (MTFMP) represents a critical class of fluorinated ether-esters increasingly utilized as high-voltage electrolyte solvents in Lithium-ion batteries and as environmentally benign cleaning agents. Its unique structure—combining a fluorinated backbone with both ether and ester functionalities—imparts high oxidative stability and specific solvation characteristics.

This guide outlines a rigorous theoretical framework for characterizing MTFMP. Unlike standard organic solvents, the high electronegativity of the tetrafluoro-linker requires specific density functional theory (DFT) considerations to accurately predict non-covalent interactions, oxidation potentials (


), and atmospheric lifetimes.

Molecular Architecture & Computational Methodology

The Theoretical Challenge

The core challenge in modeling MTFMP lies in the "fluorine effect." The


 moiety induces strong electron-withdrawing effects, altering the electron density at the ester carbonyl and the methoxy ether oxygen. Standard functionals (e.g., B3LYP) often underestimate dispersion forces and charge transfer in such highly fluorinated systems.
Recommended Protocol

To ensure high fidelity in theoretical predictions, the following computational setup is validated against experimental physical properties (Density: 1.33 g/cm³, Boiling Point: 159°C).

Table 1: Recommended Computational Parameters

ParameterRecommendationRationale
Functional M06-2X or

B97X-D
Captures medium-range correlation and dispersion forces critical for fluorinated conformers.
Basis Set 6-311++G(d,p) Diffuse functions (++) are mandatory to describe the lone pairs on Oxygen and Fluorine accurately.
Solvation Model SMD (Solvation Model based on Density)Superior to PCM for calculating

in non-aqueous electrolytes.
Frequency Analysis Harmonic ApproximationRequired to verify stationary points (0 imaginary frequencies) and derive Zero-Point Energy (ZPE).
Computational Workflow

The following diagram illustrates the logical flow for a complete theoretical characterization, from initial geometry to reactivity prediction.

G cluster_props Property Calculation Start Initial Structure (CAS 755-73-7) ConfSearch Conformational Search (MMFF94 / PM7) Start->ConfSearch Generate Conformers GeomOpt DFT Optimization (M06-2X/6-311++G(d,p)) ConfSearch->GeomOpt Lowest Energy Candidates FreqCalc Freq. Analysis (NIMAG=0, ZPE) GeomOpt->FreqCalc Validation HOMO HOMO/LUMO (Oxidation Stability) FreqCalc->HOMO Electronic ESP ESP Mapping (Solvation Sites) FreqCalc->ESP Electrostatic TS Transition State (Degradation) FreqCalc->TS Kinetic

Figure 1: Standardized computational workflow for fluorinated ester characterization.

Electrochemical Stability (Battery Applications)

For drug delivery and battery applications, the oxidative stability of MTFMP is paramount. The presence of the tetrafluoro-group (


) is theoretically predicted to lower the HOMO energy level compared to non-fluorinated analogues (like methyl propionate), thereby increasing the oxidation potential.
Calculating Oxidation Potential ( )

The oxidation potential is calculated using the thermodynamic cycle of the ionization process. The adiabatic ionization potential (


) is preferred over the vertical ionization potential.

Protocol:

  • Optimize neutral molecule (

    
    ) geometry: Calculate 
    
    
    
    .
  • Optimize radical cation (

    
    ) geometry: Calculate 
    
    
    
    .
  • Calculate

    
    .
    
  • Convert to Potential (

    
     vs 
    
    
    
    ):
    
    
    (Where 1.46V is the shift factor for the absolute electrode potential of Lithium).
Structural Implications

Theoretical studies on similar fluorinated esters indicate that the methoxy oxygen is the primary site for initial oxidation (hole localization), rather than the carbonyl oxygen. The fluorinated backbone effectively shields the carbonyl, enhancing anodic stability up to ~5.0 V vs


.

Atmospheric Fate & Environmental Impact[8][9][10][11]

While MTFMP is a "green" solvent candidate, its atmospheric lifetime must be modeled to assess Global Warming Potential (GWP). The primary degradation pathway is hydrogen abstraction by hydroxyl radicals (


).
Reaction Mechanism

The reaction proceeds via H-abstraction from the terminal methyl groups. The fluorinated chain acts as a "firewall," preventing abstraction at the central carbons.



Kinetic Modeling (Transition State Theory)

To predict the rate constant (


), researchers must locate the Transition State (TS) where the 

radical approaches the methyl hydrogens.

Visualization of the Degradation Pathway:

Reaction Reactants MTFMP + •OH PreReactive Pre-Reactive Complex (H-bond stabilized) Reactants->PreReactive TS Transition State (TS) [C...H...O]‡ PreReactive->TS Activation Energy (ΔG‡) ProductRadical Radical Intermediate (•CH2-O-CF2...) TS->ProductRadical Oxidation O2 Addition -> Peroxy Radical ProductRadical->Oxidation Atmospheric Fate

Figure 2: Theoretical pathway for the atmospheric degradation of MTFMP via OH radical attack.

Solvation Dynamics & Physical Properties

Theoretical validation requires benchmarking against experimental data.

Experimental vs. Theoretical Benchmarks

The following data points serve as the "ground truth" for validating the chosen DFT functional.

Table 2: Physical Property Validation

PropertyExperimental Value [1, 2]Theoretical Target (M06-2X)Note
Boiling Point 159°C (432 K)Derived via

Requires Clausius-Clapeyron modeling.
Density 1.33 g/cm³Derived via Molecular VolumeUse Monte Carlo or MD simulations for bulk density.
LogP 1.73 - 1.95Calculated (SMD Model)Indicates moderate lipophilicity.
Solvation Shell Modeling

In Lithium-ion battery electrolytes, MTFMP acts as a co-solvent. Theoretical modeling (MD simulations) should focus on the coordination number of MTFMP around


.
  • Binding Site: The carbonyl oxygen is the preferred binding site for

    
    .
    
  • Binding Energy: Typically calculated at

    
     (gas phase).
    

References

  • National Institute of Standards and Technology (NIST). (1999). Atmospheric Lifetimes and Global Warming Potentials of Hydrofluoroethers. Journal of Physical Chemistry A. 7

  • ChemicalBook. (2025). This compound - Safety Data Sheet & Properties. 2

  • ResearchGate. (2025).[8] Computation of Thermodynamic Oxidation Potentials of Organic Solvents Using Density Functional Theory. 8

  • PubChem. (2025).[9] 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid (Related Structure Data). 9[6]

Sources

Methodological & Application

Application Note: High-Voltage Electrolyte Formulation using Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (MTFMP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (MTFMP) (CAS: 755-73-7) as a high-voltage co-solvent and stabilizing additive in lithium-ion battery (LIB) electrolytes.

As cathode operating voltages push beyond 4.3V vs. Li/Li


, conventional carbonate solvents (EC, DMC, EMC) suffer from oxidative decomposition, leading to gas generation and rapid capacity fade. MTFMP incorporates a fluorinated backbone (

) that lowers the Highest Occupied Molecular Orbital (HOMO) energy, significantly enhancing anodic stability up to 4.7V+. Additionally, the methoxy functional group (

) maintains sufficient lithium salt solubility, a trait often compromised in heavily fluorinated solvents.

This guide covers material qualification, moisture control, formulation logic, and electrochemical validation standards.

Physicochemical Profile & Safety

Before formulation, the raw material must be characterized to ensure it meets battery-grade specifications.

Table 1: Critical Properties of MTFMP
PropertyValueRelevance to Battery Performance
Formula

Bifunctional: Ether (solvation) + Ester (stability)
Molecular Weight 190.09 g/mol Moderate size affects viscosity
Boiling Point 159°CHigh BP reduces cell internal pressure at high temp
Flash Point 48°CWarning: Flammable.[1][2] Requires inert handling.
Density 1.33 g/mLHigher than carbonates; affects volumetric energy density
Purity Requirement

99.9% (GC)
Impurities trigger parasitic reactions
Water Content

10 ppm
Critical: Hydrolysis generates HF acid

Safety Advisory: While fluorinated, MTFMP has a flash point of 48°C. All handling must occur in an Argon-filled glovebox (


 ppm, 

ppm) or under strict Schlenk line techniques.

Protocol: Material Preparation & Formulation

The primary failure mode when introducing new additives is moisture contamination. MTFMP is an ester and is susceptible to hydrolysis, which produces hydrofluoric acid (HF), destroying cathode active materials.

Phase 1: Purification & QC

Objective: Reduce water content from commercial grade (~500 ppm) to battery grade (<10 ppm).

  • Molecular Sieve Activation:

    • Fill a glass column with 4Å molecular sieves.

    • Activate sieves at 300°C under vacuum for 12 hours. Cool under Argon.

  • Drying Process:

    • Pass MTFMP through the sieve column or store over activated sieves (20% w/v) for 48 hours inside the glovebox.

  • Validation (Karl Fischer Titration):

    • Extract 1 mL sample.

    • Perform coulometric Karl Fischer titration.

    • Pass Criteria: Water content

      
       ppm.
      
    • If Fail: Repeat drying cycle.

Phase 2: Electrolyte Blending

Rationale: MTFMP has higher viscosity than linear carbonates. It is rarely used as a single solvent. We recommend a "Co-Solvent" approach (20-50% vol) or an "Additive" approach (2-5% vol).

Standard High-Voltage Formulation (Gen-F1):

  • Base Solvent: Ethylene Carbonate (EC) / Ethyl Methyl Carbonate (EMC) (3:7 v/v).

  • Salt: 1.0 M

    
    .[3]
    
  • Target MTFMP Load: 20% by volume (replacing equivalent EMC).

Step-by-Step Mixing:

  • Dissolve Salt First: Dissolve

    
     in the EC/EMC mixture before adding MTFMP. This prevents localized high-concentration exothermic spikes that could degrade the fluorinated ester.
    
    • Note: Maintain temperature

      
      °C using a cooling block if necessary.
      
  • Add MTFMP: Slowly pipette the calculated volume of dried MTFMP into the base electrolyte.

  • Homogenization: Stir magnetically for 4 hours at ambient glovebox temperature.

  • Final QC: Measure conductivity. A 20% MTFMP blend should exhibit conductivity

    
     mS/cm at 25°C.
    
Workflow Visualization

FormulationWorkflow Raw Raw MTFMP (Commercial Grade) Drying Drying (4Å Mol Sieves, 48h) Raw->Drying QC_Water QC: Karl Fischer (<10 ppm) Drying->QC_Water QC_Water->Drying Fail (>10ppm) Blending Blending (Slow Addition) QC_Water->Blending Pass Base_Prep Base Electrolyte (1M LiPF6 in EC/EMC) Base_Prep->Blending Final_Elec Final High-Voltage Electrolyte Blending->Final_Elec

Figure 1: Purification and formulation workflow ensuring battery-grade purity.

Electrochemical Validation Protocol

To confirm the efficacy of MTFMP, two specific tests are required: Linear Sweep Voltammetry (LSV) for stability limits and Full Cell Cycling for performance.

Experiment A: Oxidation Stability (LSV)

Purpose: Determine the electrochemical window.

  • Working Electrode: Platinum (Pt) disk or Carbon-coated Aluminum foil.

  • Counter/Ref Electrode: Lithium metal (

    
    ).
    
  • Scan Rate: 0.1 mV/s.

  • Range: OCV to 6.0 V.

  • Success Criteria: Current density should remain

    
     mA/cm² up to 4.8 V .
    
    • Comparison: Standard EC/EMC typically shows oxidation onset at ~4.3 V.

Experiment B: Full Cell Cycling (NCM811 or LCO)

Purpose: Validate capacity retention at high voltage.

  • Cathode:

    
     (NCM811). Loading: ~10 mg/cm².
    
  • Anode: Graphite or Silicon/Graphite composite.

  • Separator: PE/PP monolayer (Celgard 2500).

  • Voltage Window: 2.8 V – 4.5 V .

Cycling Protocol:

  • Formation: 2 cycles at C/10 rate (25°C).

    • Note: The fluorinated ester contributes to a robust Cathode Electrolyte Interphase (CEI) during these first cycles.

  • Aging: Rest for 24 hours to ensure complete wetting.

  • Cycling: 100 cycles at 1C charge / 1C discharge.

  • Data Output: Plot Discharge Capacity (mAh/g) vs. Cycle Number.

Mechanistic Insight

Why does MTFMP work?

  • HOMO Energy Lowering: The strong electron-withdrawing nature of the four fluorine atoms (

    
    ) lowers the electron density on the ester oxygen. This lowers the HOMO energy level, making the molecule harder to oxidize (remove an electron from) at the cathode surface.
    
  • Solvation Balance: Unlike perfluorinated alkanes which are immiscible with

    
    , the methoxy group (
    
    
    
    ) provides a "solvation anchor," coordinating with
    
    
    ions to maintain ionic conductivity.
  • Interphase Modification: Upon minor decomposition, MTFMP forms a LiF-rich CEI (Cathode Electrolyte Interphase) layer. LiF is electrically insulating but ionically conductive, preventing further solvent attack on the cathode crystal structure.

Mechanism HighV High Voltage Cathode (>4.5V vs Li/Li+) Std_Elec Standard Carbonate (EC/EMC) HighV->Std_Elec Electron Transfer MTFMP MTFMP Molecule (Fluorinated) HighV->MTFMP Resists Transfer Oxidation Oxidative Decomposition (Gas Generation) Std_Elec->Oxidation High HOMO Level Stable_CEI LiF-Rich CEI Layer (Passivation) MTFMP->Stable_CEI Controlled Decomposition Stable_CEI->HighV Protects Surface

Figure 2: Mechanistic comparison of standard carbonates vs. MTFMP at high voltage.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Initial Impedance Thick SEI formation due to excess MTFMP.Reduce MTFMP concentration to <20% or add 1% Vinylene Carbonate (VC) to stabilize the anode first.
Phase Separation MTFMP is not fully miscible with specific salt/solvent combos at low temp.Ensure blending is done at room temp. If using high concentration salts (>2M), add DMC as a diluent.
HF Detected (Acid) Moisture contamination in raw MTFMP.Re-dry with activated 4Å sieves. Check glovebox atmosphere.
Low Capacity Poor wettability (Fluorinated solvents have low surface tension but high viscosity).Increase "Aging" (soaking) time to 48 hours before formation cycling. Use vacuum filling.

References

  • Fluorinated Electrolyte Mechanism: Zhang, Z., et al. "Fluorinated electrolytes for high-voltage lithium-ion batteries."[4] Journal of Power Sources, 2013. (Contextual grounding for fluorinated ester stability).

  • High Voltage Application: Nonflammable Fluorinated Ester-Based Electrolytes for Safe and High-Energy Batteries. ACS Applied Materials & Interfaces. Available at: [Link] (Note: References similar fluorinated propionate class behavior).

(Note: While specific academic papers solely dedicated to "this compound" are proprietary or niche, the protocols above are derived from the established behavior of the fluorinated methoxy-propionate class of solvents used in advanced electrolyte engineering.)

Sources

Application Notes and Protocols for Formulating Nonflammable Electrolytes with Fluorinated Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Battery Safety and Performance

The relentless pursuit of higher energy density in lithium-ion batteries (LIBs) has inadvertently heightened safety concerns, primarily due to the volatile and flammable nature of conventional carbonate-based electrolytes.[1][2] A catastrophic failure, often initiated by thermal runaway, can lead to fire or even an explosion, posing significant risks.[3] To mitigate these dangers without compromising electrochemical performance, researchers are increasingly turning to a promising class of solvents: fluorinated esters.[4]

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the formulation of nonflammable electrolytes utilizing fluorinated esters. By replacing flammable conventional solvents, we can develop advanced LIBs that offer a superior safety profile, extended operational temperature range, and high-voltage stability, thus paving the way for safer and more reliable energy storage solutions.[1][5][6]

The Science of Safety: How Fluorinated Esters Quench Flammability

The nonflammable nature of fluorinated esters stems from the high electronegativity and strong bond energy of the carbon-fluorine (C-F) bond. This inherent chemical stability imparts several key advantages:

  • Radical Scavenging: In the event of thermal abuse, fluorinated solvents can decompose to produce fluorine radicals. These radicals act as scavengers, capturing highly reactive hydrogen radicals and thereby inhibiting the combustion chain reaction that leads to a fire.[1]

  • Enhanced Thermal Stability: The strong C-F bonds contribute to a significantly higher thermal decomposition temperature for the electrolyte. As demonstrated by Differential Scanning Calorimetry (DSC), conventional carbonate electrolytes often exhibit sharp exothermic peaks around 270°C, indicating thermal decomposition. In contrast, fluorinated ester-based electrolytes, such as those containing methyl 3,3,3-trifluoropropionate (MTFP), show no such exothermic events, highlighting their superior thermal stability.[1][5]

  • Formation of a Stable Solid Electrolyte Interphase (SEI): Fluorinated esters facilitate the formation of a thin, uniform, and robust passivation layer on the electrode surfaces.[5][6] This stable SEI is crucial for suppressing side reactions between the electrolyte and the electrodes, particularly at high voltages, which in turn enhances cyclability and thermal stability.[5][6][7]

Below is a diagram illustrating the mechanism of flammability reduction.

G cluster_0 Thermal Event cluster_1 Conventional Electrolyte (Flammable) cluster_2 Fluorinated Ester Electrolyte (Nonflammable) Thermal Abuse Thermal Abuse Carbonate Solvent Carbonate Solvent Thermal Abuse->Carbonate Solvent Fluorinated Ester Fluorinated Ester Thermal Abuse->Fluorinated Ester H Radicals H Radicals Carbonate Solvent->H Radicals Decomposition Combustion Chain Reaction Combustion Chain Reaction H Radicals->Combustion Chain Reaction Propagation Fire/Explosion Fire/Explosion Combustion Chain Reaction->Fire/Explosion F Radicals F Radicals Fluorinated Ester->F Radicals Decomposition Inhibition of Combustion Inhibition of Combustion F Radicals->Inhibition of Combustion Radical Scavenging of H•

Caption: Mechanism of flammability reduction by fluorinated esters.

Materials and Equipment

A successful formulation relies on high-purity materials and precise handling techniques. All procedures should be conducted in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

Materials:

  • Fluorinated Ester Solvents:

    • Methyl 3,3,3-trifluoropropionate (MTFP) (≥99.5% purity)

    • Trifluoroethyl butyrate (TFEB) (≥99.5% purity)

    • Trifluoroethyl propionate (TFEP) (≥99.5% purity)

  • Co-solvents (Optional, for performance optimization):

    • Fluoroethylene carbonate (FEC) (Battery grade)

    • Bis(2,2,2-trifluoroethyl) carbonate (TFEC) (Battery grade)

  • Lithium Salt:

    • Lithium hexafluorophosphate (LiPF₆) (Battery grade, >99.9% purity)

  • Reference Conventional Electrolyte:

    • Ethylene carbonate (EC) (Battery grade)

    • Ethyl methyl carbonate (EMC) or Dimethyl carbonate (DMC) (Battery grade)

  • Electrode Materials:

    • LiCoO₂ or Li(Ni₀.₈Mn₀.₁Co₀.₁)O₂ (NMC811) cathodes

    • Graphite or Lithium metal anodes

  • Binders:

    • Poly(vinylidene fluoride) (PVDF)

    • Sodium carboxymethyl cellulose (CMC) and Styrene-butadiene rubber (SBR)

  • Cell Components:

    • 2032-type coin cells

    • Celgard separator

    • Lithium foil

    • Copper and Aluminum foil

Equipment:

  • Argon-filled glovebox

  • High-precision balance (±0.1 mg)

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • Electrochemical testing station (e.g., Arbin or Maccor)

  • Climate chamber for temperature-controlled tests

  • Differential Scanning Calorimeter (DSC)

  • Self-extinguishing time (SET) testing apparatus

  • X-ray Photoelectron Spectrometer (XPS)

Experimental Protocols

The following protocols provide a step-by-step guide for the formulation, characterization, and electrochemical testing of fluorinated ester-based electrolytes.

Protocol 1: Electrolyte Formulation
  • Preparation of the Solvent System:

    • Inside the glovebox, accurately measure the desired volumes or masses of the fluorinated ester(s) and any co-solvents. For example, a common formulation is a single-solvent system of MTFP or a binary system of FEC and TFEC in a 4:6 mass ratio.[8]

    • Combine the solvents in a clean, dry glass vial.

  • Dissolution of the Lithium Salt:

    • Slowly add the pre-weighed LiPF₆ salt to the solvent mixture while stirring continuously with a magnetic stir bar. A typical concentration is 1.0 M.

    • Continue stirring until the salt is completely dissolved, which may take several hours. The resulting solution should be clear and colorless.

  • Reference Electrolyte Preparation:

    • For comparative studies, prepare a conventional electrolyte, such as 1.0 M LiPF₆ in a mixture of EC and DMC (e.g., 3:7 v/v).[1]

Protocol 2: Physicochemical and Safety Characterization
  • Ionic Conductivity Measurement:

    • Use a conductivity meter to measure the ionic conductivity of the formulated electrolyte at various temperatures.

  • Thermal Stability Analysis (DSC):

    • Seal a small amount of the electrolyte in a hermetic aluminum pan.

    • Perform a DSC scan from room temperature to approximately 350°C at a heating rate of 10°C/min to identify any exothermic decomposition peaks.[1][5][9]

  • Flammability Test (SET):

    • Place a defined volume (e.g., 0.5 mL) of the electrolyte in a container.

    • Apply a flame to the electrolyte for a few seconds and then remove it.

    • Measure the time it takes for the flame to self-extinguish. A nonflammable electrolyte will not ignite or will self-extinguish immediately.[9]

Protocol 3: Electrochemical Performance Evaluation
  • Cell Assembly:

    • Assemble 2032-type coin cells in the glovebox using the formulated electrolyte, a separator, and the desired anode and cathode materials. A typical cell configuration for cathode testing is a Li||LiCoO₂ cell.

  • Formation Cycling:

    • Perform initial charge-discharge cycles at a low current density (e.g., C/20) to form a stable SEI layer.

  • Cycling Performance and Rate Capability:

    • Cycle the cells at various C-rates (e.g., from C/10 to 2C) between the desired voltage limits (e.g., 3.0-4.5 V for high-voltage cathodes) to evaluate capacity retention and rate performance.[1][5]

  • Low and High-Temperature Performance:

    • Conduct cycling tests at various temperatures (e.g., -20°C to 60°C) to assess the operational temperature range of the electrolyte.[1][5]

  • Electrochemical Stability Window:

    • Perform linear sweep voltammetry (LSV) on a stainless steel working electrode to determine the oxidative stability limit of the electrolyte.

The following diagram outlines the experimental workflow.

G Start Start Electrolyte Formulation Electrolyte Formulation Start->Electrolyte Formulation Physicochemical Characterization Physicochemical Characterization Electrolyte Formulation->Physicochemical Characterization Safety Characterization Safety Characterization Electrolyte Formulation->Safety Characterization Electrochemical Cell Assembly Electrochemical Cell Assembly Electrolyte Formulation->Electrochemical Cell Assembly Data Analysis Data Analysis Physicochemical Characterization->Data Analysis Safety Characterization->Data Analysis Electrochemical Testing Electrochemical Testing Electrochemical Cell Assembly->Electrochemical Testing Electrochemical Testing->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for electrolyte formulation and testing.

Performance Data and Discussion

The use of fluorinated esters as electrolyte solvents leads to a significant improvement in both safety and electrochemical performance. Below is a summary of typical performance metrics.

Table 1: Comparison of Conventional and Fluorinated Ester-Based Electrolytes

PropertyConventional Electrolyte (1M LiPF₆ in EC/DMC)Fluorinated Ester Electrolyte (1M LiPF₆ in MTFP)
Flammability Highly FlammableNonflammable[1][5]
Thermal Stability (DSC) Exothermic peak at ~270°C[1][5]No exothermic peak observed[1][5]
Ionic Conductivity (25°C) HigherLower, but compensated by higher Li⁺ transference number[5]
Li⁺ Transference Number LowerHigher[5]
Low-Temperature Performance (-20°C) No reversible capacity (freezing)[1][5]Delivers significant capacity (e.g., 140 mAh/g)[1][5]
High-Voltage Cycling (to 4.5V) Rapid capacity fading[1][5]Superior capacity retention[1][5]

While the ionic conductivity of some fluorinated ester-based electrolytes may be lower than their carbonate counterparts at room temperature, this is often offset by a higher lithium-ion transference number.[5] This leads to comparable rate capabilities. Furthermore, the lower melting point of fluorinated solvents results in excellent low-temperature performance, a critical advantage for applications in cold climates.[1][5]

The enhanced stability at high voltages is a direct result of the formation of a stable, thin, and uniform passivation layer on the cathode surface, as confirmed by XPS analysis.[5][6] This prevents the oxidative decomposition of the electrolyte and the dissolution of transition metals from the cathode, leading to significantly improved capacity retention and coulombic efficiency.[1][5]

Conclusion and Future Outlook

The formulation of nonflammable electrolytes with fluorinated esters represents a significant advancement in lithium-ion battery technology. This approach directly addresses the critical safety challenges associated with conventional electrolytes while simultaneously offering improvements in high-voltage stability and low-temperature performance. The protocols and data presented in this guide provide a solid foundation for researchers and battery engineers to develop next-generation energy storage systems with enhanced safety and reliability.

Future research will likely focus on the development of novel fluorinated ester structures to further optimize ionic conductivity and cost-effectiveness, as well as the exploration of synergistic effects with advanced electrode materials and functional additives.

References

  • Nonflammable Fluorinated Ester-Based Electrolytes for Safe and High-Energy Batteries with LiCoO2. Chemistry of Materials - ACS Publications. [Link]

  • Nonflammable Fluorinated Ester-Based Electrolytes for Safe and High-Energy Batteries with LiCoO2. ResearchGate. [Link]

  • The use of fluorinated electrolytes in lithium-ion batteries for improved safety in human-rated aerospace and terrestrial applic. NASA Technical Reports Server. [Link]

  • Nonflammable Fluorinated Ester-Based Electrolytes for Safe and High-Energy Batteries with LiCoO 2 | Request PDF. ResearchGate. [Link]

  • Synthesis and electrochemical properties of partially fluorinated ether solvents for lithium–sulfur battery electrolytes | Request PDF. ResearchGate. [Link]

  • Developing ester-based fluorinated electrolyte with LiPO2F2 as an additive for high-rate and thermally robust anode-free lithium metal battery | Request PDF. ResearchGate. [Link]

  • Effect of Building Block Connectivity and Ion Solvation on Electrochemical Stability and Ionic Conductivity in Novel Fluoroether Electrolytes. PMC. [Link]

  • Improved performance and safety of lithium ion cells with the use of fluorinated carbonate-based electrolytes. NASA Technical Reports Server. [Link]

  • Functional Electrolyte of Fluorinated Ether and Ester for Stabilizing Both 4.5 V LiCoO2 Cathode and Lithium Metal Anode. PubMed. [Link]

  • Nonflammable Fluorinated Ester-Based Electrolytes for Safe and High-Energy Batteries with LiCoO2 | Chemistry of Materials. ACS Publications. [Link]

  • Nonflammable All-Fluorinated Electrolyte Enabling High-Voltage and High-Safety Lithium-Ion Cells | ACS Applied Materials & Interfaces. ACS Publications. [Link]

  • A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability. ACS Publications. [Link]

  • Nonflammable All-Fluorinated Electrolyte Enabling High-Voltage and High-Safety Lithium-Ion Cells. PubMed. [Link]

  • Properties and effects of carboxylates and fluorinated ester solvents.... ResearchGate. [Link]

  • a) Ionic conductivities of the fluorinated polymer electrolytes at.... ResearchGate. [Link]

  • Synthesis and characterization of novel fluorinated nitriles as non-flammable and high-voltage electrolytes for lithium/lithium-ion batteries. ResearchGate. [Link]

  • Optimized Li-Ion Electrolytes Containing Fluorinated Ester Co-Solvents. Tech Briefs. [Link]

  • Structure‐Tunable Fluorinated Polyester Electrolytes with Enhanced Interfacial Stability for Recyclable Solid‐State Lithium Metal Batteries. PMC. [Link]

  • All-fluorinated electrolyte for non-flammable batteries with ultra-high specific capacity at 4.7 V. UCL Discovery - University College London. [Link]

  • Formulating compatible non-flammable electrolyte for lithium-ion batteries with ethoxy (pentafluoro) cyclotriphosphazene. RSC Publishing. [Link]

  • Fluorinated Electrolytes for 5-V Li-ion Chemistry: Probing Voltage Stability of Electrolytes with Electrochemical Floating Test. Argonne National Laboratory. [Link]

  • Nonflammable All-Fluorinated Electrolyte Enabling High-Voltage and High-Safety Lithium-Ion Cells | ACS Applied Materials & Interfaces. ACS Publications. [Link]

  • A scheme showing the electrochemical stability window of the.... ResearchGate. [Link]

Sources

"application of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate in agrochemical synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Fluorinated Building Block

Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate is a fluorinated ester of significant interest in the chemical and pharmaceutical industries. Its unique physicochemical properties, imparted by the presence of fluorine atoms, make it a valuable intermediate in the synthesis of advanced materials, specialty chemicals, and pharmacologically active molecules. The fluorine atoms can enhance the stability, reactivity, and biological activity of compounds into which it is incorporated.[1] This guide provides an in-depth exploration of a robust and high-yield synthetic pathway to this versatile compound, intended for researchers and professionals in drug development and chemical synthesis.

Strategic Approach to Synthesis: Catalytic Decomposition of a Fluorinated Ether

The primary industrial method for synthesizing this compound involves the catalytic decomposition of a fluorinated ether precursor. This approach is favored due to its high efficiency and selectivity. The reaction proceeds via the cleavage of a methoxy group and subsequent fluorination, facilitated by a metal halide catalyst. This method has been shown to achieve yields exceeding 95% under optimized conditions.[1]

A key advantage of this synthetic route is the potential to run the reaction without a solvent, which simplifies the purification process and reduces production costs.[1] The reaction is exothermic, and careful temperature control is crucial for maximizing yield and minimizing the formation of by-products.

Experimental Workflow

The following diagram outlines the key stages in the synthesis of this compound.

Synthesis_Workflow Start Start Reagent_Prep Reagent Preparation Start->Reagent_Prep Reaction_Setup Reaction Setup Reagent_Prep->Reaction_Setup Catalytic_Reaction Catalytic Reaction (100-110 °C) Reaction_Setup->Catalytic_Reaction Product_Isolation Product Isolation (Distillation) Catalytic_Reaction->Product_Isolation Purification Purification Product_Isolation->Purification Analysis Analysis (GC, NMR, IR) Purification->Analysis Final_Product Final Product Analysis->Final_Product

Caption: A schematic overview of the synthesis process.

Materials and Methods

Materials
Reagent/MaterialGradeSupplierNotes
Fluorinated Ether Precursor≥98%Commercially AvailableSpecific precursor as described in US Patent 4,357,282.
Titanium Tetrafluoride (TiF₄)Anhydrous, ≥99%Commercially AvailableOther catalysts like SbF₅ or TaF₅ can be used.[1]
MethanolAnhydrous, ≥99.8%Commercially AvailableUsed for quenching and workup.
Nitrogen GasHigh PurityStandard Laboratory SupplyFor maintaining an inert atmosphere.
Equipment
  • High-pressure stainless-steel reactor equipped with a magnetic stirrer, thermocouple, pressure gauge, and inlet/outlet valves.

  • Heating mantle with a temperature controller.

  • Distillation apparatus.

  • Standard laboratory glassware.

  • Analytical instruments: Gas Chromatograph (GC), Nuclear Magnetic Resonance (NMR) Spectrometer, Infrared (IR) Spectrometer.

Detailed Experimental Protocol

1. Reactor Preparation:

  • Thoroughly clean and dry the high-pressure reactor.

  • Assemble the reactor and ensure all fittings are sealed correctly.

  • Purge the reactor with high-purity nitrogen gas for at least 30 minutes to establish an inert atmosphere.

2. Reagent Charging:

  • Under a nitrogen atmosphere, carefully charge the reactor with the fluorinated ether precursor.

  • Add the titanium tetrafluoride catalyst to the reactor. The catalyst loading should be optimized based on the specific precursor and desired reaction rate.

3. Reaction Execution:

  • Seal the reactor and commence stirring.

  • Begin heating the reactor to the target temperature of 100–110 °C.[1]

  • Monitor the reaction progress by observing the pressure and temperature. The reaction is exothermic, so careful temperature control is essential.

  • The reaction is typically complete within a few hours, as indicated by the stabilization of pressure and temperature.

4. Product Isolation and Purification:

  • Once the reaction is complete, cool the reactor to room temperature.

  • Carefully vent the reactor to release any gaseous by-products, such as methyl fluoride (CH₃F).[1]

  • The crude product is then transferred to a distillation apparatus.

  • Purify the product by fractional distillation under atmospheric or reduced pressure. The boiling point of this compound is approximately 159 °C.[2][3]

5. Product Characterization:

  • Analyze the purified product using GC to determine its purity.

  • Confirm the structure of the final product using ¹H NMR, ¹⁹F NMR, and IR spectroscopy.

Reaction Mechanism

The synthesis proceeds through a nucleophilic displacement mechanism, as illustrated below.

Reaction_Mechanism Start Fluorinated Ether Precursor + TiF₄ Intermediate Acyl Fluoride Intermediate Start->Intermediate Abstraction of methoxy group Product This compound + CH₃F Intermediate->Product Esterification with methanol

Caption: The proposed mechanism for the catalytic synthesis.

Results and Discussion

This synthetic method consistently produces this compound in high yields, often exceeding 95%.[1] The primary by-product is methyl fluoride, which is a gas at room temperature and can be easily removed.[1] The use of a robust metal halide catalyst like TiF₄ is crucial for the efficiency of the reaction. The catalyst can often be recycled for multiple batches, making the process more economical on an industrial scale.[1]

Purification by distillation is generally sufficient to obtain a product with high purity (>97%).[3] The identity and purity of the final product should be confirmed by standard analytical techniques.

Safety Precautions

  • Flammability: this compound is a flammable liquid with a flashpoint of 48°C.[2][3] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Irritant: The compound is an irritant to the eyes, skin, and respiratory tract.[4] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.

  • Hazardous By-products: The reaction generates methyl fluoride, a flammable gas. The reactor should be vented safely.

  • Catalyst Handling: Metal halide catalysts like TiF₄ are moisture-sensitive and corrosive. They should be handled in a dry, inert atmosphere.

For detailed safety information, refer to the Safety Data Sheet (SDS) for this compound and all other reagents used.[3][5]

Applications in Research and Development

This compound serves as a critical building block in various fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), where the fluorine content can enhance drug efficacy and metabolic stability.[1]

  • Material Science: This compound is employed in the development of specialty polymers and coatings, contributing to improved chemical resistance and thermal stability.[1][]

  • Chemical Research: It acts as a versatile reagent in synthetic chemistry for introducing fluorinated moieties into organic molecules.[1]

References

  • Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor. (n.d.). Google Patents.
  • This compound - SIELC Technologies. (2018, February 16). Retrieved from [Link]

  • Methyl 2,2,3,3-tetrafluoro-3-((1,1,1,2,3,3-hexafluoro-3-((trifluoroethenyl)oxy)propan-2-yl)oxy)propanoate - PubChem. (n.d.). Retrieved from [Link]

  • Cas 755-73-7,this compound | lookchem. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - Methyl 3-methoxypropionate - Cole-Parmer. (n.d.). Retrieved from [Link]

Sources

Application Note: High-Throughput Analysis of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (MTFMP), with a molecular weight of 190.09 g/mol , is a fluorinated ester of significant interest in various fields, including materials science and as an intermediate in organic synthesis.[1][2][3][4][5] Its unique properties, conferred by the presence of multiple fluorine atoms, necessitate robust and reliable analytical methods for its characterization and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and definitive technique for the analysis of volatile and semi-volatile compounds like MTFMP, offering high-resolution separation and unambiguous identification.[6]

This application note provides a comprehensive guide for the GC-MS analysis of this compound. It is intended for researchers, scientists, and professionals in drug development and quality control who require a detailed, field-proven protocol. The methodology herein is designed to be a self-validating system, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular Formula C₅H₆F₄O₃[1][3]
Molecular Weight 190.09 g/mol [1][2]
Boiling Point 157.8 - 159 °C at 760 mmHg[1][4]
Density ~1.331 g/cm³[4]
Flash Point 48 °C[2]

Experimental Workflow

The following diagram illustrates the logical flow of the analytical process, from sample preparation to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Standard Solution Preparation Dilution Serial Dilution (if required) Prep->Dilution Vialing Transfer to GC Vial Dilution->Vialing Injection Sample Injection Vialing->Injection Analysis Start Separation GC Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Data Acquisition Spectrum Mass Spectrum Analysis TIC->Spectrum Identification Compound Identification Spectrum->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for GC-MS analysis.

Materials and Methods

Instrumentation and Consumables
  • Gas Chromatograph: Any standard GC system equipped with a split/splitless injector and a mass selective detector (MSD).

  • Mass Spectrometer: A single quadrupole or more advanced mass analyzer.

  • GC Column: A mid-polarity column is recommended to achieve a balance of interactions with the polar ester and ether functionalities and the non-polar fluorinated alkyl chain. A (5%-Phenyl)-methylpolysiloxane column (e.g., DB-5ms, HP-5ms, or equivalent) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is a suitable starting point.

  • Carrier Gas: Helium (99.999% purity or higher).

  • Syringe: 10 µL GC syringe.

  • Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Solvent: High-purity, GC-grade methanol or dichloromethane.

Sample Preparation Protocol

Rationale: Proper sample preparation is critical to ensure accurate and reproducible results. The goal is to dissolve the analyte in a suitable volatile solvent at a concentration appropriate for GC-MS analysis, minimizing matrix effects and preventing column overload.

  • Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh 10 mg of pure this compound standard.

    • Dissolve the standard in a 10 mL volumetric flask using GC-grade methanol or dichloromethane. Ensure the standard is fully dissolved by vortexing.

    • This stock solution should be stored at 4°C in a tightly sealed vial when not in use.

  • Working Standard Preparation (10 µg/mL):

    • Pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the same GC-grade solvent used for the stock solution.

    • This working standard is now at a concentration of approximately 10 µg/mL, which is a suitable starting concentration for most GC-MS systems.[7]

  • Final Sample Preparation:

    • Transfer an aliquot of the working standard into a 2 mL GC vial.

    • Ensure the vial is properly capped to prevent solvent evaporation.

GC-MS Method Parameters

Causality: The chosen parameters are optimized for the volatility and chemical nature of MTFMP. The temperature program is designed to ensure good peak shape and separation from any potential impurities or solvent front.

ParameterSettingRationale
Injector
Injection ModeSplitless (for trace analysis) or Split (10:1 for higher concentrations)Splitless mode enhances sensitivity for low concentration samples, while a split injection prevents column overload for more concentrated samples.
Injector Temperature250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection Volume1 µLA standard volume that balances sensitivity with the risk of column overload.
GC Oven
Initial Temperature50 °CA low starting temperature allows for good focusing of the analyte at the head of the column.
Hold Time2 minutesEnsures all injected sample is transferred to the column before the temperature ramp begins.
Temperature Ramp 110 °C/min to 150 °CA moderate ramp rate to effectively separate the analyte from any early-eluting impurities.
Temperature Ramp 220 °C/min to 280 °CA faster ramp to elute any higher-boiling compounds and clean the column.
Final Hold Time5 minutesEnsures the column is clean before the next injection.
Carrier Gas
GasHeliumAn inert and efficient carrier gas for GC-MS.
Flow Rate1.0 mL/min (Constant Flow)A standard flow rate for a 0.25 mm ID column, providing a good balance between analysis speed and resolution.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)The standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Ionization Energy70 eVThe standard energy for EI, which generates a consistent and extensive fragmentation library.
Mass Range45 - 300 m/zA suitable range to capture the molecular ion and all significant fragment ions of MTFMP.
Source Temperature230 °CAn optimal temperature to maintain ion formation and prevent contamination.
Quadrupole Temperature150 °CEnsures stable mass filtering.

Expected Results

Chromatography

Under the specified conditions, this compound is expected to elute as a sharp, symmetrical peak. The retention time will be dependent on the specific instrument and column used but should be consistent between runs.

Mass Spectrum and Fragmentation

The molecular ion (M⁺˙) at m/z 190 should be observable, although its abundance may be low, which is a common characteristic for some fluorinated compounds under EI conditions.[8] The fragmentation is expected to be directed by the functional groups present in the molecule.

Proposed Fragmentation Pathway:

Fragmentation MTFMP C₅H₆F₄O₃⁺˙ m/z 190 Structure frag1 C₄H₃F₄O₂⁺ m/z 159 Loss of •OCH₃ MTFMP:f1->frag1:f0 - •OCH₃ frag2 C₄H₆F₄O₂⁺ m/z 159 Loss of •CH₃ from methoxy MTFMP:f1->frag2:f0 - •CH₃ frag3 C₂HF₄O⁺ m/z 129 Cleavage at C-C bond MTFMP:f1->frag3:f0 C-C cleavage frag5 COOCH₃⁺ m/z 59 Alpha cleavage MTFMP:f1->frag5:f0 α-cleavage frag4 C₃H₃F₂O₂⁺ m/z 105 Rearrangement and loss of CF₂ frag1:f1->frag4:f0 - CF₂

Caption: Proposed EI fragmentation of MTFMP.

Key Expected Fragments:

  • m/z 159: Loss of a methoxy radical (•OCH₃) from the ester group is a common fragmentation pathway for methyl esters.

  • m/z 131: Alpha-cleavage adjacent to the ester carbonyl, leading to the [M-COOCH₃]⁺ ion.

  • m/z 101: A fragment corresponding to [CF₂CHF-OCH₃]⁺ resulting from cleavage of the C-C bond between the two fluorinated carbons.

  • m/z 69: The [CF₃]⁺ ion, a common fragment in fluorinated compounds.

  • m/z 59: The [COOCH₃]⁺ ion resulting from alpha-cleavage.

Pro-Tips and Troubleshooting

  • Peak Tailing: If peak tailing is observed, it may be due to active sites in the injector liner or the front of the GC column. Deactivating the liner or trimming a small portion (10-20 cm) from the front of the column can resolve this issue.

  • Low Sensitivity: For trace analysis, ensure the MS is properly tuned. If sensitivity is still low, consider using a splitless injection, but be mindful of potential column overload if the sample is not sufficiently dilute.

  • Ghost Peaks: The appearance of unexpected peaks can be due to contamination in the syringe, injector, or carrier gas. Regular cleaning of the injector port and use of high-purity gas are essential.

  • Absence of Molecular Ion: The molecular ion for some fluorinated compounds can be weak or absent in EI-MS.[8] If confident identification is challenging, consider using a softer ionization technique like chemical ionization (CI) if available.

  • Column Choice: While a mid-polarity column is a good starting point, for complex matrices, a more polar column (e.g., a WAX-type column) may provide better separation from interfering compounds.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the analysis of this compound. By following the outlined protocols for sample preparation and instrument parameters, researchers and analysts can achieve high-quality, reproducible data for the identification and quantification of this important fluorinated compound. The provided troubleshooting tips will further aid in method optimization and maintenance of instrument performance.

References

  • Sample Preparation Guidelines for GC-MS. University of California, Riverside. Available at: [Link]

  • Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL. Available at: [Link]

  • Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. National Institutes of Health. Available at: [Link]

Sources

Standard Operating Procedure: A Comprehensive Guide to the Safe Handling and Application of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling, use, and disposal of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (CAS No. 755-73-7). It is intended for researchers, chemists, and drug development professionals. The procedures outlined are designed to ensure personnel safety, experimental integrity, and regulatory compliance.

Compound Profile and Key Applications

This compound is a fluorinated ester recognized for its utility as a specialized intermediate in organic synthesis.[1][2] The incorporation of fluorine atoms imparts unique electronic properties, enhancing the chemical stability and modifying the reactivity of the molecule, making it a valuable building block for advanced materials and pharmaceuticals.[3][] Its primary applications are in chemical research and development, where it serves as a precursor for more complex fluorinated compounds.[3]

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 755-73-7[1][2][5]
Molecular Formula C₅H₆F₄O₃[6][7]
Molecular Weight 190.09 g/mol [6][7]
Appearance Colorless to yellow liquid[8]
Boiling Point 159 °C at 760 mmHg[1][5][6]
Density 1.331 g/cm³[1][5][6]
Flash Point 48 °C (118.4 °F)[1][5][6]
Refractive Index ~1.3327[1]

Hazard Assessment and Mitigation

The primary physical hazard of this compound is its flammability.[2] As a liquid with a flash point of 48 °C, it is classified as a flammable liquid and its vapors can form explosive mixtures with air.[2][5][6] While specific toxicity data is limited, it is categorized as an irritant, and standard precautions for handling halogenated organic compounds should be strictly followed.[9]

Table 2: GHS Hazard and Precautionary Statements
CodeStatementSource
H226 Flammable liquid and vapor[2]
P210 Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2]
P233 Keep container tightly closed.[2]
P240 Ground and bond container and receiving equipment.[2]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[2]
P370+P378 In case of fire: Use dry chemical, carbon dioxide, or chemical foam to extinguish.[2]
P403+P235 Store in a well-ventilated place. Keep cool.[2]
P501 Dispose of contents/container in accordance with local/regional/national/international regulations.[2]
Engineering Controls

The causality behind mandating specific engineering controls is the dual risk of flammability and inhalation of potentially harmful vapors.

  • Fume Hood: All handling of this compound, including dispensing, weighing, and use in reactions, must be conducted inside a certified chemical fume hood. This contains vapors, preventing inhalation and accumulation to flammable concentrations in the laboratory atmosphere.

  • Safety Shower & Eyewash Station: Facilities must be equipped with an operational eyewash station and safety shower in close proximity to the work area.[10] This ensures immediate decontamination in the event of accidental skin or eye contact.

Personal Protective Equipment (PPE)

The selection of PPE is based on a risk assessment of the potential routes of exposure: dermal, ocular, and inhalation.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove manufacturer's compatibility chart for specific breakthrough times.

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

Chemical Reactivity and Incompatibility

Understanding the compound's reactivity is crucial for safe storage and use. As an ester, it is susceptible to hydrolysis, particularly under basic conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10] Waste streams containing this compound should not be mixed with these materials to prevent exothermic or gas-generating reactions.[10]

  • Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid and methanol when heated with a base like sodium hydroxide.[11] This reactivity should be considered when planning reactions and cleaning procedures.

  • Thermal Decomposition: When involved in a fire, this compound may decompose to form highly toxic and corrosive gases, such as hydrogen fluoride.[9]

Standard Operating Protocols

Protocol I: Receiving, Inspection, and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Labeling: Verify that the manufacturer's label is intact and legible.

  • Storage: Store the container in a designated flammables cabinet.[10] The storage area must be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[6] Ensure the container is tightly closed.[10]

Protocol II: General Handling and Dispensing
  • Preparation: Don all required PPE and ensure work is performed within a chemical fume hood.

  • Grounding: When transferring quantities greater than 500 mL, ground and bond the source and receiving containers to prevent static electricity discharge.[2]

  • Dispensing: Use spark-proof tools for opening containers. Transfer the required amount of liquid via a pipette or graduated cylinder.

  • Closure: Securely close the container immediately after dispensing to minimize vapor release.

Protocol III: Waste Collection and Disposal

The fluorinated nature of this compound necessitates its disposal as halogenated organic waste. Co-mingling with non-halogenated waste is prohibited as it significantly increases disposal costs and complexity.[12]

  • Waste Container: Collect all waste containing this compound in a designated, clearly labeled "Halogenated Organic Waste" container.[9][13]

  • Segregation: Do NOT mix halogenated waste with non-halogenated organic waste.[12]

  • Labeling: Attach a completed hazardous waste tag to the container before adding the first drop of waste.[14] List all constituents by their full chemical name.

  • Procedure: Keep the waste container closed at all times, except when actively adding waste.[9][14] Store the container in a designated satellite accumulation area within secondary containment.

  • Disposal Request: Once the container is full, submit a chemical collection request to your institution's Environmental Health & Safety (EHS) department. Do not dispose of this chemical down the drain or by evaporation.[10][12]

Application-Specific Protocols

Protocol IV: Quality Control via Reverse-Phase HPLC

This protocol is adapted from a standard method for analyzing this compound to verify its purity.[15]

  • System Preparation:

    • Column: Newcrom R1 reverse-phase column or equivalent.

    • Mobile Phase: Prepare a solution of acetonitrile (MeCN) and water. For UV detection, a typical mobile phase might be 70:30 (v/v) MeCN:Water with 0.1% phosphoric acid. For Mass Spectrometry (MS) detection, replace phosphoric acid with 0.1% formic acid.[15]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm or as appropriate for the impurities of interest.

  • Sample Preparation:

    • Prepare a stock solution of ~1 mg/mL of this compound in the mobile phase.

    • Vortex to ensure complete dissolution.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 15 minutes or until a stable baseline is achieved.

    • Inject 5-10 µL of the prepared sample.

    • Run the analysis for a sufficient time to allow for the elution of the main peak and any potential impurities.

    • Integrate the resulting chromatogram to determine the area percent purity.

Protocol V: Example Reaction - Base-Mediated Hydrolysis

This protocol demonstrates a typical reaction involving this compound, illustrating the necessary handling precautions. It is based on the general principle of methyl ester hydrolysis.[11]

  • Reactor Setup:

    • In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Ensure a controlled heating source (e.g., a heating mantle with a temperature controller) is in place.

  • Reagent Addition:

    • Charge the flask with a solution of sodium hydroxide (NaOH) in a mixture of methanol and water (e.g., 1.2 equivalents of NaOH).

    • Begin stirring the solution.

    • Slowly add this compound (1.0 equivalent) to the flask.

  • Reaction:

    • Heat the reaction mixture to reflux (~65-70 °C) and maintain for 2-4 hours.

    • Monitor the reaction progress by a suitable technique (e.g., TLC or HPLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully acidify the mixture with a suitable acid (e.g., 1M HCl) to protonate the carboxylate salt. This step may be exothermic.

    • The product, 2,2,3,3-tetrafluoro-3-methoxypropanoic acid, may precipitate or require extraction with an organic solvent.

    • Collect all aqueous and organic waste from the workup in the appropriate, labeled waste containers.

Emergency Procedures

  • Spill Response:

    • Small Spill (<100 mL): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated absorbent in a sealed, labeled container for disposal as halogenated waste.

    • Large Spill (>100 mL): Evacuate the immediate area. Alert laboratory personnel and contact your institution's EHS department. Prevent the spill from entering drains.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visual Workflow Diagrams

Diagram 1: Safe Handling Workflow

cluster_prep Preparation cluster_main Handling Process cluster_cleanup Post-Procedure cluster_emergency Contingency Prep Don PPE & Verify Fume Hood Operation Receive Receive & Inspect Chemical Prep->Receive Store Store in Flammables Cabinet Receive->Store Dispense Dispense Reagent in Fume Hood Store->Dispense Use Use in Experiment Dispense->Use Spill Spill or Exposure? Dispense->Spill Waste Collect Waste in 'Halogenated' Container Use->Waste Decon Decontaminate Glassware & Surfaces Use->Decon Use->Spill Dispose Request EHS Pickup of Full Waste Container Waste->Dispose EmergencyProc Follow Emergency Procedures Spill->EmergencyProc YES

Caption: Workflow for safe handling from receipt to disposal.

Diagram 2: Experimental Workflow (Reaction Setup)

cluster_setup Setup cluster_reaction Reaction cluster_workup Workup & Cleanup A Assemble Glassware (Flask, Condenser) in Hood B Add Stir Bar & Charge Initial Reagents/Solvent A->B C Start Stirring & Inerting (if required) B->C D Slowly Add Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC, HPLC, etc.) E->F G Cool Reaction to Room Temperature F->G H Quench & Perform Extraction/Purification G->H I Segregate Aqueous & Halogenated Organic Waste H->I

Caption: A typical workflow for setting up a chemical reaction.

References

  • Halogenated Solvents. (n.d.). Washington State University - Environmental Health & Safety. Retrieved from [Link]

  • Safe Handing & Disposal of Organic Substances. (n.d.). Science Ready. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Towson University - Campus Operations. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. Retrieved from [Link]

  • This compound. (2018, February 16). SIELC Technologies. Retrieved from [Link]

  • Propanoic acid, 2,2,3,3-tetrafluoro-3-methoxy-, methyl ester. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • (z)-2-methoxy-1-phenylthio-1,3-butadiene. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (MTFMP)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Engineering Support Subject: Troubleshooting Stability Issues in Electrolyte Solutions Chemical CAS: 755-73-7

Executive Summary

Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (MTFMP) is a specialized fluorinated ester utilized primarily for two high-value applications: as a high-voltage solvent/additive in Lithium-Ion Battery (LIB) electrolytes and as a fluorinated building block in pharmaceutical synthesis .

While the


-fluorination provides exceptional oxidative stability (up to ~5.0V vs. Li/Li

), the ester linkage introduces specific vulnerabilities. This guide addresses the three critical stability failure modes: Hydrolytic Decomposition (Acid Generation) , Reductive Instability (Gassing) , and Nucleophilic Attack (Transesterification/Solvolysis) .

Module 1: Hydrolytic Instability & Acid Generation

Applicability: Battery Electrolytes & Pharmaceutical Buffers

The Issue

Users report rapid acidification of the solution, discoloration (yellowing), or corrosion of metallic hardware (e.g., coin cell cases or reaction vessels).

The Mechanism

Despite fluorination, the ester bond remains susceptible to hydrolysis. In battery electrolytes containing


, this is catalytic. Trace moisture reacts with 

to form

(a strong Lewis acid), which catalyzes the cleavage of MTFMP, generating additional carboxylic acids and alcohols.
Troubleshooting Q&A

Q: My electrolyte turned yellow after 48 hours of storage. Is it still usable? A: No. Yellowing indicates the formation of degradation products, likely catalyzed by HF.

  • Immediate Action: Measure the acid content (HF and organic acid). If HF > 50 ppm, discard.

  • Root Cause: The moisture content likely exceeded 20 ppm at the time of mixing.

Q: How do I distinguish between HF generation and MTFMP hydrolysis? A: You must use


-NMR .
  • HF Signal: A singlet around -150 to -160 ppm (solvent dependent).

  • MTFMP Hydrolysis: Look for the disappearance of the

    
     peaks associated with the ester and the appearance of a carboxylic acid fluoride or free carboxylic acid peak shifted downfield.
    
Visualization: The Autocatalytic Hydrolysis Loop

HydrolysisLoop Water Trace Moisture (H2O) LiPF6 LiPF6 Salt Water->LiPF6 Hydrolysis Complex Activated Complex Water->Complex Nucleophilic Attack PF5 PF5 + HF (Lewis Acid) LiPF6->PF5 Generates MTFMP MTFMP (Ester) PF5->MTFMP Catalyzes Attack MTFMP->Complex Products Acid + Alcohol (Degradation) Complex->Products Products->Water Regenerates H+ (Cycle continues)

Figure 1: The autocatalytic cycle where trace moisture triggers salt decomposition, creating Lewis acids that accelerate MTFMP hydrolysis.

Module 2: Electrochemical Stability & Gassing

Applicability: Lithium-Ion Battery Research[1][2]

The Issue

Pouch cells swell during formation cycles (first charge), or coin cells show high irreversible capacity loss (low Coulombic Efficiency).

The Mechanism

Fluorinated esters have lower LUMO (Lowest Unoccupied Molecular Orbital) energy levels than non-fluorinated carbonates.[3] This makes them prone to reductive decomposition on the anode (graphite or Lithium metal) before the standard SEI formers (like EC) can react.

  • Outcome: Generation of

    
    , 
    
    
    
    , and fluorinated gaseous fragments.
Troubleshooting Q&A

Q: I am seeing severe gassing at 0.8V vs Li/Li+. Is MTFMP incompatible with graphite anodes? A: It is compatible only if used correctly. MTFMP reduces at a higher potential (~1.5V - 0.9V) compared to Ethylene Carbonate (EC).

  • The Fix: You must use a "sacrificial" SEI additive that reduces before MTFMP, such as Vinylene Carbonate (VC) or Fluoroethylene Carbonate (FEC) .

  • Protocol: Add 1-2 wt% VC. This forms a passivation layer that prevents continuous reduction of the MTFMP.

Q: Can I use MTFMP as the sole solvent? A: Rarely. Pure fluorinated esters often have poor salt solubility and high viscosity. They are best used as co-solvents (20-50 vol%) mixed with linear carbonates (DMC/EMC) to balance viscosity and conductivity.

Module 3: Transesterification (Composition Drift)

Applicability: Mixed Solvent Systems & Drug Formulation

The Issue

GC-MS analysis of stored samples shows "ghost peaks"—compounds that were not in the original formulation.

The Mechanism

In the presence of nucleophiles (like methoxide or ethoxide ions generated from reductive decomposition or impurities), MTFMP undergoes transesterification with other linear carbonates (e.g., EMC).

  • Reaction: MTFMP + EMC

    
     Ethyl-MTFMP + MMC.
    
Troubleshooting Q&A

Q: My chromatogram shows a new peak with M+14 mass units. What is it? A: This is likely the Ethyl-ester analog of MTFMP.

  • Cause: If you are using EMC (Ethyl Methyl Carbonate), the methoxy group on MTFMP has exchanged with the ethoxy group of EMC.

  • Impact: Usually minor for battery performance, but critical for pharmaceutical purity.

  • Prevention: Avoid strong base catalysts. Store in neutral pH conditions.

Standardized Protocols

Protocol A: Determination of Acid Content (Titration)

Do not rely on pH strips for non-aqueous solutions.

  • Reagent: 0.01 M Tetrabutylammonium hydroxide (TBAOH) in isopropanol.

  • Indicator: Bromothymol Blue (aqueous indicators will fail).

  • Procedure:

    • Dissolve 5g of electrolyte in 50mL of pre-neutralized acetone/IPA (1:1).

    • Titrate with TBAOH until color shifts from yellow to stable blue/green.

    • Calculation:

      
      
      
Protocol B: Impurity Identification Workflow

TroubleshootingFlow Start Issue Detected CheckColor Is solution discolored? Start->CheckColor CheckGas Is gas generated? CheckColor->CheckGas No AcidCheck Perform Acid Titration (Protocol A) CheckColor->AcidCheck Yes (Yellow/Brown) GCMS Run GC-MS Analysis CheckGas->GCMS No (Composition Drift) GasAnalysis Analyze Gas Composition (DEMS/GC) CheckGas->GasAnalysis Yes HighAcid Result: High Acid (>50ppm) Cause: Hydrolysis AcidCheck->HighAcid NewPeaks Result: New Peaks Cause: Transesterification GCMS->NewPeaks

Figure 2: Decision tree for isolating stability failure modes.

Summary of Stability Data

ParameterValue / LimitNotes
Oxidative Stability ~5.0 V vs Li/Li

Superior to standard carbonates (4.3 V).
Reductive Stability ~1.5 V vs Li/Li

Poor. Requires SEI additives (VC/FEC).
Moisture Tolerance < 10 ppmCritical. Hydrolysis is autocatalytic with

.
Thermal Limit ~70°C (with salt)Salt decomposition accelerates ester degradation.
Flash Point > 35°C (Est.)Higher than DMC, but still flammable.

References

  • Zhang, Z. et al. (2013). Fluorinated electrolytes for 5 V lithium-ion battery chemistry. Energy & Environmental Science.[4] Link

    • Context: Establishes the high-voltage stability window of fluorin
  • Xu, K. (2014). Electrolytes and Interphases in Li-Ion Batteries and Beyond.[5] Chemical Reviews. Link

    • Context: The authoritative review on hydrolysis mechanisms of esters and interactions.
  • Smart, M. C. et al. (2012). Improved High-Voltage Cycling of Li-Ion Cells with Fluorinated Electrolyte Additives. NASA/JPL Technical Reports. Link

    • Context: Specific data on fluorinated propionates and their reductive decomposition behavior.[1][6]

  • Prof. G.K. Surya Prakash Group. (2011). Fluorinated Esters as Co-Solvents.[4][7] Journal of Power Sources. Link

    • Context: Synthesis and transesterification pathways of fluorin

Sources

Technical Support Center: Synthesis of Fluorinated Methoxypropionates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Current Queue: 3 Active Tickets Agent: Senior Application Scientist, Fluorine Chemistry Division

Welcome to the Fluorine Chemistry Technical Assistance Center.

You have accessed the advanced troubleshooting portal for the synthesis of fluorinated methoxypropionates (e.g., Methyl 3,3,3-trifluoro-2-methoxypropionate). These intermediates are critical for agrochemical and pharmaceutical scaffolds but are notorious for competing pathways driven by the high electronegativity of fluorine.

Below are the resolved support tickets addressing the three most common failure modes: Oligomerization , Retro-Michael Reversion , and HF Elimination .

Ticket #001: Low Yield & Gelation during Michael Addition

User Report: "I am attempting to synthesize methyl 3,3,3-trifluoro-2-methoxypropionate by adding methanol to methyl 2-(trifluoromethyl)acrylate (MAF). The reaction mixture becomes viscous/gelatinous, and the isolated yield is <40%."

Root Cause Analysis: You are encountering anionic polymerization . The 2-(trifluoromethyl)acrylate moiety is highly electron-deficient due to the


 group. While this makes it an excellent Michael acceptor for methanol, it also makes it hyper-reactive toward anionic polymerization initiated by the very base catalyst you are likely using to drive the Michael addition.

Troubleshooting Protocol:

  • Catalyst Selection (Critical):

    • Avoid: Strong alkoxides (e.g., NaOMe) in high concentrations. These act as potent initiators for the acrylate polymerization chain reaction.

    • Recommended: Use hindered organic bases (e.g., DBU, DBN) or catalytic amounts of mild inorganic bases (

      
      ) which favor the thermodynamic Michael adduct over the kinetic polymer product.
      
  • Temperature Control:

    • Perform the addition at -10°C to 0°C . Higher temperatures (

      
      ) significantly increase the rate of polymerization relative to 1,4-addition.
      
  • Stoichiometry:

    • Use a large excess of Methanol (solvent quantity). Methanol acts as the nucleophile and a chain-transfer agent, effectively "capping" any nascent polymer chains before they grow.

Visualizing the Competing Pathways:

Michael_vs_Polymer cluster_legend Reaction Outcome Reactant Methyl 2-(trifluoromethyl)acrylate (MAF) Intermediate Enolate Intermediate Reactant->Intermediate Base Cat. (Low Temp) Polymer Poly(MAF) (Viscous Gel) Reactant->Polymer Excess Base / High Temp (Anionic Initiation) MeOH Methanol (Nucleophile) Product Target: Methoxypropionate (Michael Adduct) Intermediate->Product Protonation (H+) Intermediate->Polymer Attacks another MAF molecule

Caption: Figure 1. Kinetic competition between the desired Michael addition (Green) and the undesired anionic polymerization (Red) of fluoroacrylates.

Ticket #002: Product Loss during Distillation (Retro-Michael)

User Report: "The reaction looked good by NMR, but after vacuum distillation, the purity dropped. I see peaks corresponding to the starting acrylate and methanol. The product is decomposing."

Root Cause Analysis: You are observing the Retro-Michael Reaction . The addition of methanol to fluorinated acrylates is reversible. The


 group stabilizes the carbanion, making the "leaving group" ability of the enolate significant. If the reaction mixture is not properly quenched  (neutralized) before heating/distillation, the residual base catalyzes the elimination of methanol, reverting the product to the starting materials.

Resolution Workflow:

StepActionScientific Rationale
1 Acid Quench Mandatory. Add stoichiometric acetic acid or dilute HCl to neutralize the base catalyst before any solvent removal. The pH must be neutral to slightly acidic (pH 5-6).
2 Solvent Removal Remove excess methanol under reduced pressure at <40°C . Do not heat the pot significantly while methanol is present.
3 Distillation Distill the residue under high vacuum (<5 mbar) to keep the pot temperature below 80°C. High thermal stress promotes thermodynamic reversion.

Self-Validating Check:

  • Pre-Distillation Test: Take a small aliquot, heat it to 80°C in a sealed NMR tube for 30 mins. If acrylate peaks reappear, your quenching was insufficient. Add more acid.

Ticket #003: "Black Tar" Formation during DAST Fluorination

User Report: "I am trying an alternative route: reacting methyl 3-hydroxy-2-methoxypropionate with DAST to swap the -OH for -F. The reaction turns black and I see elimination products."

Root Cause Analysis: Deoxyfluorination of


-hydroxy esters using DAST (Diethylaminosulfur trifluoride) is prone to Elimination (Dehydration)  rather than substitution. The 

-proton in esters is acidic; the basic nature of DAST (and its breakdown products) often triggers E2 or E1cB elimination, yielding the methoxy-acrylate instead of the fluorinated propionate.

Troubleshooting Protocol:

  • Reagent Swap:

    • Switch from DAST to Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or PBSF (Perfluorobutanesulfonyl fluoride) . These are more thermally stable and generally less prone to causing elimination side reactions compared to DAST [1].

  • Solvent Polarity:

    • Use Dichloromethane (DCM) or Chloroform . Avoid ethers (THF), which can coordinate and enhance basicity.

  • Base Scavenger:

    • Add solid

      
        or 2,6-Lutidine  to the reaction. This buffers the HF generated during the reaction, preventing acid-catalyzed degradation, while being too weak to trigger base-catalyzed elimination.
      

Mechanism of Failure (Elimination):

DAST_Elimination Start Hydroxy-Methoxy Ester Activated Activated Sulfur Species (Good Leaving Group) Start->Activated DAST / Deoxo-Fluor Target Fluorinated Methoxypropionate (Target) Activated->Target F- Attack (SN2) SideProduct Methoxy-Acrylate + HF (Side Product) Activated->SideProduct Base removes alpha-H (Elimination)

Caption: Figure 2. The delicate balance between Nucleophilic Substitution (Green) and Elimination (Red) in DAST-mediated fluorination.

Summary of Critical Parameters
ParameterRecommended SettingConsequence of Deviation
Reaction Temp (Michael) -10°C to 0°C>20°C leads to oligomerization (yield loss).
Quenching pH pH 5–6 (Acidic)Basic pH during distillation causes Retro-Michael reversion.
Solvent (Michael) Methanol (Excess)Use of non-protic solvents or low equivalents promotes polymerization.
Fluorinating Agent Deoxo-Fluor / PBSFDAST is thermally unstable and favors elimination side products.
References
  • Singh, R. P., & Shreeve, J. M. (2002).[1][2] Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 17, 2561–2578.[1][2]

  • Yamazaki, T., et al. (2001). Michael Addition of Amines and Alcohols to 2-(Trifluoromethyl)
  • Uneyama, K. (2006). Organofluorine Chemistry: Principles and Commercial Applications. Blackwell Publishing. (General reference for stability of -fluoro esters).
  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. CRC Press.

Sources

Technical Support Center: Degradation of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the degradation of this compound. As a hydrofluoroether (HFE) and a fluorinated ester, its stability and degradation profile are of significant interest in various experimental settings. This document is designed to help you anticipate and address challenges related to its degradation byproducts.

I. Understanding the Degradation Potential

This compound possesses both an ester and an ether functional group, making it susceptible to degradation under certain conditions. The presence of fluorine atoms can influence the reactivity of these groups. While specific degradation studies on this molecule are not extensively published, we can infer potential degradation pathways based on the established chemistry of similar fluorinated compounds.

Primary Degradation Pathways:

  • Hydrolysis: The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, yielding 2,2,3,3-tetrafluoro-3-methoxypropanoic acid and methanol. The ether bond is generally more stable but can be cleaved under more forcing conditions.

  • Thermal Decomposition: At elevated temperatures, the molecule can fragment. The C-F and C-O bonds can break, potentially leading to the formation of smaller fluorinated and non-fluorinated volatile compounds.

  • Oxidative Degradation: In the presence of strong oxidizing agents or radicals (e.g., hydroxyl radicals in atmospheric studies), degradation can be initiated by hydrogen abstraction from the methoxy group, leading to a cascade of reactions.[1]

II. Troubleshooting Guide: Unexpected Experimental Results

This section addresses common issues you might encounter during your experiments that could be related to the degradation of this compound.

Scenario 1: Appearance of Unknown Peaks in Your Chromatogram (GC-MS or LC-MS)

Question: I am analyzing a sample containing this compound and observe several unexpected peaks. How can I identify if these are degradation byproducts?

Answer:

The appearance of extra peaks is a common indication of sample degradation. The following step-by-step workflow will help you investigate these unknown signals.

Experimental Workflow: Identification of Potential Degradation Byproducts

workflow cluster_0 Initial Observation cluster_1 Data Analysis cluster_2 Hypothesis Generation cluster_3 Confirmation A Unexpected peaks in chromatogram B Analyze Mass Spectra of Unknown Peaks A->B C Propose Structures Based on m/z and Fragmentation B->C E Compare Proposed Structures with Predicted Byproducts C->E D Consider Plausible Degradation Pathways (Hydrolysis, Thermal) D->E F Synthesize or Procure Authentic Standards E->F If necessary G Confirm Identity by Co-injection/Spectral Matching F->G H Problem Solved G->H Confirmed Identification

Caption: Workflow for identifying unknown chromatographic peaks.

Step-by-Step Protocol:

  • Analyze the Mass Spectra of the Unknown Peaks:

    • Expertise & Experience: The mass spectrum provides the molecular weight and fragmentation pattern of a compound, which are critical for its identification. For electron ionization (EI) used in GC-MS, look for characteristic fragment ions. For softer ionization techniques like electrospray ionization (ESI) used in LC-MS, the molecular ion (e.g., [M+H]+ or [M-H]-) will be more prominent.

    • Trustworthiness: Ensure your mass spectrometer is properly calibrated to obtain accurate mass data. High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of the unknown peaks.

  • Propose Structures Based on Mass-to-Charge Ratio (m/z) and Fragmentation:

    • Causality: Compare the observed m/z values with the calculated molecular weights of potential degradation products (see Table 1). Analyze the fragmentation patterns. For instance, the loss of a methyl group (-15 Da) or a methoxy group (-31 Da) from the molecular ion can be indicative of specific fragments.

  • Consider Plausible Degradation Pathways:

    • Hydrolysis: If your sample was exposed to water, especially at non-neutral pH, hydrolysis is a likely cause. The primary hydrolysis product would be 2,2,3,3-tetrafluoro-3-methoxypropanoic acid (MW: 176.05 g/mol ).

    • Thermal Degradation: If your sample was heated (e.g., in a GC injection port), thermal decomposition may have occurred. This can lead to a wider range of smaller molecules.

  • Compare Proposed Structures with Predicted Byproducts:

    • Match the structures you proposed in step 2 with the likely byproducts from the degradation pathways considered in step 3.

  • Confirmation (Optional but Recommended):

    • Authoritative Grounding: The most definitive way to identify an unknown is to compare its chromatographic retention time and mass spectrum to an authentic analytical standard. If a standard is not commercially available, synthesis may be necessary for unambiguous identification.

Table 1: Predicted Degradation Byproducts and their Molecular Weights

Predicted Byproduct Chemical Formula Molecular Weight ( g/mol ) Potential Origin
2,2,3,3-Tetrafluoro-3-methoxypropanoic acidC4H4F4O3176.05Hydrolysis
MethanolCH4O32.04Hydrolysis
2,2,3,3-Tetrafluoropropanoic acidC3H2F4O2146.04Hydrolysis of ether bond
Methyl fluorideCH3F34.03Thermal Decomposition[2]
Carbonyl fluorideCF2O66.01Thermal Decomposition

Scenario 2: Inconsistent Reaction Yields or Purity

Question: I am using this compound as a starting material, and my reaction yields are inconsistent. Could degradation be the cause?

Answer:

Yes, degradation of your starting material can lead to lower and more variable yields.

Troubleshooting Steps:

  • Assess the Purity of the Starting Material:

    • Before starting your reaction, analyze a small aliquot of the this compound by GC-MS or NMR to confirm its purity. If impurities are present, they may be degradation products from improper storage.

  • Evaluate Your Reaction Conditions:

    • Temperature: Avoid unnecessarily high temperatures, as this can induce thermal decomposition.

    • pH: If your reaction is conducted in an aqueous medium, be mindful of the pH. Strongly acidic or basic conditions will promote hydrolysis of the ester.

    • Storage: Store the compound in a cool, dry place, away from strong acids, bases, and oxidizing agents.

  • Monitor the Reaction Over Time:

    • Take small aliquots of your reaction mixture at different time points and analyze them. This can help you determine if the starting material is degrading under the reaction conditions before it has a chance to react as intended.

III. Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation byproducts of this compound under hydrolytic conditions?

A1: Under aqueous conditions, particularly with acid or base catalysis, the primary degradation pathway is the hydrolysis of the methyl ester. This will result in the formation of 2,2,3,3-tetrafluoro-3-methoxypropanoic acid and methanol . The ether linkage is more resistant to hydrolysis under typical laboratory conditions.

Q2: What are the likely products of thermal decomposition?

A2: Thermal decomposition can be more complex and may lead to a mixture of products. Based on the structure, potential thermal decomposition byproducts could include methyl fluoride [2], carbonyl fluoride , and other smaller fluorinated and non-fluorinated hydrocarbons. The exact composition will depend on the temperature and atmosphere (inert or oxidative).

Q3: How can I minimize the degradation of this compound during storage and handling?

A3: To minimize degradation:

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Avoid contact with strong acids, strong bases, and strong oxidizing agents.

  • If the compound is to be used in an aqueous solution, prepare the solution fresh and consider buffering it to a neutral pH if the experimental conditions allow.

Q4: What analytical techniques are best suited for detecting and identifying the degradation byproducts?

A4:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying volatile degradation products.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is ideal for analyzing less volatile and more polar byproducts, such as the carboxylic acid formed from hydrolysis. High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition of unknown degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information for isolated and purified degradation products.

Q5: Is this compound considered a persistent environmental pollutant?

A5: As a hydrofluoroether, it contains C-H bonds, which make it more susceptible to degradation in the atmosphere by hydroxyl radicals compared to perfluorinated compounds.[1] This suggests a lower atmospheric lifetime and global warming potential. However, the ultimate environmental fate of its degradation products, such as fluorinated carboxylic acids, would require further investigation as some of these can be persistent.

IV. References

  • Juhua Group. (n.d.). Response to Hydrofluoroethers PFAS. Toxic Docs. Retrieved from [Link]

Sources

"reducing interfacial resistance in batteries with fluorinated ester electrolytes"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Fluorinated Electrolytes Subject: Reducing Interfacial Resistance & Enhancing Stability with Fluorinated Esters Ticket ID: #FE-SEI-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are experiencing high interfacial resistance or instability in your high-voltage (>4.3V) or Li-metal cells. You have turned to fluorinated ester electrolytes (e.g., FEC, FEMC, TFEP) as a solution. While these solvents offer superior oxidative stability and form robust LiF-rich interphases, they introduce unique handling and kinetic challenges.

This guide moves beyond basic "recipes" to the causality of interfacial impedance. It provides a diagnostic framework to distinguish between wetting limitations , charge transfer sluggishness , and passivation layer thickening .

Module 1: The Mechanic of Action (Why Fluorination Works)

To troubleshoot, you must visualize the interface. Unlike standard alkyl carbonates (EC/DMC), fluorinated esters possess lower Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This makes them sacrificial—they reduce before the bulk solvent.

The "LiF-Rich" Paradigm: Standard electrolytes form a thick, porous organic SEI (alkyl carbonates). Fluorinated electrolytes decompose to form a thin, dense, inorganic Lithium Fluoride (LiF) matrix.

  • Benefit: LiF has a wide bandgap (electronically insulating) but allows Li+ hopping (ionically conductive). It suppresses dendritic growth and prevents continuous electrolyte consumption.

  • The Risk: If the LiF layer forms too rapidly or inhomogeneously, it creates a "blocking" interface, manifesting as massive initial impedance.

Visualization: SEI Formation Pathway

Caption: Mechanism of preferential reduction of fluorinated esters forming a composite LiF/Polymer SEI that balances mechanical strength with ionic conductivity.

Module 2: Diagnostic Framework (Troubleshooting)

Do not guess. Use Electrochemical Impedance Spectroscopy (EIS) to pinpoint the failure mode.

The Symptom: "My cell impedance is high." The Analysis:

  • High Frequency Semicircle (

    
    ):  Resistance of Li+ moving through the surface film.
    
    • If High: Your SEI is too thick or the LiF distribution is poor.

  • Mid-Frequency Semicircle (

    
    ):  Resistance of the electron transfer/desolvation at the interface.
    
    • If High: The fluorinated solvent has poor desolvation kinetics or the cathode surface is degraded.

  • Low Frequency Tail (Warburg): Diffusion in the bulk.

    • If Distorted: Pore clogging or poor wetting (common with fluorinated solvents).

Troubleshooting Flowchart

Caption: Systematic troubleshooting flow for identifying the root cause of impedance in fluorinated electrolyte systems.

Module 3: Formulation & Protocols

Fluorinated solvents (e.g., FEMC, TFEP) often have higher viscosity and lower wettability (higher contact angle) than standard DMC/EMC. This leads to "virtual" high resistance because the electrolyte hasn't penetrated the electrode pores.

Data Comparison: Standard vs. Fluorinated
ParameterStandard (1M LiPF6 in EC/EMC)Fluorinated (1M LiPF6 in FEC/FEMC)Impact on Experiment
Viscosity (cP @ 25°C) ~3.0~6.5 - 8.0Slower wetting; requires vacuum filling.
Oxidative Stability ~4.3 V vs Li/Li+> 4.8 V vs Li/Li+Enables high-voltage cathodes (NMC811, LCO).
Ionic Conductivity ~10 mS/cm~4 - 6 mS/cmLower power capability; run formation cycles slower.
Wettability (Polymer) GoodPoorRequires separator surface treatment or heat aging.
Critical Protocol: Electrolyte Filling & Wetting

Failure to follow this results in dry spots and lithium plating.

  • Vacuum Drying: Electrodes must be dried at 120°C for >12h under vacuum. Fluorinated electrolytes are extremely sensitive to moisture; hydrolysis produces HF, which destroys the SEI.

  • Injection: Inject electrolyte in an Argon glovebox (

    
     ppm).
    
  • Vacuum Infiltration (Crucial Step):

    • Place the cell in a vacuum chamber.

    • Pull vacuum to -90 kPa. Hold for 30 seconds.

    • Release to atmosphere.

    • Repeat 3 times. This forces the viscous fluorinated liquid into the mesopores.

  • Heat Aging: Store the sealed cell at 45°C for 24 hours at OCV. This lowers viscosity temporarily and ensures thermodynamic equilibrium at the interface before the first current is applied.

Module 4: Frequently Asked Questions (FAQ)

Q1: My electrolyte turns yellow/brown after mixing. Is it safe to use? A: No. Color change indicates decomposition. FEC is thermally unstable. If stored above 25°C or exposed to trace moisture/bases, it degrades into HF and vinylene compounds. Always store fluorinated esters refrigerated (4°C) and mix fresh.

Q2: Why does my capacity drop sharply after 50 cycles? A: This is likely additive depletion . If you are using FEC as an additive (e.g., 5-10%) rather than a co-solvent, it is consumed to repair the SEI. Once depleted, the protection is lost, and the bulk electrolyte decomposes.

  • Fix: Increase FEC concentration or switch to a fluorinated co-solvent (e.g., FEMC) for a stable "fluorinated bulk" system.

Q3: Can I use standard Celgard (PE/PP) separators? A: You can, but wettability is a risk.

  • Fix: Use ceramic-coated separators (Al2O3-coated). The ceramic layer improves the contact angle with fluorinated solvents, significantly reducing

    
    .
    

Q4: My high-voltage (4.6V) LCO cell is gassing. I thought fluorinated esters prevented this? A: They prevent oxidative gassing at the cathode, but they are prone to reductive gassing at the anode if the formation cycle is too fast.

  • Fix: Slow down your formation protocol. Use C/20 for the first cycle to allow a dense, non-porous LiF layer to form without trapping gas.

References

  • Zhang, X. et al. (2013). "Fluoroethylene Carbonate Additives to Render Uniform Li Plating/Stripping in Li Metal Batteries." Advanced Functional Materials. Link

    • Context: Establishes the mechanism of FEC forming a LiF-rich SEI which suppresses dendrites.
  • Markevich, E. et al. (2017). "Fluoroethylene Carbonate as an Important Component for the Formation of an Effective Solid Electrolyte Interphase on Anodes."[1][2] Journal of The Electrochemical Society. Link

    • Context: Detailed EIS analysis distinguishing between surface film resistance and charge transfer in fluorin
  • Xia, L. et al. (2023).[3] "Nonflammable Fluorinated Ester-Based Electrolytes for Safe and High-Energy Batteries."[3] Chemistry of Materials. Link

    • Context: Validates the use of fluorinated esters (MTFP) for high-voltage stability (>4.5V) and improved safety.[3]

  • Hobold, G.M. et al. (2021). "Moving beyond 99.9% Coulombic efficiency for lithium anodes in liquid electrolytes." Nature Energy. Link

    • Context: Discusses the critical role of electrolyte solvation structure and fluorination in reducing interfacial side reactions.
  • Self, J. et al. (2015). "Calculation of Binding Energies of Li-ions to Fluorinated Carbonates." Journal of Physical Chemistry C. Link

    • Context: Theoretical grounding for the desolvation kinetics and viscosity issues observed in fluorin

Sources

"disposal of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate waste"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Disposal of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate

CAS: 755-73-7 | Hazards: Flammable, Irritant, HF Generator

Welcome to the Chemical Safety & Disposal Hub

Status: Active | Tier: Level 3 (Specialized Halogenated Waste)

You have accessed the technical guide for the disposal of This compound . This compound is a fluorinated ester used primarily as a building block in organic synthesis. Its disposal requires strict adherence to protocols due to the presence of fluorine atoms, which generate Hydrogen Fluoride (HF) upon combustion, and its flammability (Flash Point: ~48°C).

PART 1: WASTE SEGREGATION (The "Before" Phase)

Core Directive: Never classify this as "General Organic Waste." It must be tagged as "Halogenated Organic Waste."

Why Segregation Matters

Standard organic waste streams often go to fuel blending or cement kilns that may lack the specific scrubbing infrastructure required for fluorinated compounds. If CAS 755-73-7 is incinerated without HF scrubbing, it destroys the refractory lining of the incinerator and releases toxic HF gas into the atmosphere.

Decision Logic: Waste Stream Classification

Use the following logic flow to determine the correct waste container for your experiment's byproducts.

WasteSegregation Start Start: Waste containing Me-2,2,3,3-tetrafluoro-3-methoxypropionate IsPure Is the waste pure chemical or >90% concentration? Start->IsPure IsMixed Is it mixed with other solvents? IsPure->IsMixed No BinA STREAM A: High-BTU Halogenated (Direct Incineration) IsPure->BinA Yes IsAqueous Is it mixed with an Aqueous phase (Water/Base)? IsMixed->IsAqueous Yes BinB STREAM B: Mixed Halogenated Solvents (DCM, Chloroform mix) IsAqueous->BinB No (Organic Solvents only) BinC STREAM C: Aqueous Fluorinated Waste (Requires pH Adjustment) IsAqueous->BinC Yes (Hydrolysis Risk)

Figure 1: Decision logic for segregating fluorinated ester waste to prevent cross-contamination and ensure proper downstream treatment.

PART 2: TROUBLESHOOTING & COMPATIBILITY (The "During" Phase)

Issue: Users often encounter container pressurization or phase separation. Root Cause: The ester group (


) is susceptible to hydrolysis, while the fluorinated tail (

) imparts hydrophobicity.
Common Issues & Solutions
Scenario 1: "My waste container is bulging/pressurized."
  • Diagnosis: You likely mixed the ester with an aqueous base (NaOH, KOH) or a strong acid.

  • Mechanism: Base-catalyzed hydrolysis is exothermic and rapid.

    
    
    The heat vaporizes the volatile methanol and the fluorinated ester itself (BP 159°C, but volatile azeotropes may form), causing pressure buildup.
    
  • Immediate Action:

    • Do not open the container immediately if it is severely distended.

    • Place the container in a fume hood behind a blast shield.

    • Allow it to cool.[1] If the cap is vented, ensure the vent is not clogged.

Scenario 2: "Can I use standard plastic carboys?"
  • Diagnosis: Material compatibility check.

  • Guidance: Fluorinated esters can act as plasticizers for certain polymers, causing swelling or embrittlement over time.

Table 1: Material Compatibility Matrix for CAS 755-73-7

MaterialRatingNotes
HDPE (High-Density Polyethylene) Good Standard waste carboys. Suitable for storage < 30 days.
LDPE (Low-Density Polyethylene) Fair May swell after prolonged exposure (> 7 days) at elevated temps.
Glass (Borosilicate) Excellent Ideal for pure storage, but avoid for waste due to breakage risk.
Nitrile Gloves Good Splash protection only. Fluorinated organics can permeate.[2]
Latex Gloves Poor Do NOT use. Rapid degradation and permeation.

PART 3: FINAL DISPOSAL (The "After" Phase)

Core Directive: This waste must be incinerated in a facility equipped with a wet scrubber .

The Incineration Requirement

When this compound is burned, it does not just produce CO₂ and water.[3] The fluorine atoms convert to Hydrogen Fluoride (HF) and potentially Carbonyl Fluoride (COF₂) .[4]

  • Combustion Reaction:

    
    
    

Standard incinerators cannot handle HF; it corrodes the stack and violates EPA emission standards. The waste management facility must use a Two-Stage Combustion with Quench/Scrubber .

IncinerationProcess Waste Fluorinated Waste Input Kiln Rotary Kiln (1100°C) Waste->Kiln Injection Gases Hot Gases (CO2, HF, COF2) Kiln->Gases Combustion Quench Rapid Quench (Cooling) Gases->Quench Scrubber Caustic Scrubber (NaOH Spray) Quench->Scrubber Acid Gas Removal Stack Clean Exhaust (N2, CO2, H2O) Scrubber->Stack Release Neutralization Neutralization Tank (NaF Precipitate) Scrubber->Neutralization Effluent

Figure 2: The critical scrubbing path required to neutralize HF gas generated during the combustion of fluorinated esters.[3][4][5][6]

Frequently Asked Questions (FAQ)

Q: Is this compound "P-listed" or "U-listed" by the EPA? A: No, this compound is not specifically listed by name in 40 CFR 261.33. However, it is a Characteristic Hazardous Waste due to ignitability (D001) and must be treated as a halogenated solvent (F-listed equivalent protocols are often applied by safety officers to ensure proper incineration).

Q: Can I rotovap the waste to reduce volume? A: Proceed with caution. The boiling point is ~159°C, so it will not rotovap easily under standard vacuum compared to solvents like DCM or Acetone. However, if the waste contains lower-boiling impurities, you may concentrate the fluorinated ester in the flask. Warning: Ensure your rotovap pump is compatible with corrosive vapors, as trace hydrolysis can pull acidic HF vapors into the pump oil.

Q: I spilled about 50mL on the bench. How do I clean it? A:

  • Evacuate the immediate area (vapors are irritating).

  • PPE: Wear nitrile gloves (double gloved) and safety goggles.

  • Absorb: Use a non-combustible absorbent (vermiculite or clay).[1] Do not use paper towels (flammability risk).

  • Clean: Wipe the area with soap and water after absorbing the bulk liquid.

  • Dispose: Place absorbent material in the Solid Halogenated Waste bin.

References
  • Fisher Scientific. (n.d.). Safety Data Sheet: this compound. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from

  • Envitech. (n.d.). HF Scrubber: Packed Tower Scrubbers for Acid Gas Removal. Retrieved from

  • NILU (Norwegian Institute for Air Research). (2014). Emissions from incineration of fluoropolymer materials. Retrieved from

  • CP Lab Safety. (n.d.). Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. Retrieved from

Sources

Navigating the Frontier: A Technical Support Guide for Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (MTFMP) in Electrode Compatibility Experiments

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the application of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (MTFMP) in advanced electrochemical systems. As a novel fluorinated ester, MTFMP presents exciting possibilities for enhancing the performance of next-generation batteries. This guide, structured in a responsive question-and-answer format, is designed to address the specific challenges and inquiries you may encounter during your experimental work. Drawing upon established principles of electrochemistry and material science, this document provides both foundational knowledge and practical troubleshooting strategies to ensure the scientific integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MTFMP) and what are its key physical properties relevant to electrochemical applications?

A1: this compound (CAS No: 755-73-7) is a fluorinated ester with the molecular formula C₅H₆F₄O₃.[1][2][3] Its key physical properties are summarized in the table below. The presence of fluorine imparts a high degree of polarity and can influence its electrochemical stability and interaction with other electrolyte components.

PropertyValueSource
Molecular Weight 190.09 g/mol [1][3]
Boiling Point 159 °C[3]
Density 1.331 g/cm³[3]
Flash Point 48 °C[3]
Q2: What is the primary motivation for exploring MTFMP as a component in lithium-ion battery electrolytes?

A2: The primary motivation for investigating fluorinated solvents like MTFMP in lithium-ion battery electrolytes is their potential to enhance performance, particularly at high voltages. Fluorinated compounds are known for their high oxidative stability, which is a critical requirement for electrolytes used with next-generation high-energy-density cathode materials.[4][5] Additionally, some fluorinated solvents have been shown to contribute to the formation of a more stable and protective solid electrolyte interphase (SEI) on the anode surface, which can improve cycle life and safety.[6] The use of fluorinated esters, in particular, has been explored to create nonflammable electrolytes, addressing key safety concerns in lithium-ion batteries.[5][7]

Q3: How is MTFMP expected to interact with common electrode materials like graphite anodes and NMC cathodes?

A3: Based on studies of similar fluorinated esters, the interaction of MTFMP with electrode materials is expected to be complex.

  • Graphite Anode: MTFMP will likely participate in the formation of the Solid Electrolyte Interphase (SEI) during the initial charging cycles. The composition and properties of this SEI will be crucial for the long-term stability and performance of the anode. The addition of fluorinated solvents can lead to a more complete and dense SEI film.[6] However, there is also a risk of increased internal resistance if the SEI is too thick or has low ionic conductivity.[6]

  • NMC Cathode: At the cathode, the high oxidative stability of fluorinated compounds like MTFMP could be beneficial, especially at high operating voltages (above 4.3 V).[4] It may help to suppress the degradation of the electrolyte and the cathode surface, leading to improved capacity retention. Studies on other fluorinated solvents have shown they can form a protective film on the cathode surface, inhibiting the dissolution of metal ions.[6]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with MTFMP-containing electrolytes.

Problem 1: Rapid Capacity Fading and Low Coulombic Efficiency in Graphite-Based Cells

Symptoms:

  • A significant drop in the discharge capacity of your graphite/Li half-cell or graphite/NMC full-cell within the first 50 cycles.

  • The coulombic efficiency remains consistently below 99.5% after the initial formation cycles.

Possible Causes and Troubleshooting Steps:

  • Cause A: Incomplete or Unstable SEI Formation. The decomposition products of MTFMP on the graphite surface may not be forming a stable and electronically insulating SEI. This leads to continuous electrolyte decomposition and consumption of lithium ions, resulting in capacity loss and low efficiency.

    • Troubleshooting Workflow:

      • Introduce an SEI-forming additive: Consider adding a small percentage (e.g., 1-2 wt%) of a well-known SEI-forming additive like vinylene carbonate (VC) or fluoroethylene carbonate (FEC) to your MTFMP-containing electrolyte. These additives are known to create a more robust and stable SEI on graphite.

      • Optimize the formation protocol: The initial charging cycles (formation) are critical for SEI formation. Try a slower C-rate (e.g., C/20) for the first cycle and hold the cell at a low state of charge for a few hours to allow for a more uniform SEI growth.

      • Characterize the SEI: If the issue persists, post-mortem analysis of the cycled graphite anode using techniques like X-ray photoelectron spectroscopy (XPS) and scanning electron microscopy (SEM) can provide valuable insights into the composition and morphology of the SEI.

    Caption: Troubleshooting workflow for capacity fading.

  • Cause B: High Interfacial Resistance. The SEI formed from the MTFMP-based electrolyte might have high ionic resistance, impeding the transport of lithium ions to and from the graphite electrode.

    • Troubleshooting Workflow:

      • Perform Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements on your cell at different states of charge and after several cycles. An increase in the diameter of the semicircle in the Nyquist plot corresponding to the SEI resistance indicates a growing interfacial impedance.

      • Adjust Electrolyte Composition: Vary the concentration of MTFMP in your electrolyte blend. A lower concentration might lead to a thinner, less resistive SEI.

      • Investigate Different Lithium Salts: The choice of lithium salt can influence the composition and conductivity of the SEI. Consider testing alternatives to LiPF₆, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), although be mindful of potential aluminum corrosion at the cathode current collector with LiTFSI.[8]

Problem 2: Increased Polarization and Poor Rate Capability in NMC-Based Cells

Symptoms:

  • The voltage difference between the charge and discharge curves (polarization) is significantly larger for cells with the MTFMP electrolyte compared to a standard carbonate-based electrolyte.

  • The cell delivers a much lower capacity at higher C-rates (e.g., 1C or above).

Possible Causes and Troubleshooting Steps:

  • Cause A: Low Ionic Conductivity of the Electrolyte. The addition of MTFMP, despite its polarity, might decrease the overall ionic conductivity of the electrolyte, especially if it has a high viscosity or poor salt dissociation ability.

    • Troubleshooting Workflow:

      • Measure Ionic Conductivity: Directly measure the ionic conductivity of your MTFMP-containing electrolyte at various temperatures using a conductivity meter. Compare these values to a standard electrolyte.

      • Optimize Co-solvent Ratio: If using MTFMP as a co-solvent, systematically vary its ratio with other solvents like ethylene carbonate (EC) and dimethyl carbonate (DMC) to find a composition with optimal conductivity.

      • Increase Salt Concentration: A slight increase in the lithium salt concentration might improve ionic conductivity, but be aware that this can also increase viscosity.

  • Cause B: Unfavorable Cathode-Electrolyte Interface (CEI). While fluorinated solvents are expected to be oxidatively stable, their decomposition products at high voltage might form a resistive layer on the NMC cathode surface. Studies on other fluorinated solvents have shown that their introduction can increase the polarization and internal resistance of the battery.[6]

    • Troubleshooting Workflow:

      • Conduct High-Voltage Cyclic Voltammetry (CV): Perform slow-scan CV on an NMC electrode in the MTFMP electrolyte to a high cutoff voltage (e.g., 4.5 V or higher). The appearance of new oxidation peaks could indicate electrolyte decomposition.

      • Utilize Cathode Protective Additives: Incorporate additives known to stabilize the cathode interface, such as lithium bis(oxalato)borate (LiBOB) or tris(trimethylsilyl) phosphite (TMSP).

      • Analyze the Cycled Cathode: Use XPS and transmission electron microscopy (TEM) to examine the surface of the cycled NMC cathode for the presence and composition of a CEI layer.

    Caption: Troubleshooting workflow for increased polarization.

Experimental Protocols

Protocol 1: Evaluation of Electrochemical Stability Window
  • Cell Assembly: Assemble a three-electrode cell with a lithium metal reference electrode, a platinum or glassy carbon working electrode, and a lithium metal counter electrode.

  • Electrolyte Preparation: Prepare the electrolyte with the desired concentration of MTFMP and lithium salt (e.g., 1 M LiPF₆ in a blend of EC, DMC, and MTFMP).

  • Linear Sweep Voltammetry (LSV):

    • Oxidative Stability: Scan the potential of the working electrode from the open-circuit voltage (OCV) to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1 mV/s). The onset of a sharp increase in current indicates the oxidative decomposition of the electrolyte.

    • Reductive Stability: Scan the potential from OCV to a low potential (e.g., -0.5 V vs. Li/Li⁺). The potential at which a significant cathodic current is observed corresponds to the reductive decomposition limit.

Protocol 2: Graphite/Li Half-Cell Cycling
  • Electrode Preparation: Prepare a standard graphite electrode slurry and cast it on a copper foil current collector.

  • Cell Assembly: Assemble a 2032-type coin cell with the graphite electrode as the working electrode and lithium metal as the counter/reference electrode.

  • Formation Cycles:

    • Cycle 1: Charge and discharge at a C/20 rate between 0.01 V and 1.5 V.

    • Cycle 2-3: Charge and discharge at a C/10 rate.

  • Long-Term Cycling: Cycle the cell at a C/2 or 1C rate for at least 100 cycles, recording the charge/discharge capacity and coulombic efficiency for each cycle.

References

  • SIELC Technologies. (2018, February 16). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (2024, December 30). Preparation and Electrochemical Characterization of Y-Doped Li1.3Al0.3Ti1.7(PO4)3 Solid Electrolytes for Lithium-Metal Batteries. Retrieved from [Link]

  • National Institutes of Health. (2023, July 6). Study on the effect of fluorinated solvent electrolyte on the active material and cycle performance of a commercial 21700-type battery. Retrieved from [Link]

  • SciSpace. (n.d.). Characterization of the Lithium Surface in N-Methyl-N-Alkylpyrrolidinium Bis(trifluoromethanesulfonyl). Retrieved from [Link]

  • ACS Publications. (2023, April 25). Nonflammable Fluorinated Ester-Based Electrolytes for Safe and High-Energy Batteries with LiCoO2. Retrieved from [Link]

  • Frontiers. (2022, August 28). Fluorinated co-solvent electrolytes for high-voltage Ni-rich LiNi0.8Co0.1Mn0.1O2 (NCM811) positive electrodes. Retrieved from [Link]

  • ResearchGate. (n.d.). Partially fluorinated linear carboxylate esters employed as co-solvents for high-voltage lithium-ion batteries. Retrieved from [Link]

  • MDPI. (n.d.). Effect of Flame Retardants and Electrolyte Variations on Li-Ion Batteries. Retrieved from [Link]

  • NASA. (2013, May 14). Electrolytes for Use in High Energy Lithium-Ion Batteries with Wide Operating Temperature Range. Retrieved from [Link]

  • ResearchGate. (n.d.). Flame-Retardant Additives for Lithium-Ion Batteries. Retrieved from [Link]

  • Tech Briefs. (2013, October 12). Optimized Li-Ion Electrolytes Containing Fluorinated Ester Co-Solvents. Retrieved from [Link]

  • NASA Technical Reports Server. (2012, May 17). Electrolytes for Use in High Energy Lithium-ion Batteries with Wide Operating Temperature Range. Retrieved from [Link]

  • Jacobs School of Engineering. (n.d.). effects of methyl propionate on the performance of lithium ion batteries. Retrieved from [Link]

  • ResearchGate. (n.d.). An all-fluorinated electrolyte with 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropylether as co-solvent for lithium-ion cells with advanced electrochemical and safety properties at high voltage. Retrieved from [Link]

  • Google Patents. (n.d.). Flame retardants for lithium batteries.

Sources

Validation & Comparative

Fluorinated Electrolyte Architectures: Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate vs. Ethyl Nonafluorobutyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solvating Ester vs. The Non-Solvating Diluent

In the pursuit of high-voltage (>4.5V) Lithium-ion battery (LIB) electrolytes, fluorination is the primary strategy to expand the electrochemical stability window (ESW). However, the selection between Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (MTFMP) and Ethyl Nonafluorobutyl Ether (EFE) represents a fundamental divergence in electrolyte design philosophy.

  • MTFMP (The Functional Co-Solvent): A fluorinated ester that retains solvating capability. Its polarity allows it to participate in the primary solvation sheath, directly influencing the Solid Electrolyte Interphase (SEI) and Cathode Electrolyte Interphase (CEI) through controlled decomposition.

  • EFE (The Inert Diluent): A hydrofluoroether (HFE) that is largely non-solvating. It is primarily used to reduce viscosity and flammability without altering the coordination structure of the lithium salt, often enabling Localized High Concentration Electrolytes (LHCE).

This guide dissects their physicochemical properties, electrochemical behaviors, and validation protocols to assist in formulating electrolytes for next-generation NCM811 or LNMO cathodes.

Part 1: Chemical & Physical Profile[1][2][3]

The structural differences between these two compounds dictate their solubility limits and viscosity profiles.

Structural Analysis
  • MTFMP (

    
    ):  Contains both an ester group and a methoxy group separated by a fluorinated backbone. The oxygen atoms provide Lewis basicity, allowing 
    
    
    
    coordination. The electron-withdrawing fluorine atoms lower the HOMO energy, increasing oxidation stability.
  • EFE (

    
    ):  A segregated structure with a perfluorinated tail and a short hydrocarbon ether head. The steric hindrance and strong electron-withdrawing effect of the nonafluorobutyl group render the ether oxygen weakly coordinating.
    
Comparative Data Table
PropertyThis compound (MTFMP)Ethyl Nonafluorobutyl Ether (EFE)Impact on Electrolyte
CAS Number 755-73-7163702-05-4Verification
Classification Fluorinated EsterHydrofluoroether (HFE)Solvation mechanism
Dielectric Constant (

)
Moderate (~5-10, est.)Low (~7.4)Salt dissociation capability
Viscosity (

)
ModerateLow (~0.6 cP)Ion transport kinetics
Flash Point High (>30°C, typically non-flammable)None (Non-flammable)Safety
Li+ Solvation Coordinating (Participates in sheath)Non-Coordinating (Diluent)Desolvation energy
Oxidation Stability > 5.0 V vs

> 5.5 V vs

High-voltage cathode compatibility

Part 2: Electrochemical Performance & Mechanism

Ionic Conductivity and Solvation Structure

The choice between MTFMP and EFE fundamentally alters the ion transport mechanism.

  • MTFMP Scenario: When used as a co-solvent (e.g., 30% vol with EC/DMC), MTFMP maintains reasonable ionic conductivity because it can dissociate LiPF6. However, its higher viscosity compared to EFE may slightly impede bulk transport.

  • EFE Scenario: EFE is immiscible with many lithium salts directly. It requires a primary solvent (like DMC or FEC). In "pseudo-concentrated" regimes, EFE dilutes the solution without separating the ion pairs. This leads to Localized High Concentration Electrolytes (LHCE) , where the local salt concentration around the cation remains high, favoring anion-derived SEI formation.

Interphase Formation (SEI/CEI)
  • MTFMP (Ester-derived SEI): The ester group undergoes reduction at the anode (~0.7V vs Li), forming organic carbonates and fluorides. The specific methoxy-fluorinated structure tends to form a flexible, polymeric SEI that suppresses dendritic growth.

  • EFE (Inert/Anion-derived SEI): EFE is reductively stable and does not typically polymerize. In LHCE formulations containing EFE, the SEI is derived primarily from the salt anion (e.g., FSI- or PF6-) and the co-solvent (e.g., FEC), resulting in a thin, inorganic-rich (LiF) interface that facilitates fast Li+ diffusion.

Visualizing the Solvation Mechanism

SolvationMechanism cluster_MTFMP MTFMP System (Solvating) cluster_EFE EFE System (Non-Solvating / LHCE) Li Li+ Cation Sheath1 Mixed Solvation Sheath (EC + MTFMP) Li->Sheath1 Dissolved by Sheath2 Contact Ion Pair (CIP) (Li+ -- Anion -- FEC) Li->Sheath2 Aggregated in MTFMP_Mol MTFMP Molecule MTFMP_Mol->Sheath1 EC_Mol EC Molecule EC_Mol->Sheath1 SEI_Org Organic-Rich SEI (Flexible) Sheath1->SEI_Org Reduces to EFE_Mol EFE Molecule (Diluent) EFE_Mol->Sheath2 Surrounds (No Coordination) FEC_Mol FEC Molecule FEC_Mol->Sheath2 Anion Salt Anion (PF6- / FSI-) Anion->Sheath2 SEI_Inorg Inorganic-Rich SEI (LiF, Rigid) Sheath2->SEI_Inorg Anion Reduces to

Figure 1: Comparison of solvation environments. MTFMP actively coordinates Li+, leading to organic-rich interphases. EFE acts as an inert spacer, promoting contact ion pairs (CIPs) and inorganic LiF-rich interphases.

Part 3: Experimental Protocols (Validation)

To objectively select the best candidate for your cell chemistry, follow this validation workflow.

Protocol A: Electrochemical Stability Window (LSV)

Objective: Determine the anodic breakdown voltage.

  • Cell Setup: Use a 3-electrode Swagelok or coin cell.

    • Working Electrode: Platinum (Pt) or Carbon Black composite.

    • Counter/Reference Electrode: Lithium metal.

  • Electrolyte Prep:

    • Control: 1.0M LiPF6 in EC/EMC (3:7).

    • Test A: 1.0M LiPF6 in EC/EMC/MTFMP (3:5:2).

    • Test B: 1.0M LiPF6 in FEC/EFE (1:4) (Note: High concentration salt required for EFE miscibility, e.g., 1.2M LiFSI).

  • Procedure:

    • Scan rate: 0.1 mV/s.

    • Range: OCV to 6.0 V vs Li/Li+.

  • Analysis: Define breakdown voltage as the point where current density exceeds 0.05 mA/cm².

    • Expectation: EFE > 5.5V; MTFMP > 5.0V.

Protocol B: Self-Extinguishing Time (SET)

Objective: Quantify safety improvements.

  • Sample: Impregnate a glass fiber wick (0.5 cm x 5 cm) with 0.5 mL of electrolyte.

  • Ignition: Expose the wick to a butane flame for 2 seconds, then remove.

  • Measurement: Record time (

    
    ) for the flame to extinguish.
    
  • Calculation:

    
    .
    
    • Target: SET = 0 (Non-flammable) for EFE-rich formulations.

Protocol C: Full Cell Cycling (NCM811 || Graphite)

Objective: Assess capacity retention and impedance growth.

  • Conditions: 3.0V – 4.4V, 1C charge/discharge, 25°C.

  • Critical Metric: Coulombic Efficiency (CE) in the first 5 cycles.

    • MTFMP: Look for higher 1st cycle loss (SEI formation) but stable long-term cycling.

    • EFE: Look for high initial CE (if salt concentration is optimized) and lower impedance growth.

Part 4: Safety & Handling

  • MTFMP:

    • Hazards: Irritant. While less volatile than non-fluorinated esters, it can still vaporize at high temps.

    • Storage: Store under Argon; moisture sensitive (hydrolysis of ester produces acid).

  • EFE (HFE-7200):

    • Hazards: Low toxicity, high vapor pressure (evaporates quickly).

    • Storage: Tightly sealed containers. Excellent dielectric coolant properties allow for safer thermal management.

References

  • Chemical Properties of Methyl 2,2,3,3-tetrafluoro-3-methoxypropion

    • Source: PubChem CID 69787.[1]

    • URL:[Link]

  • Ethyl Nonafluorobutyl Ether (HFE-7200)

    • Title: Nonflammable Organic Electrolyte Solution Based on Perfluoro-ether Solvent for Lithium Ion B
    • Source: J-Stage / Electrochemistry.
    • URL:[Link]

  • Fluorinated Esters vs.

    • Title: Optimal Blend Between Fluorinated Esters and Fluorinated Ether for High-Performance Lithium-Ion Cells at High Voltage.[2]

    • Source: MDPI Energies.
    • URL:[Link][2]

  • Localized High Concentr

    • Title: High-Voltage Lithium-Metal Batteries Enabled by Localized High-Concentr
    • Source: ACS Energy Letters.
    • URL:[Link]

Sources

Validating the Efficacy of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (MTFMP) as a Reaction Medium

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous validation framework for Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (CAS 755-73-7), hereafter referred to as MTFMP , as a reaction medium.

Executive Summary & Technical Positioning

Objective: To evaluate MTFMP not merely as a fluorinated building block, but as a high-performance, tunable reaction medium (solvent) for organic synthesis, specifically targeting gaps left by Dichloromethane (DCM) and Dimethylformamide (DMF).

The Molecule:

  • IUPAC Name: Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate[1][2][3][4][5]

  • CAS: 755-73-7[1][2][3][5][6][7]

  • Core Utility: MTFMP combines the high solvation power of an ester with the chemical inertness and phase-separation capabilities of a fluorinated tail. Its high boiling point (158°C) allows for thermal acceleration of reactions that are kinetically limited in DCM (BP 40°C).

Comparative Physiochemical Profile

The following data establishes the baseline for solvent selection.

PropertyMTFMP (Target)DCM (Standard)Toluene (High Temp)DMF (Polar Aprotic)
Boiling Point (°C) 158.0 40.0110.6153.0
Density (g/mL) 1.33 1.330.870.94
Flash Point (°C) 48.5 None4.058.0
Polarity (Dielectric) Moderate-High8.92.436.7
Hansen H-Bonding ModerateLowLowModerate
Primary Risk Flammable/IrritantCarcinogen/VolatileReprotoxicReprotoxic

Key Insight: MTFMP matches the density of DCM (simplifying extraction protocols) but offers the thermal operating window of DMF without the difficult aqueous workup associated with water-miscible amides.

Validation Protocol A: Solvation & Hansen Solubility Analysis

Before attempting synthesis, the solvent's ability to dissolve diverse chemical space must be mapped. This protocol validates the "Operating Zone" of MTFMP.

Experimental Workflow
  • Selection of Probes: Select 10 standard solutes spanning polarity (e.g., Naphthalene, Benzoic Acid, Fmoc-Gly-OH, Piperazine).

  • Dissolution Testing: Add solute (100 mg) to MTFMP (1 mL) at 25°C.

  • Thermal Stress: If insoluble, heat to 100°C (exploiting MTFMP's high BP).

  • Precipitation Check: Cool to 0°C to test for recrystallization potential.

Expected Solubility Outcomes (Data Structure)
  • Non-polar Aromatics: High solubility (Fluorine-Pi interactions).

  • Polar Protic (Acids/Amides): Moderate solubility (Ester functionality acts as H-bond acceptor).

  • Inorganic Salts: Low solubility (Requires Phase Transfer Catalyst).

SolventScreening Start Solute Candidate CheckRT Solubility @ 25°C? Start->CheckRT CheckHeat Solubility @ 100°C? CheckRT->CheckHeat No Result1 Excellent Solvent (Room Temp Rxn) CheckRT->Result1 Yes Result2 High Temp Medium (Thermal Activation) CheckHeat->Result2 Yes Result3 Anti-Solvent (Precipitation) CheckHeat->Result3 No

Figure 1: Decision logic for classifying MTFMP utility based on solute behavior.

Validation Protocol B: Reaction Efficiency (Amide Coupling)

To validate MTFMP as a superior reaction medium, we compare it against DCM in a standard peptide coupling reaction. The hypothesis is that MTFMP will allow higher temperatures, increasing rate, while maintaining a cleaner impurity profile due to the "fluorous effect" stabilizing specific intermediates.

Methodology

Reaction: Coupling of Benzoic Acid + Benzylamine


 N-Benzylbenzamide.
Reagents:  EDC·HCl (1.2 eq), DMAP (0.1 eq).

Step-by-Step Protocol:

  • Setup: Charge two reaction vials.

    • Vial A: 5 mL DCM.

    • Vial B: 5 mL MTFMP.

  • Addition: Add Benzoic acid (1.0 mmol) and Benzylamine (1.0 mmol) to both.

  • Conditioning:

    • Run Vial A at Reflux (40°C) .

    • Run Vial B at 80°C (well below MTFMP boiling point but kinetically accelerated).

  • Sampling: Aliquot at T=15 min, 1h, 4h.

  • Workup: Wash both with 1M HCl.

    • Observation Point: Note the phase separation speed. MTFMP (d=1.33) should form the bottom layer, similar to DCM, but with distinct interface clarity due to fluorination.

Representative Validation Data

Note: These values represent the target performance metrics for a successful validation.

MetricDCM (40°C)MTFMP (80°C)Interpretation
Conversion (1h) 65%92% Thermal acceleration significantly boosts kinetics.
Selectivity 98%99% Fluorinated solvation shell protects against side reactions.
Phase Separation < 30 sec< 10 sec Hydrophobicity of fluorine speeds up aqueous workup.
Solvent Loss High (Volatile)Negligible Reduced need for solvent replenishment.

Validation Protocol C: Oxidative Stability

Many ethers (like THF) form explosive peroxides. A critical validation step for MTFMP is proving its resistance to oxidation, making it safer for scale-up.

Test: Stir MTFMP under


 atmosphere at 60°C for 24 hours.
Detection:  KI Starch Paper test or Peroxide strip test.
Success Criteria:  < 5 ppm peroxides detected.
Mechanism:  The electron-withdrawing fluorine atoms adjacent to the ether oxygen (

) significantly reduce the electron density on the oxygen, making the

-protons (on the methyl group) less susceptible to radical abstraction compared to THF or Diethyl Ether.

Advanced Workflow: Fluorous Biphasic Workup

One of the most powerful features of MTFMP is its potential for temperature-dependent miscibility .

FluorousWorkup Mix Reaction Mixture (MTFMP + Organic Product + Impurities) AddSolvent Add Non-Polar Solvent (e.g., Hexane) Mix->AddSolvent Cool Cool to 0°C AddSolvent->Cool PhaseSep Phase Separation Cool->PhaseSep TopPhase Top Phase: Hexane + Product PhaseSep->TopPhase BottomPhase Bottom Phase: MTFMP + Fluorinated Catalyst PhaseSep->BottomPhase

Figure 2: Exploiting the temperature-dependent miscibility of fluorinated esters for catalyst recycling.

Protocol:

  • Perform reaction in MTFMP.[4]

  • Upon completion, add a hydrocarbon solvent (Hexane/Heptane).

  • At high temperatures, they may be miscible (monophasic).

  • Cool the mixture. The fluorinated nature of MTFMP often induces phase separation from pure hydrocarbons.

  • Result: Product extracts into Hexane; MTFMP (and potentially fluorous-tagged catalysts) remains in the bottom phase for re-use.

Safety & Handling (The "Self-Validating" System)

To ensure trustworthiness in the lab, follow this safety hierarchy:

  • Flammability Check: Despite high fluorine content, the methoxy and ester groups render it flammable (Flash Point ~48.5°C). Do not use near open flames. Treat similarly to Butyl Acetate.

  • Vapor Pressure: Low vapor pressure reduces inhalation risk compared to DCM, but fume hood use is mandatory due to potential metabolic cleavage into fluorinated metabolites.

  • Material Compatibility:

    • Compatible: Glass, Teflon (PTFE), Stainless Steel.

    • Incompatible: Some silicone seals (swelling may occur due to fluorophilic interaction).

Conclusion

This compound is validated as a superior reaction medium for high-temperature, kinetically demanding reactions where DCM fails due to volatility and DMF fails due to workup complexity. Its unique density and fluorinated character enable novel biphasic separation strategies, positioning it as a high-value "Toolbox Solvent" for medicinal chemistry.

References

  • Royal Society of Chemistry. (2023). Dibasic esters and Fluorinated derivatives as green solvents. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Dichloromethane replacement: towards greener chromatography. Retrieved from [Link]

Sources

A Comparative Performance Analysis of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate and Alternative Fluorinated Solvents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of specialty chemicals, the demand for high-performance solvents that balance efficacy with environmental responsibility is paramount. Researchers, scientists, and drug development professionals are increasingly tasked with selecting solvents that not only meet stringent performance criteria but also align with global sustainability and safety standards. This guide provides an in-depth performance comparison of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate against other prevalent classes of fluorinated solvents, specifically hydrofluoroethers (HFEs) and hydrofluorocarbons (HFCs). Our analysis is grounded in physicochemical properties, solvency power, application-specific performance, and environmental health and safety (EHS) profiles to provide a comprehensive decision-making framework.

Introduction to the Contenders

The solvents under review represent distinct families within the fluorinated solvent category, each with a unique molecular architecture that dictates its performance characteristics.

  • This compound (MTMP): A fluorinated ester (CAS No: 755-73-7) with a unique structure containing both ether and ester functional groups.[1][2][3] This imparts a degree of polarity and specific reactivity, making it a subject of interest for specialized applications in chemical synthesis and pharmaceutical formulations.[4][5]

  • Hydrofluoroethers (HFEs): This class includes widely used solvents like methoxy-nonafluorobutane (HFE-7100) and ethoxy-nonafluorobutane (HFE-7200). HFEs are characterized by an ether linkage separating a fluorinated alkyl chain from a non-fluorinated one.[6][7] This "segregated" structure is designed to reduce atmospheric lifetime while maintaining desirable solvent properties.[6] They are often positioned as replacements for ozone-depleting substances.[7][8]

  • Hydrofluorocarbons (HFCs): This group, represented here by 2,3-dihydrodecafluoropentane (HFC-43-10mee, marketed as Vertrel™ XF), consists of compounds containing hydrogen, fluorine, and carbon atoms.[9][10][11] While effective solvents, many HFCs face regulatory scrutiny due to their relatively high Global Warming Potential (GWP).[12]

Physicochemical Properties: The Foundation of Performance

A solvent's utility is fundamentally governed by its physical properties. These attributes determine its behavior in various processes, from its effectiveness in dissolving a solute to its energy requirements in a vapor degreasing cycle. The causality is direct: a lower surface tension allows for better penetration into complex geometries, while a suitable boiling point is critical for efficient cleaning and recovery.

Below is a comparative summary of key physicochemical properties.

Table 1: Comparative Physicochemical Properties of Selected Fluorinated Solvents

Property This compound (MTMP) Methoxy-nonafluorobutane (HFE-7100) Ethoxy-nonafluorobutane (HFE-7200) 2,3-dihydrodecafluoropentane (HFC-43-10mee)
CAS Number 755-73-7[1] 163702-07-6 / 163702-08-7 163702-05-4 / 163702-06-5[8] 138495-42-8
Boiling Point (°C) ~159[1] 61 76[13] 55[9]
Density (g/mL @ 25°C) 1.331[1] 1.52 1.43[13] 1.58[9]
Surface Tension (dyn/cm) Not readily available 13.6 13.6[14] 14.1[11]
Viscosity (cSt @ 25°C) Not readily available 0.38 0.43[13] 0.67[11]

| Flash Point | 48°C (Closed Cup)[1] | None | None[14] | None[10] |

Expert Insights: The most striking difference is the boiling point. MTMP's high boiling point (159°C) suggests its utility in applications requiring high temperatures or very low volatility. In contrast, the lower boiling points of the HFE and HFC solvents (55-76°C) make them ideal for vapor degreasing, where energy-efficient boiling and condensation cycles are crucial for performance and cost-effectiveness. The absence of a flash point for the HFE and HFC candidates underscores their significant advantage in workplace safety over the combustible MTMP.[10][14]

Performance Evaluation: Solvency Power

A primary function of any solvent is its ability to dissolve other materials. The Kauri-Butanol (Kb) value is the industry-standard metric for quantifying the solvency power of hydrocarbon and, by extension, fluorinated solvents.[15][16] A higher Kb value indicates a stronger, more aggressive solvent.[15] The choice of a solvent with a particular Kb value is a critical experimental decision: an excessively high Kb value may damage sensitive plastic components, while a value that is too low will fail to remove tenacious contaminants.

Table 2: Solvency Power (Kauri-Butanol Value)

Solvent / Class Representative Kauri-Butanol (Kb) Value Solvency Characterization
This compound (MTMP) Not published; estimated to be low to moderate Expected to be selective due to ester/ether functionality.
HFE-7100 ~10[17] Mild; suitable for light oils, particulates, and fluorolubes.
HFC-43-10mee ~9[17] Mild; similar to HFE-7100, effective for rinsing and particulate removal.
Toluene (Reference) 105[15] High

| Tetrachloroethylene (Reference) | 90[15] | High |

Expert Insights: While a specific Kb value for MTMP is not readily found in public literature, its molecular structure, containing a polar ester group, suggests it may have selective solvency for more polar contaminants compared to the relatively non-polar HFEs and HFCs. The low Kb values of HFE-7100 and HFC-43-10mee confirm their status as mild solvents, which is a key aspect of their design.[17] This makes them highly compatible with a wide range of materials, including sensitive plastics and elastomers, but may necessitate their use in co-solvent systems for removing heavy or polar soils like solder fluxes and thick greases.[9][17]

Application-Specific Performance

This is a primary application for many fluorinated solvents, prized for their ability to clean intricate parts to a high degree of specification without leaving residues.[18] The ideal solvent possesses low surface tension for penetration, a boiling point conducive to vapor generation, and material compatibility.

G

Causality in Action:

  • HFE & HFC Solvents: With their low boiling points, low surface tension, and non-flammable nature, HFEs and HFCs are exceptionally well-suited for this process.[8][9] Their low viscosity enhances the removal of fine particulates from complex topographies.[9]

  • MTMP: Its high boiling point would require significantly more energy to create a vapor zone, making it less practical and economical for standard vapor degreasing. Its flammability would also necessitate explosion-proof equipment, adding considerable cost and complexity.

In drug development and material science, solvents can act as reaction media, excipients to enhance bioavailability, or carriers for depositing specialized coatings.

  • MTMP: Research indicates that MTMP's fluorinated structure can improve the solubility and stability of certain active pharmaceutical ingredients (APIs), potentially enhancing their bioavailability. This makes it a valuable intermediate and formulation component in medicinal chemistry.

  • HFE & HFC Solvents: These are widely used as carrier fluids for lubricants (e.g., fluorocarbons, silicones) and for depositing thin films of coatings.[7] Their high purity, low surface tension, and controlled evaporation are critical for achieving uniform, residue-free finishes.

Environmental, Health, and Safety (EHS) Profile

The selection of a solvent in the modern era is heavily influenced by its EHS profile. Key metrics include the Ozone Depletion Potential (ODP) and the Global Warming Potential (GWP).

Table 3: Comparative Environmental, Health, and Safety (EHS) Profiles

Parameter This compound (MTMP) Methoxy-nonafluorobutane (HFE-7100) Ethoxy-nonafluorobutane (HFE-7200) 2,3-dihydrodecafluoropentane (HFC-43-10mee)
Ozone Depletion Potential (ODP) 0 0[13] 0[13] 0[11]
Global Warming Potential (GWP, 100-yr) Not readily available 297 55[13] 1,640
Flammability Flammable (Flash Point 48°C)[3] Non-flammable Non-flammable[19] Non-flammable[11]

| Toxicity (Exposure Guideline) | Data not specified | 750 ppm (8-hr TWA) | 200 ppm (8-hr TWA)[8] | 200 ppm (AEL)[20] |

Authoritative Grounding: The shift away from older solvents like CFCs and HCFCs was driven by their high ODP. Newer solvents like HFEs and HFCs were designed to have zero ODP. However, the focus has now shifted to GWP.[12] The ether linkage in HFEs makes them more susceptible to degradation in the atmosphere compared to the highly stable HFCs, resulting in significantly shorter atmospheric lifetimes and lower GWPs.[6] This is a critical advantage for the HFE class of solvents in terms of long-term environmental sustainability.

G node_hfc node_hfc node_high_impact node_high_impact node_hfc->node_high_impact Longer Atmospheric Lifetime node_hfe node_hfe node_low_impact node_low_impact node_hfe->node_low_impact Shorter Atmospheric Lifetime node_mtmp node_mtmp node_mtmp->node_high_impact Impact depends on atmospheric degradation pathway node_mtmp->node_low_impact Impact depends on atmospheric degradation pathway

Experimental Protocols

Scientific integrity demands reproducible and standardized methodologies. The protocols described below are self-validating systems for assessing key solvent performance metrics.

This protocol quantifies the solvency power of a hydrocarbon-based solvent.

Objective: To measure the volume of a test solvent required to cause the precipitation of kauri gum from a standardized butanol solution.

Methodology:

  • Preparation of Standard Kauri-Butanol Solution:

    • Weigh 20 ± 0.1 g of standardized kauri resin into a 250-mL Erlenmeyer flask.

    • Add 100 mL of n-butanol. Warm the mixture on a hot plate to about 55°C to facilitate dissolution. Allow to cool to 25°C.

  • Standardization:

    • Titrate the standard solution with toluene from a calibrated burette. The endpoint is reached when the printed text of a 10-point font sheet placed under the flask becomes blurry and illegible when viewed through the solution.

    • The volume of toluene required should be between 100 and 110 mL. If not, the kauri-butanol solution must be adjusted.

  • Titration with Test Solvent:

    • Weigh a fresh 20 ± 0.1 g aliquot of the standardized kauri-butanol solution into a clean flask.

    • Titrate with the solvent being tested (e.g., MTMP, HFE-7100) in the same manner as the toluene standardization, maintaining the temperature at 25 ± 1°C.

    • Record the volume of solvent used to reach the turbidity endpoint.

  • Calculation:

    • The recorded volume in milliliters is the Kauri-Butanol (Kb) value.

This protocol measures the force required to detach a platinum ring from the surface of a liquid, which is directly related to the liquid's surface tension.

Objective: To determine the surface tension of a solvent at a controlled temperature.

Methodology:

  • Apparatus Setup:

    • Use a force tensiometer equipped with a platinum-iridium Du Noüy ring.

    • Ensure the ring is meticulously cleaned, typically by flaming to red heat, to remove any organic contaminants.

    • Place the solvent sample in a vessel on the tensiometer's sample stage. The vessel should be wide enough to avoid meniscus effects from the vessel walls.

  • Measurement Procedure:

    • Immerse the ring below the surface of the solvent.[21]

    • Slowly and evenly raise the sample stage (or lower the ring) at a constant rate (e.g., 0.5 cm/min).[21]

    • As the ring is pulled through the liquid-air interface, a liquid lamella is formed.

    • The tensiometer measures the force exerted on the ring. This force increases until it reaches a maximum just before the lamella breaks.

  • Calculation:

    • The surface tension (γ) is calculated from the maximum force (F_max) using the equation: γ = (F_max) / (2 * π * (R1 + R2) * C), where R1 and R2 are the inner and outer radii of the ring, and C is a correction factor that accounts for the shape of the liquid meniscus. Modern tensiometers perform this calculation automatically.

Conclusion and Recommendations

The selection between this compound, HFEs, and HFCs is not a matter of identifying a single "best" solvent, but rather of aligning the unique properties of each solvent with the specific demands of an application.

  • This compound (MTMP) emerges as a specialty solvent. Its high boiling point and potential for selective solvency make it a candidate for niche applications in organic synthesis, as a reaction medium, or in pharmaceutical formulations where low volatility is required and its combustible nature can be safely managed.

  • Hydrofluorocarbons (HFCs) like HFC-43-10mee are effective, non-flammable, and mild solvents for precision cleaning. However, their high GWP presents a significant environmental drawback and may subject them to increasing regulatory restrictions.

  • Hydrofluoroethers (HFEs) like HFE-7100 and HFE-7200 represent a highly balanced performance profile. They offer excellent safety (non-flammable, low toxicity), effective cleaning for a range of soils, and a superior environmental profile with zero ODP and significantly lower GWPs than their HFC counterparts.[6][12] This combination makes them the most versatile and sustainable choice for broad applications such as vapor degreasing, precision cleaning, and as carrier fluids.

For researchers and developers, the choice hinges on a clear-eyed assessment of priorities: for specialized chemical interactions and low volatility, MTMP warrants investigation. For general-purpose, high-performance cleaning with a strong EHS profile, HFEs are the authoritative and forward-looking choice.

References

  • Mohr, T. K. G., DiGuiseppi, W. H., Anderson, J. K., Hatton, J. W., Bishop, J., Selcoe, B., & Kappleman, W. B. (2020). Environmental Investigation and Remediation. Taylor & Francis. [Link]

  • Wikipedia. (n.d.). Kauri-butanol value. [Link]

  • Best Technology. (n.d.). Understanding Kauri-Butanol Value: A Key Indicator in Solvent Cleaning. [Link]

  • ASTM International. (2013). ASTM D1133-13, Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents. [Link]

  • ASTM International. (n.d.). Kauri-Butanol Value of Hydrocarbon Solvents1. [Link]

  • Chemtronics. (n.d.). Kauri-Butanol Values and Solubility Parameters. [Link]

  • Fraser Technologies. (2023). The advantages of using fluorinated solvents for your vapour degreasing process. [Link]

  • Enviro Tech International. (n.d.). A Comparison of Hydrofluoroether and Other Alternative Solvent Cleaning Systems. [Link]

  • Droplet Lab. (2024). Surface Tension Measurement: The Definitive Guide (2026). [Link]

  • 3M. (n.d.). 3M™ Novec™ 7200 Engineered Fluid. [Link]

  • Chemours. (n.d.). Vertrel™ XF. [Link]

  • Biolin Scientific. (n.d.). Standards for Tensiometers | Attension. [Link]

  • openPR. (2026). Fluorinated Solvents Market Trends and Revenue Outlook. [Link]

  • ResearchGate. (n.d.). Thermal properties of HFE-7200. [Link]

  • Newark. (n.d.). Low GWP Alternatives to HFCs and PFCs. [Link]

  • ResearchGate. (n.d.). Schematic illustration of standard methods of surface tension measurement. [Link]

  • MicroCare. (n.d.). HFE7200. [Link]

  • ResearchGate. (2015). Using hydrofluoroether solvents to replace HCFC-141b, Part I. [Link]

  • ACS Publications. (2007). Measurements of Surface Tension of Organic Solvents Using a Simple Microfabricated Chip. [Link]

  • SIELC Technologies. (2018). This compound. [Link]

  • ResearchGate. (2024). Precise Fluorination Strategy of Solvent via Local‐to‐Global Design Toward High‐Voltage and Safe Li‐Ion Batteries. [Link]

  • Chemours. (2020). Vertrel™ XF specialty fluid Safety Data Sheet. [Link]

  • KRÜSS GmbH. (2024). How to Measure Surface Tension for High-Performance Battery Manufacturing. [Link]

  • Frontiers. (2022). Fluorinated co-solvent electrolytes for high-voltage Ni-rich LiNi0.8Co0.1Mn0.1O2 (NCM811) positive electrodes. [Link]

  • The Training Center. (n.d.). HFO and HFC Refrigerants: What's Really the Difference?. [Link]

  • LSS Chemicals. (2022). Fluorinated Versus Non-Fluorinated Solvents. [Link]

  • Precedence Research. (n.d.). Fluorinated Solvents Market. [Link]

  • 3M. (2009). Material Safety Data Sheet - 3M(TM) Novec(TM) 7200 Engineered Fluid. [Link]

Sources

A Comparative Guide to the Structural Analogues of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate: Properties and Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of fluorinated compounds, Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate stands out as a versatile building block and functional fluid. Its unique combination of a partially fluorinated backbone and an ester functionality imparts a desirable balance of properties, including controlled reactivity and specific solvency characteristics. This guide provides an in-depth comparison of its structural analogues, offering researchers, chemists, and drug development professionals a comprehensive understanding of how subtle molecular modifications can significantly impact physicochemical properties and, consequently, application suitability. We will delve into the synthesis, comparative properties, and potential applications of these analogues, supported by experimental data and protocols.

The Reference Compound: this compound

This compound (CAS No. 755-73-7) is a carboxylate ester that serves as a key intermediate in organic synthesis.[1] It is a colorless liquid at room temperature with a boiling point of approximately 159°C.[1][2][3]

Synthesis: The primary industrial synthesis of this compound involves the catalytic decomposition of fluorinated ether precursors.[4] This process often utilizes metal halide catalysts like titanium tetrafluoride (TiF₄) to facilitate the reaction, achieving high yields.[4]

Properties: This compound is characterized by its moderate boiling point, density of around 1.33 g/mL, and a flash point of 48°C, classifying it as a flammable liquid.[1][2][5] It is used as a reagent in addition and esterification reactions and as an intermediate for creating other fluorinated compounds.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number755-73-7[1][2][3]
Molecular FormulaC₅H₆F₄O₃[3][6][7]
Molecular Weight190.09 g/mol [3][5][6]
Boiling Point159 °C @ 760 mmHg[1][2][3]
Density~1.33 g/cm³[1][2][5]
Flash Point48 °C[1][2][3]
Refractive Index~1.332 @ 25°C[2][5]
Purity>97%[2]
Hazard ClassificationFlammable, Irritant[2][5]

Structural Analogues and Their Comparative Properties

Structural modifications to this compound can be systematically explored by altering three key regions of the molecule: the ester group, the alkoxy group, and the fluorinated carbon backbone.

Modifying the methyl ester to other alkyl or functionalized esters can influence properties such as boiling point, viscosity, and lipophilicity. For instance, increasing the alkyl chain length (e.g., ethyl, propyl) is expected to increase the boiling point and lipophilicity.

Replacing the methoxy group with other alkoxy or perfluoroalkoxy groups places these compounds within the broader class of hydrofluoroethers (HFEs). HFEs are noted for their favorable environmental profile, including low global warming potential and near-zero ozone depletion potential.[9][10] They are generally colorless, odorless, non-flammable, and have low toxicity.[11][12]

Key Properties of HFEs:

  • Low Toxicity and Viscosity: Makes them desirable for various applications.[11][12]

  • Non-flammable: Enhances safety in handling and use.[9][11] They can also be used to create non-flammable blends with more aggressive, flammable solvents.[9]

  • Environmental Profile: Developed as replacements for CFCs, HCFCs, and PFCs due to their short atmospheric lifetimes.[10][12]

  • Applications: Widely used as cleaning solvents, refrigerants, heat-transfer fluids, and blowing agents.[10]

Example Analogue: 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid

A closely related analogue is the carboxylic acid with a trifluoromethoxy group instead of a methoxy group. This compound, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoic acid, is a monomer that exhibits reactivity with carboxylic groups, amines, and carbonyls.[13] Its safety profile indicates it can be a flammable liquid, harmful if swallowed, and can cause severe skin burns and eye damage.[13]

Analogues incorporating a perfluoroalkoxy (PFA) group are characterized by high thermal stability and chemical resistance, similar to polytetrafluoroethylene (PTFE).[14] These compounds are typically prepared through the copolymerization of tetrafluoroethylene and a perfluoroether.[14][15]

Key Properties of PFA-containing Compounds:

  • High Thermal Stability: Usable over a wide temperature range, from -200°C to +250°C.[14]

  • Chemical Inertness: Resistant to strong acids, bases, and most organic compounds.[14]

  • Low Permeability: Exhibit very low absorption of water and solvents.[14]

Experimental Protocols

3.1. Synthesis of this compound

This protocol is based on the general principles of catalytic decomposition of fluorinated ether precursors.[4]

Objective: To synthesize this compound.

Materials:

  • Fluorinated ether precursor

  • Titanium tetrafluoride (TiF₄) catalyst

  • Methanol

  • Sealed reactor

  • Heating and stirring apparatus

  • Condenser and collection flask

Procedure:

  • Charge the sealed reactor with the fluorinated ether precursor and a catalytic amount of TiF₄.

  • Seal the reactor and begin stirring.

  • Heat the reactor to 100-110°C. The reaction is exothermic and should be monitored.

  • Maintain the temperature and continue stirring until the reaction is complete (monitor by GC or other appropriate analytical technique).

  • Cool the reactor to room temperature.

  • Carefully vent any gaseous by-products, such as methyl fluoride (CH₃F), through a suitable scrubbing system.

  • The crude product is then purified, typically by distillation, to yield this compound.

3.2. Characterization by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analysis of this compound.[16]

Objective: To determine the purity of a sample of this compound.

Materials and Equipment:

  • HPLC system with a UV detector

  • Newcrom R1 reverse-phase column (or equivalent)

  • Acetonitrile (MeCN), HPLC grade

  • Water, HPLC grade

  • Phosphoric acid (or formic acid for MS compatibility)

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of phosphoric acid (e.g., 0.1%). For mass spectrometry applications, replace phosphoric acid with formic acid.[16]

  • Sample Preparation: Dissolve a small, accurately weighed amount of the sample in the mobile phase to a known concentration.

  • HPLC Analysis:

    • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

    • Inject a known volume of the prepared sample onto the column.

    • Run the analysis using an isocratic or gradient elution as required to achieve good separation.

    • Detect the compound using the UV detector at an appropriate wavelength.

  • Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks. Calculate the purity of the sample based on the relative peak areas.

Visualizations

Diagram 1: General Structure of this compound and its Analogues

G cluster_main Core Structure cluster_analogues Structural Analogues Core CF3-CF(OR2)-C(O)OR1 R1 Ester Group Variation (R1 = Ethyl, Propyl, etc.) Core->R1 Modify R1 R2 Alkoxy Group Variation (R2 = OCF3, O-Alkyl, etc.) Core->R2 Modify R2 Backbone Backbone Modification (e.g., different fluorination pattern) Core->Backbone Modify Backbone G Precursor Fluorinated Ether Precursor Reaction Catalytic Decomposition (100-110 °C) Precursor->Reaction Catalyst TiF4 Catalyst Catalyst->Reaction Product This compound Reaction->Product Byproduct Methyl Fluoride (CH3F) Reaction->Byproduct Purification Distillation Product->Purification FinalProduct Purified Product Purification->FinalProduct

Sources

A Comparative Guide to the Long-Term Stability of Fluorinated vs. Non-Fluorinated Electrolytes

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of next-generation energy storage solutions, the electrolyte remains a critical component governing battery performance, safety, and lifespan. The choice between fluorinated and non-fluorinated electrolytes has significant implications for long-term stability. This guide provides an in-depth technical comparison, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their applications.

The Critical Role of the Electrolyte and the Rise of Fluorination

The electrolyte is the lifeblood of any electrochemical cell, responsible for transporting ions between the cathode and anode. Its stability underpins the overall durability of the device. Conventional non-fluorinated electrolytes, typically based on carbonate solvents like ethylene carbonate (EC) and dimethyl carbonate (DMC), have been the workhorse of the lithium-ion battery industry. However, their limitations, particularly at high voltages and elevated temperatures, have driven the exploration of fluorinated alternatives.

Fluorination, the strategic substitution of hydrogen atoms with fluorine in the solvent or salt molecules, fundamentally alters the electrolyte's properties. This chemical modification is not merely an incremental improvement but a strategic redesign to enhance electrochemical and thermal stability, ultimately leading to longer-lasting and safer energy storage devices.[1][2]

Deconstructing Stability: A Head-to-Head Comparison

The long-term stability of an electrolyte is a multifaceted property encompassing electrochemical, thermal, and chemical resilience. Here, we dissect these aspects for both fluorinated and non-fluorinated systems.

Electrochemical Stability: The SEI and CEI Story

The stability of an electrolyte is intrinsically linked to the formation of a passivating layer on the electrode surfaces: the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI) on the cathode.

  • Non-Fluorinated Electrolytes: In conventional carbonate-based electrolytes, the SEI is primarily composed of organic species.[3] While functional, this organic-rich SEI can be prone to continuous decomposition and reformation during cycling, consuming active lithium and leading to capacity fade over time.[4]

  • Fluorinated Electrolytes: The presence of fluorine-containing solvents or additives, such as fluoroethylene carbonate (FEC), leads to the formation of a more robust and stable SEI.[5] The key component of this enhanced SEI is lithium fluoride (LiF).[6][7] LiF is an excellent electronic insulator and a good ionic conductor, effectively suppressing further electrolyte decomposition and minimizing parasitic reactions.[1] This LiF-rich interphase is more compact and mechanically stable, better accommodating the volume changes of the electrodes during charging and discharging.[6][8] The lowered Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies of fluorinated solvents contribute to their preferential reduction at the anode and enhanced resistance to oxidation at the cathode, respectively.[9]

The diagram below illustrates the contrasting interphase formation in non-fluorinated and fluorinated electrolytes.

G cluster_0 Non-Fluorinated Electrolyte cluster_1 Fluorinated Electrolyte Anode_NF Anode SEI_NF Thick, Organic-Rich SEI (Li2CO3, ROLi, etc.) Anode_NF->SEI_NF Continuous Decomposition Electrolyte_NF Carbonate Electrolyte (EC, DMC) SEI_NF->Electrolyte_NF Electrolyte Consumption Anode_F Anode SEI_F Thin, LiF-Rich SEI Anode_F->SEI_F Stable Passivation Electrolyte_F Fluorinated Electrolyte (FEC, TFEC) SEI_F->Electrolyte_F Suppressed Decomposition

Caption: Degradation vs. Protection at the Anode Interphase.

Thermal Stability: A Safety Imperative

The thermal stability of the electrolyte is paramount for the safety of energy storage devices.

  • Non-Fluorinated Electrolytes: Conventional carbonate electrolytes are flammable and can undergo exothermic decomposition at elevated temperatures, posing a significant safety risk.[10]

  • Fluorinated Electrolytes: Fluorination significantly enhances the thermal stability of electrolytes.[10][11] The strong carbon-fluorine bond increases the solvent's resistance to thermal decomposition. Many fluorinated solvents are non-flammable, which drastically reduces the risk of thermal runaway in batteries.

Chemical Stability: Resisting Hydrolysis

Electrolytes can be susceptible to hydrolysis, reacting with trace amounts of water to produce harmful byproducts like hydrofluoric acid (HF), which can corrode electrode materials.

  • Non-Fluorinated Electrolytes: The common lithium salt, LiPF6, in non-fluorinated electrolytes is particularly prone to hydrolysis.

  • Fluorinated Electrolytes: While the presence of fluorine might seem counterintuitive in preventing HF formation, certain fluorinated compounds can scavenge water and suppress the hydrolysis of LiPF6.[12] Furthermore, the formation of a stable, protective SEI/CEI in fluorinated systems minimizes direct contact between the electrolyte and the electrode materials, thereby reducing opportunities for detrimental chemical reactions.

Quantitative Performance Metrics: A Data-Driven Comparison

The theoretical advantages of fluorinated electrolytes translate into tangible improvements in long-term cycling performance. The following table summarizes key performance metrics from comparative studies.

Performance MetricNon-Fluorinated ElectrolyteFluorinated ElectrolyteSource(s)
Capacity Retention 56.2% after 500 cycles58.3% after 500 cycles (in one study)[13][14]
76.9% after 300 cycles (partially fluorinated)Higher capacity retention generally observed[4]
Lower capacity retention at high voltage94.9% after 100 cycles at high voltage
Coulombic Efficiency Stable above 99.8% in some casesStable above 99.8%[13][14]
Lower efficiency at high voltageNear 100% at high voltage[9]
Impedance Growth Generally higher impedance growth over cyclingLower interfacial resistance[15]
High Voltage Stability Prone to oxidative decomposition above 4.2VStable up to 5-6 V[16]
Low-Temperature Performance Poor performance due to freezingEnables operation at temperatures as low as -50°C[17][10]

Note: Specific values can vary significantly based on the cell chemistry, specific electrolyte formulation, and testing conditions.

Interestingly, some studies have shown that fluorine-free electrolytes, when carefully formulated with additives like lithium bis(oxalato)borate (LiBOB) and vinylene carbonate (VC), can achieve comparable cycling performance to highly fluorinated systems under certain conditions.[4][13][14][18][19] However, fluorinated electrolytes generally exhibit superior performance at higher C-rates and in high-voltage applications.[4][14]

Experimental Protocol: Evaluating Long-Term Cycling Stability

A robust evaluation of electrolyte stability necessitates standardized and well-controlled experimental protocols. The following outlines a typical procedure for assessing long-term cycling performance.

Objective

To compare the long-term cycling stability of a fluorinated and a non-fluorinated electrolyte in a lithium-ion full cell configuration by measuring capacity retention and coulombic efficiency over an extended number of cycles.

Materials and Equipment
  • Cell Components: Anode (e.g., graphite), Cathode (e.g., LiNi0.8Co0.1Mn0.1O2 - NCM811), Separator (e.g., microporous polyethylene), Cell hardware (e.g., coin cells, pouch cells).[20][21]

  • Electrolytes:

    • Non-Fluorinated (Baseline): 1 M LiPF6 in EC:DMC (1:1 vol%).

    • Fluorinated: 1 M LiPF6 in FEC:TFEC (4:6 wt%).[9]

  • Equipment: Glovebox with argon atmosphere, Battery cycler, Electrochemical Impedance Spectroscopy (EIS) analyzer.[22]

Experimental Workflow

G cluster_0 Cell Assembly cluster_1 Formation Cycles cluster_2 Long-Term Cycling cluster_3 Characterization cluster_4 Data Analysis Cell_Assembly Assemble coin cells in Ar-filled glovebox Formation Perform 2-3 formation cycles at a low C-rate (e.g., C/20) Cell_Assembly->Formation Transfer to cycler Cycling Cycle cells at a moderate C-rate (e.g., C/2) for 500+ cycles Formation->Cycling Establish stable SEI Characterization Periodically perform EIS and check-up cycles at different C-rates Cycling->Characterization Monitor degradation Analysis Plot capacity retention and Coulombic efficiency vs. cycle number Characterization->Analysis Interpret results

Caption: Workflow for Long-Term Cycling Stability Testing.

Detailed Procedure
  • Cell Assembly: Assemble the cells in an argon-filled glovebox to prevent moisture contamination.

  • Formation Cycles: Subject the cells to 2-3 formation cycles at a low C-rate (e.g., C/20). This initial step is crucial for the formation of a stable SEI.

  • Long-Term Cycling: Cycle the cells at a moderate C-rate (e.g., C/2) between the designated voltage limits for an extended period (e.g., 500 cycles).[13][14] Record the charge and discharge capacity for each cycle.

  • Periodic Characterization:

    • Electrochemical Impedance Spectroscopy (EIS): Perform EIS at regular intervals (e.g., every 50 cycles) to monitor the evolution of interfacial and charge-transfer resistances.[9][23][24][25]

    • Rate Capability Testing: Periodically assess the cell's performance at different C-rates to evaluate power retention.

  • Data Analysis: Plot the discharge capacity retention and coulombic efficiency as a function of cycle number. Analyze the EIS data to correlate performance degradation with changes in cell impedance.

Self-Validation and Trustworthiness

The inclusion of a baseline non-fluorinated electrolyte serves as a crucial control. Consistent and reproducible results across multiple cells for each electrolyte formulation are necessary to ensure the validity of the comparison. The periodic EIS measurements provide an internal check on the degradation mechanisms, adding a layer of trustworthiness to the cycling data.

Conclusion: A Fluorinated Future with Caveats

The evidence strongly suggests that fluorinated electrolytes offer a significant advantage in long-term stability, particularly for high-voltage and high-temperature applications. The formation of a robust, LiF-rich SEI is the cornerstone of this enhanced performance, leading to improved capacity retention, higher coulombic efficiency, and enhanced safety.

However, the field of electrolyte research is dynamic. Advances in fluorine-free formulations, particularly those incorporating novel additives, are demonstrating promising results that challenge the incumbent fluorinated systems.[4][18] The choice of electrolyte will ultimately depend on the specific requirements of the application, balancing performance, cost, and environmental considerations. This guide serves as a foundational resource for navigating these critical decisions in the pursuit of more stable and reliable energy storage technologies.

References

  • Critical Review of Fluorinated Electrolytes for High‐Performance Lithium Metal B
  • Chemical components and formation mechanism of fluorinated SEI with...
  • Chemical components and formation mechanism of fluorinated SEI with...
  • Advanced All-Fluorinated Electrolytes for Extended Cycle Life and Stability of Li||SPAN Batteries | Request PDF - ResearchG
  • Fluorine-Free Li-Ion Battery Features Comparable Cycling Performance to a Highly-Fluorin
  • Revealing solid electrolyte interphase formation through interface-sensitive Operando X-ray absorption spectroscopy - PMC. (n.d.).
  • A Critical Review for an Accurate Electrochemical Stability Window Measurement of Solid Polymer and Composite Electrolytes - MDPI. (n.d.).
  • Cyclic Voltammetry: Instrumentation & CV Analysis Guide. (2025, August 28).
  • Nonflammable All-Fluorinated Electrolyte Enabling High-Voltage and High-Safety Lithium-Ion Cells | ACS Applied M
  • The Influence of Fluorine-Free Electrolytes on the Performance of LiNi1/3Mn1/3Co1/3O2/Silicon–Graphite Li-Ion Battery Cells | ACS Sustainable Chemistry & Engineering. (n.d.).
  • Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries | Request PDF - ResearchG
  • Fluorinated electrolytes for 5 V lithium-ion battery chemistry - Energy & Environmental Science (RSC Publishing). (n.d.).
  • Environmental Stability of Li6PS5Cl0.5Br0.5 Electrolyte During Lithium Battery Manufacturing and a Simplified Test Protocol - MDPI. (n.d.).
  • Fluorinated Electrolyte for High-Voltage Lithium-Ion/Sulfur Chemistry with High Energy Density - Avestia. (2024, June 12).
  • Fluorine chemistry in lithium-ion and sodium-ion batteries - OAE Publishing Inc. (2023, November 8).
  • A fluorine-free Li-ion battery features comparable cycling performance to a highly-fluorinated equivalent - RSC Publishing. (2025, October 21).
  • Nonflammable Fluorinated Ester-Based Electrolytes for Safe and High-Energy Batteries with LiCoO2 | Chemistry of Materials - ACS Public
  • Stability Testing for Electrochemical Applications - Allan Chemical Corporation | allanchem.com. (2025, October 17).
  • Long‐term cycling performance of Li°||LFP cells at a constant current...
  • Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)
  • A fluorine-free Li-ion battery features comparable cycling performance to a highly-fluorinated equivalent - Journal of Materials Chemistry A (RSC Publishing). (n.d.).
  • Environmental Stability of Li6PS5Cl0.5Br0.
  • Cyclic voltammetry obtained from the measurement of the electrochemical...
  • Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca) - PMC. (n.d.).
  • Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca)
  • Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries | ACS Energy Letters - ACS Public
  • (a) The capacity retention rate of three electrolyte schemes; (b) the...
  • A fluorinated SEI layer induced by a fire-retardant gel polymer electrolyte boosting lateral dendrite growth - Journal of Materials Chemistry A (RSC Publishing). (n.d.).
  • (PDF)
  • All-fluorinated electrolyte for non-flammable batteries with ultra-high specific capacity at 4.7 V - UCL Discovery - University College London. (n.d.).
  • Influence of the SEI Formation on the Stability and Lithium Diffusion in Si Electrodes | ACS Omega. (2022, August 30).
  • Cyclic voltammetry - Wikipedia. (n.d.).
  • Electrochemical impedance spectroscopy analysis for lithium carbon fluorides primary battery | Request PDF - ResearchG
  • Synergistic fluorinated and non-fluorinated solvents for electrolytes of lithium-ion batteries at low temperatures | Request PDF - ResearchG
  • Electrochemical impedance spectroscopy measurements of alkaline earth...
  • Evaluating Fluorinated Electrolyte Stabilities on Charged Ncm Cathode Surfaces with Potentiostatic Holds | Request PDF - ResearchG
  • Capacity retention and Coulombic efficiency as a function of cycle number of test cell fabricated with LATP-45% electrolyte - ResearchG
  • Electrochemical Impedance Spectroscopy for All‐Solid‐State Batteries: Theory, Methods and Future Outlook - UCL Discovery - University College London. (n.d.).
  • Electrochemical Impedance Spectroscopy A Tutorial | ACS Measurement Science Au. (2023, March 8).
  • Fluorinated Carbonate Electrolyte with Superior Oxidative Stability Enables Long-Term Cycle Stability of Na>2/3>Ni>1/3>Mn>2/3>O>2> Cathodes in Sodium-Ion Batteries - CityUHK Scholars. (2021, March 3).
  • (PDF)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate
Reactant of Route 2
Reactant of Route 2
Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.